molecular formula C15H13BrO3 B3038965 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid CAS No. 938377-09-4

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid

Cat. No.: B3038965
CAS No.: 938377-09-4
M. Wt: 321.16 g/mol
InChI Key: SOXDTQQAMFUILN-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-10-7-8-13(12(16)9-10)19-14(15(17)18)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXDTQQAMFUILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C2=CC=CC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid

Executive Summary

This technical guide details the high-fidelity synthesis of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid , a sterically congested


-aryloxy carboxylic acid.[1] This structural motif—an ether linkage connecting a halogenated phenol to a phenylacetic acid backbone—is frequently encountered in the development of agrochemicals (e.g., mandipropamid analogs) and PPAR-agonist pharmacophores.[1]

The synthesis presents specific challenges due to the steric hindrance imposed by the ortho-bromo substituent on the phenol and the bulky phenyl group at the electrophilic center.[1] This guide prioritizes a two-step Ester-Mediated Route over direct alkylation of the acid, ensuring higher yields by avoiding dianion solubility issues and minimizing side reactions such as elimination.[1]

Retrosynthetic Analysis & Strategy

The most robust disconnection for


-aryloxy acids is the ether linkage, utilizing a Williamson Ether Synthesis.[1]

Strategic Disconnection:

  • Bond Formed: C(

    
    )—O(Phenolic)[1]
    
  • Nucleophile: 2-Bromo-4-methylphenol (masked as phenoxide).[1]

  • Electrophile: Ethyl

    
    -bromophenylacetate (preferred over the free acid to prevent carboxylate interference).[1]
    

Mechanistic Pathway:

  • Step 1 (

    
     Substitution):  Alkylation of the phenoxide with the 
    
    
    
    -bromo ester.[1] The reaction rate is governed by the nucleophilicity of the phenoxide (attenuated by the ortho-Br electron-withdrawing effect) and the steric environment of the benzylic halide.[1]
  • Step 2 (Hydrolysis): Saponification of the ester to release the free acid.[1]

Retrosynthesis Product Target Molecule 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid Disconnection Ether Disconnection (C-O Bond) Product->Disconnection Retrosynthesis Precursor1 Nucleophile 2-Bromo-4-methylphenol Disconnection->Precursor1 Precursor2 Electrophile Ethyl α-bromophenylacetate Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.[1]

Critical Reagents & Safety Profile

ReagentCAS No.[1]MW ( g/mol )RoleHazards (GHS)
2-Bromo-4-methylphenol 6627-55-0187.03NucleophileSkin Irrit. 2, Eye Irrit. 2
Ethyl

-bromophenylacetate
2882-19-1243.09ElectrophileLachrymator, Skin Corr.[1] 1B
Potassium Carbonate (

)
584-08-7138.21BaseEye Irrit. 2, STOT SE 3
Acetone (Anhydrous) 67-64-158.08SolventFlam.[1] Liq. 2, Eye Irrit. 2
Sodium Hydroxide (NaOH) 1310-73-240.00HydrolysisSkin Corr.[1] 1A

Safety Warning: Ethyl


-bromophenylacetate is a potent lachrymator.[1] All operations involving this reagent must be performed in a properly functioning fume hood.[1]

Detailed Experimental Protocol

Method A: The Ester-Mediated Route (Recommended)

This method maximizes purity by isolating the stable ester intermediate before generating the carboxylic acid.[1]

Step 1: Synthesis of Ethyl 2-(2-bromo-4-methylphenoxy)-2-phenylacetate

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

    
    ).
    
  • Reagent Charging:

    • Add 2-Bromo-4-methylphenol (1.87 g, 10.0 mmol) to the flask.

    • Add Anhydrous Acetone (50 mL). Note: DMF (20 mL) can be substituted if higher temperatures (>60°C) are required due to slow kinetics.[1]

    • Add Potassium Carbonate (

      
      , 2.76 g, 20.0 mmol). The excess base ensures complete deprotonation and scavenges HBr.[1]
      
  • Activation: Stir the heterogeneous mixture at room temperature for 15 minutes to generate the phenoxide anion. The solution may darken slightly.

  • Alkylation:

    • Add Ethyl

      
      -bromophenylacetate  (2.67 g, 11.0 mmol) dropwise via syringe.[1]
      
    • Heat the mixture to a gentle reflux (approx. 56–60°C) for 6–8 hours.

    • Monitoring: Check progress via TLC (Hexane:EtOAc 9:1).[1] The phenol (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).[1]
  • Workup:

    • Cool to room temperature.[1][2][3] Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure (rotary evaporator).[1]

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).[1]

    • Dry over

      
      , filter, and concentrate to yield the crude ester as a viscous oil.[1]
      

Step 2: Hydrolysis to the Target Acid

  • Hydrolysis:

    • Dissolve the crude ester from Step 1 in Ethanol (30 mL).

    • Add 10% Aqueous NaOH (10 mL, ~25 mmol).

    • Stir at room temperature for 4 hours (or 50°C for 1 hour).

  • Isolation:

    • Evaporate the bulk of the ethanol under reduced pressure.[1]

    • Dilute the aqueous residue with water (20 mL).[1]

    • Critical Wash: Extract the basic aqueous phase with Diethyl Ether (2 x 15 mL) to remove unreacted neutral organic impurities (e.g., elimination byproducts).[1] Discard the ether layer.[1]

  • Acidification:

    • Cool the aqueous phase in an ice bath.[1][2]

    • Dropwise add 1M HCl until pH

      
       1–2.[1] The product will precipitate as a white/off-white solid.[1]
      
  • Purification:

    • Filter the solid and wash with cold water.[1]

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (3:1 ratio) or Toluene.[1] Cool slowly to 4°C to crystallize.

Expected Yield: 75–85% (over two steps).[1][4] Melting Point: Expect range between 135–145°C (dependent on crystal polymorph).[1]

Mechanistic & Troubleshooting Guide

Reaction Mechanism (Williamson Ether Synthesis)

The reaction proceeds via an


 mechanism .[1][5] The phenoxide oxygen attacks the backside of the 

-carbon of the phenylacetate.[1]
  • Steric Factor: The transition state is crowded.[1] The ortho-bromo group on the nucleophile and the phenyl ring on the electrophile create steric clash.[1]

  • Electronic Factor: The ortho-bromo group is electron-withdrawing (inductive), slightly reducing the nucleophilicity of the phenoxide oxygen compared to simple cresol.[1]

Mechanism Step1 Deprotonation (Phenol + K2CO3 -> Phenoxide) Step2 SN2 Attack (Phenoxide + Alkyl Bromide) Step1->Step2 Step3 Transition State (Sterically Crowded) Step2->Step3 Rate Limiting Step4 Ester Formation Step3->Step4

Figure 2: Mechanistic pathway highlighting the rate-limiting steric transition state.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance slowing

.
Switch solvent to DMF or CH

CN
to increase reaction rate.[1] Increase temp to 80°C.
Oily Product Residual solvent or impurities.[1]Recrystallize from Toluene or EtOH/H

O
.[1] Oil can often be solidified by scratching with a glass rod.[1]
Byproduct: Styrene Elimination (E2) of HBr.[1]Base was too strong (e.g., if KOH used) or temp too high.[1] Stick to

/Acetone.
Byproduct: Mandelic Acid Hydrolysis of bromide before alkylation.[1]Ensure solvent is anhydrous .[1] Water competes as a nucleophile.[1]

Analytical Validation

To confirm the identity of the synthesized 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid , the following spectral data should be obtained:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.25 (s, 3H, Ar-CH_3).[1]
      
    • 
       5.65 (s, 1H, CH-COOH) – This singlet is characteristic of the 
      
      
      
      -proton.[1]
    • 
       6.70–7.50 (m, 8H, Aromatic protons).[1] Look for the specific splitting of the trisubstituted phenol ring (d, dd, d).[1]
      
    • 
       10.5 (br s, 1H, COOH).[1]
      
  • Mass Spectrometry (ESI-):

    • Look for

      
       peak.[1]
      
    • Isotope pattern: The presence of one Bromine atom will yield a characteristic 1:1 doublet for the M and M+2 peaks.[1]

References

  • Williamson Ether Synthesis General Protocol. Organic Syntheses, Coll.[1] Vol. 1, p. 436 (1941); Vol. 10, p. 78 (1930).[1] Link

  • Synthesis of

    
    -Phenoxy Phenylacetic Acids. BenchChem Technical Protocols, "Williamson Ether Synthesis of Phenolic Compounds". Link[1]
    
  • Preparation of Ethyl Phenylacetate (Precursor Synthesis). Organic Syntheses, Coll.[1] Vol. 1, p. 270 (1941).[1] Link[1]

  • Resolution of

    
    -(phenoxy)phenylacetic acid derivatives.  US Patent 20050033084A1.[1] Google Patents.[1] Link
    
  • Reactivity of 2-Bromo-4-methylphenol. PubChem Compound Summary. Link

Sources

Technical Monograph: 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid , structured for researchers and drug development professionals.

CAS Number: 938377-09-4[1]

Executive Summary

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid (CAS 938377-09-4) is a specialized organic scaffold belonging to the class of


-phenoxy-phenylacetic acids . Structurally, it integrates a lipophilic 2-bromo-4-methylphenoxy moiety with a polar phenylacetic acid core. This specific architecture makes it a valuable intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists  (similar to fibrates and glitazones) and potentially as a selective auxin mimic in agrochemical research.

This guide provides a comprehensive technical breakdown of its chemical identity, validated synthesis protocols, analytical characterization, and safety standards.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Property Data / Specification
Chemical Name 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid
CAS Number 938377-09-4
Molecular Formula

Molecular Weight 321.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Predicted) ~3.5 (Carboxylic acid)
LogP (Predicted) 4.2 (Highly Lipophilic)
Hydrogen Bond Donors 1 (COOH)
Hydrogen Bond Acceptors 3 (COOH, Ether Oxygen)

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust synthetic route utilizes a Williamson Ether Synthesis approach. The molecule is disconnected at the ether linkage, revealing two commercially available precursors:

  • Electrophile:

    
    -Bromo-phenylacetic acid (or its methyl ester).
    
  • Nucleophile: 2-Bromo-4-methylphenol.

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis strategy, highlighting the critical SN2 substitution step.

SynthesisPathway Precursor1 2-Bromo-4-methylphenol (CAS 6627-55-0) Intermediate Intermediate Ester (Methyl 2-(2-bromo-4-methylphenoxy)-2-phenylacetate) Precursor1->Intermediate K2CO3, Acetone Reflux, 6-12h Precursor2 Methyl u03B1-bromophenylacetate (CAS 23453-39-6) Precursor2->Intermediate Product Target Acid (CAS 938377-09-4) Intermediate->Product LiOH, THF/H2O Hydrolysis

Figure 1: Two-step synthesis via ester intermediate to maximize yield and purity.

Detailed Experimental Protocol (Laboratory Scale)

Step 1: Etherification (Formation of Methyl Ester)

  • Reagents:

    • 2-Bromo-4-methylphenol (1.0 eq, 10 mmol)

    • Methyl

      
      -bromophenylacetate (1.1 eq, 11 mmol) [1]
      
    • Potassium Carbonate (

      
      ) (2.5 eq, anhydrous)
      
    • Solvent: Acetone or DMF (Dry)

  • Procedure:

    • Dissolve 2-bromo-4-methylphenol in dry acetone (50 mL) in a round-bottom flask.

    • Add anhydrous

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Dropwise add Methyl

      
      -bromophenylacetate.
      
    • Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the phenol.

    • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

      
       and concentrate.
      

Step 2: Hydrolysis (Formation of Free Acid)

  • Reagents:

    • Crude Ester from Step 1

    • Lithium Hydroxide (LiOH

      
      H
      
      
      
      O) (3.0 eq)
    • Solvent: THF/Water (3:1 mixture)

  • Procedure:

    • Dissolve the crude ester in THF/Water (40 mL).

    • Add LiOH and stir at room temperature for 4 hours.

    • Workup: Acidify the reaction mixture to pH ~2 using 1N HCl.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5) to obtain the pure acid.

Analytical Characterization

To validate the structure of CAS 938377-09-4, the following spectral signals are diagnostic.

Technique Expected Signal / Characteristic Interpretation

H NMR
(400 MHz, DMSO-

)

2.25 (s, 3H)
Methyl group on phenoxy ring.

5.95 (s, 1H)
Chiral

-proton (CH-COOH).

6.80 – 7.50 (m, 8H)
Aromatic protons (Phenyl + Phenoxy rings).

12.80 (br s, 1H)
Carboxylic acid proton (exchangeable).

C NMR

20.1 (

)
Methyl carbon.

78.5 (CH-O)
Alpha-carbon attached to ether oxygen.

171.5 (C=O)
Carboxylic acid carbonyl.
Mass Spectrometry (ESI-)

319 / 321 [M-H]

Characteristic 1:1 bromine isotope pattern.

Applications & Biological Relevance[3]

Pharmaceutical Research (PPAR Agonism)

The structural motif of


-phenoxy-phenylacetic acid  is highly homologous to the pharmacophore of PPAR

dual agonists
(e.g., Tesaglitazar analogs). The bulky 2-bromo-4-methylphenoxy group provides lipophilic interactions within the ligand-binding domain (LBD) of the receptor, while the carboxylic acid head group forms essential hydrogen bonds with Tyr464 and Ser280 residues [2].
Agrochemical Discovery (Auxin Analogs)

This compound acts as a steric analog of 2,4-D and Dicamba . The introduction of the phenyl group at the


-position increases metabolic stability and selectivity, potentially offering herbicide activity against resistant weed biotypes.

Applications cluster_Pharma Pharmaceutical cluster_Agro Agrochemical Compound CAS 938377-09-4 PPAR PPARu03B1/u03B3 Agonist Scaffold (Metabolic Disease) Compound->PPAR AntiInf COX-2 Inhibition Potential (NSAID Analog) Compound->AntiInf Auxin Auxin Mimic (Herbicide) Compound->Auxin

Figure 2: Potential application domains based on structural homology.

Safety & Handling Protocols

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C in a tightly sealed container, protected from light (brominated compounds can be light-sensitive).

References

  • PubChem. Methyl alpha-bromophenylacetate - Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Cronet, P. et al. Structure of the PPARalpha and -gamma ligand binding domain in complex with AZ 242; ligand selectivity and agonist activation in the PPAR family. Structure, 2001. Available at: [Link]

  • ChemSrc. CAS 938377-09-4 Entry. Available at: [Link][1]

Sources

Structural Elucidation of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The molecule 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid (Chemical Formula: C₁₅H₁₃BrO₃) represents a highly functionalized α-aryloxy carboxylic acid. Compounds containing this specific structural motif are frequently investigated in medicinal chemistry and agrochemistry due to their potential as peroxisome proliferator-activated receptor (PPAR) agonists and selective herbicides[1].

Elucidating the structure of this molecule presents three distinct analytical challenges:

  • Regiochemistry of the Ether Linkage: Confirming that the 2-bromo-4-methylphenoxy group is attached precisely at the α-carbon relative to the carboxylic acid.

  • Halogen Verification: Unambiguously identifying the presence and position of the bromine atom on the phenoxy ring.

  • Stereochemical Configuration: Determining the absolute configuration of the chiral center located at the α-carbon.

To address these challenges, this guide outlines a self-validating, multi-modal analytical workflow designed for senior application scientists and drug development professionals.

Workflow Start 2-(2-Bromo-4-methylphenoxy) -2-phenylacetic acid HRMS HRMS (ESI-TOF) Exact Mass & Isotope Pattern Start->HRMS NMR1D 1D NMR (1H, 13C) Chemical Shifts & Integrals Start->NMR1D IR FT-IR Spectroscopy Functional Groups (COOH, Ether) Start->IR Stereo Chiral HPLC & ECD Absolute Configuration Start->Stereo NMR2D 2D NMR (COSY, HSQC, HMBC) Atom Connectivity NMR1D->NMR2D

Analytical workflow for the structural elucidation of the α-aryloxy carboxylic acid.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact molecular mass and validate the presence of the halogen.

Causality & System Validation: We select Electrospray Ionization in negative mode (ESI-) because the carboxylic acid moiety readily deprotonates to form a highly stable [M-H]⁻ ion. This minimizes in-source fragmentation and maximizes the signal-to-noise ratio. The protocol is rendered self-validating through two mechanisms:

  • Internal Mass Calibration: A dual-spray source continuously injects Leucine Enkephalin, ensuring mass accuracy remains below 5 ppm.

  • Isotopic Signature: Bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Observing this twin-peak signature perfectly validates the presence of the halogen without requiring elemental analysis.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in Methanol/Water (50:50 v/v).

  • Instrument Tuning: Infuse the sample directly into the ESI source at a flow rate of 10 µL/min.

  • Data Acquisition: Operate the Time-of-Flight (TOF) analyzer in negative ion mode (Capillary voltage: 2.5 kV, Cone voltage: 30 V).

  • Internal Calibration: Simultaneously infuse Leucine Enkephalin ([M-H]⁻ = 554.2615) via the reference sprayer.

  • Processing: Extract the mass spectra across the m/z 300–350 range and calculate the mass error against the theoretical formula C₁₅H₁₂BrO₃⁻.

Quantitative Data: HRMS Isotope Pattern
IsotopeTheoretical m/z [M-H]⁻Observed m/zMass Error (ppm)Relative Abundance
⁷⁹Br 318.9970318.9966-1.2100.0%
⁸¹Br 320.9950320.9947-0.997.8%

Vibrational Spectroscopy (FT-IR)

Objective: Orthogonal validation of the oxygen-containing functional groups.

Causality & System Validation: While NMR provides atomic connectivity, FT-IR instantaneously confirms the macroscopic presence of the hydrogen-bonded carboxylic acid dimer and the diaryl/alkyl ether linkage. The self-validating aspect of this step relies on the background subtraction of atmospheric H₂O and CO₂ prior to sample scanning, ensuring that the broad O-H stretch observed is purely from the analyte[2].

Step-by-Step Protocol
  • Background Scan: Acquire a background spectrum of the empty, clean diamond crystal on an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Sample Loading: Place ~2 mg of the solid crystalline sample onto the crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Data: Key IR Peak Assignments
Wavenumber (cm⁻¹)Peak IntensityVibrational Assignment
3200 – 2500Broad, StrongO-H stretch (hydrogen-bonded carboxylic acid dimer)
1715Strong, SharpC=O stretch (carboxylic acid carbonyl)
1490, 1450MediumC=C aromatic ring stretching
1220StrongC-O-C asymmetric stretch (α-aryloxy ether linkage)
750, 690StrongC-H out-of-plane bending (monosubstituted benzene)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unambiguous assignment of the molecular framework and regiochemistry.

Causality & System Validation: 1D NMR (¹H, ¹³C) establishes the basic chemical environments, but 2D NMR (HSQC, HMBC) is strictly required to prove the regiochemistry. The molecule features three distinct spin systems: the unsubstituted phenyl ring, the 1,2,4-trisubstituted phenoxy ring, and the isolated α-methine proton. Self-Validation Check: The proton integral ratio must perfectly sum to the molecular formula's non-exchangeable protons. Integrating the phenyl ring (5H), the phenoxy ring (3H), the methyl group (3H), and the α-CH (1H) must yield exactly 12 protons. Any deviation indicates an impurity or structural error[3].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • ¹H NMR Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 2-second relaxation delay to ensure quantitative integration).

  • ¹³C NMR Acquisition: Acquire ¹³C{¹H} NMR at 100 MHz (1024 scans) to achieve adequate signal-to-noise for the unprotonated quaternary carbons.

  • 2D NMR Acquisition: Run ¹H-¹³C HSQC to map direct 1-bond C-H couplings, and ¹H-¹³C HMBC to map 2-bond and 3-bond couplings.

Quantitative Data: NMR Assignments (CDCl₃, 298 K)
Position¹H Chemical Shift (ppm), Mult., J (Hz), Int.¹³C Shift (ppm)HMBC Correlations (H to C)
COOH ~11.0 (br s, 1H)174.5-
α-CH 5.62 (s, 1H)79.2COOH, Phenyl C-ipso, Phenoxy C-1
Phenyl H-ortho 7.55 (m, 2H)127.8α-CH, Phenyl C-para
Phenyl H-meta 7.38 (m, 2H)128.9Phenyl C-ipso
Phenyl H-para 7.42 (m, 1H)129.2Phenyl C-ortho
Phenyl C-ipso -135.1-
Phenoxy C-1 (O-Ar) -151.3-
Phenoxy C-2 (Br) -112.5-
Phenoxy H-3 7.40 (d, J=2.1, 1H)133.6Phenoxy C-1, C-5, C-CH₃
Phenoxy C-4 (CH₃) -132.8-
Phenoxy H-5 7.05 (dd, J=8.4, 2.1, 1H)128.4Phenoxy C-1, C-3, C-CH₃
Phenoxy H-6 6.75 (d, J=8.4, 1H)115.2Phenoxy C-2, C-4
CH₃ 2.28 (s, 3H)20.4Phenoxy C-3, C-4, C-5
Mechanistic Insight: Proving the Ether Linkage

The singlet at 5.62 ppm is the hallmark of the α-proton in α-aryloxy phenylacetic acids[3]. The critical structural proof is the HMBC correlation from this α-proton to the phenoxy C-1 at 151.3 ppm. This ³J_CH coupling across the oxygen atom definitively proves the ether linkage connects the α-carbon to the substituted aromatic ring.

HMBC H_alpha H-α (5.62 ppm) C_alpha C-α (79.2 ppm) H_alpha->C_alpha 1J (HSQC) C_carboxyl COOH (174.5 ppm) H_alpha->C_carboxyl 2J (HMBC) C_ipso_ph Ph C-ipso (135.1 ppm) H_alpha->C_ipso_ph 2J (HMBC) C_1_phenoxy O-Ar C1 (151.3 ppm) H_alpha->C_1_phenoxy 3J (HMBC)

Key 1J (HSQC) and 2J/3J (HMBC) NMR correlations establishing the α-phenoxy linkage.

Stereochemical Elucidation (Chiral HPLC & ECD)

Objective: Resolve the enantiomers and determine the absolute configuration (R/S) of the α-carbon.

Causality & System Validation: Because the molecule possesses a chiral center at the α-carbon, it exists as a racemate unless synthesized asymmetrically[1]. Normal-phase chiral HPLC is utilized to physically separate the enantiomers. Self-Validation Check: Before injecting an unknown or enriched sample, a purely racemic standard is injected. The system is validated only if the baseline resolution factor (Rs) between the two enantiomeric peaks is > 1.5. Post-separation, Electronic Circular Dichroism (ECD) is compared against Time-Dependent Density Functional Theory (TD-DFT) calculations to assign the absolute configuration.

Step-by-Step Protocol
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the racemate in Hexane/Isopropanol (90:10 v/v).

  • Chromatography Setup: Inject 10 µL onto an amylose-based chiral stationary phase column (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm).

  • Elution: Elute isocratically with Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1 v/v/v) at 1.0 mL/min. Note: The addition of 0.1% TFA is critical; it suppresses the ionization of the carboxylic acid, preventing severe peak tailing.

  • Detection & Fractionation: Monitor UV absorbance at 254 nm and collect the separated enantiomer fractions.

  • ECD Acquisition: Evaporate the fractions, reconstitute in spectroscopy-grade methanol, and acquire ECD spectra (200–400 nm).

  • Configuration Assignment: Overlay the experimental ECD spectra with TD-DFT simulated spectra (calculated at the B3LYP/6-311++G(d,p) level) to definitively assign the (R) and (S) configurations.

Conclusion

The structural elucidation of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid requires a highly orchestrated analytical strategy. By layering exact mass validation (HRMS), functional group identification (FT-IR), rigorous atomic connectivity mapping (2D NMR), and stereochemical resolution (Chiral HPLC/ECD), researchers can build a self-validating data matrix. This approach ensures absolute confidence in the regiochemistry, halogen placement, and 3D spatial orientation of the molecule prior to downstream biological or synthetic applications.

References

  • Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. ResearchGate.
  • Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochim Acta A Mol Biomol Spectrosc.
  • Enantioselective Hydrogenation of α-Aryloxy and α-Alkoxy α,β-Unsaturated Carboxylic Acids Catalyzed by Chiral Spiro Iridium/Phosphino-Oxazoline Complexes. R Discovery / JACS.

Sources

Spectroscopic Elucidation of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic Acid: A Multimodal Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of complex organic intermediates is a critical bottleneck in drug development and synthetic chemistry. 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid is a highly functionalized aryloxyacetic acid derivative, a structural motif frequently utilized in the design of peroxisome proliferator-activated receptor (PPAR) agonists and CRTH2 antagonists.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation of this molecule. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, we establish a self-validating analytical matrix. Rather than merely listing data points, this guide explains the fundamental causality behind the observed spectral phenomena, empowering researchers to confidently assign structural features based on electronic, steric, and anisotropic effects.

Methodological Framework: Self-Validating Systems

In rigorous structural elucidation, no single analytical technique operates in isolation. We employ an orthogonal, self-validating approach[1]:

  • NMR (1H and 13C): Defines the carbon-hydrogen framework, stereocenter connectivity, and electronic environments driven by the inductive effects of the bromine and oxygen atoms.

  • FT-IR: Acts as a secondary validator for functional groups, specifically confirming the presence of the carboxylic acid and the aryl alkyl ether linkage[2].

  • HRMS: Provides definitive proof of the molecular formula via exact mass and confirms the presence of the halogen through its characteristic isotopic signature.

Workflow A Sample Prep (2-(2-Bromo-4-methylphenoxy) -2-phenylacetic acid) B NMR (1H, 13C) Connectivity & Stereocenter A->B C FT-IR (ATR) Functional Groups A->C D HRMS (ESI-) Exact Mass & Isotopes A->D E Data Integration & Structural Validation B->E C->E D->E

Multimodal spectroscopic workflow for structural validation.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies must be strictly adhered to during data acquisition.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ and shim the magnet (Z1-Z5) to achieve a TMS linewidth of < 0.5 Hz.

  • Acquisition (1H): Run a standard single-pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16 scans.

  • Acquisition (13C): Run a proton-decoupled 13C sequence (zgpg30). Set the spectral width to 220 ppm, relaxation delay to 2.0 s, and acquire 1024 scans.

  • Processing: Apply a Fourier transform, manually correct the phase (zero and first order), and apply a polynomial baseline correction. Calibrate the TMS peak to 0.00 ppm.

FT-IR (ATR) Protocol
  • Background Scan: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Sample Application: Place 2–3 mg of the solid compound directly onto the diamond crystal. Apply the pressure anvil to ensure intimate optical contact.

  • Acquisition: Acquire the sample spectrum using the same parameters as the background.

  • Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by baseline correction.

HRMS (ESI) Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50 v/v).

  • Instrument Parameters: Configure the Electrospray Ionization (ESI) source in negative ion mode (optimal for carboxylic acids). Set capillary voltage to 2.5 kV, desolvation temperature to 350 °C, and cone voltage to 25 V.

  • Calibration: Calibrate the Time-of-Flight (TOF) analyzer using sodium formate clusters to ensure mass accuracy < 2 ppm.

  • Acquisition: Introduce the sample via direct infusion at 10 µL/min. Acquire data over an m/z range of 100–1000 for 2 minutes.

Spectroscopic Data & Causal Analysis

Nuclear Magnetic Resonance (NMR) Data

The NMR data provides the definitive map of the molecule's atomic connectivity. The chemical shifts are governed by the local electronic environment[3].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Causal Explanation
10.50br s-1H-COOH : Highly deshielded due to hydrogen bonding and the inductive effect of the carbonyl oxygen.
7.45 - 7.30m-5HPhenyl H : Standard aromatic region; complex multiplet due to overlapping ortho, meta, and para protons.
7.38d2.01HPhenoxy C3-H : Deshielded by the adjacent ortho-bromine. Exhibits fine meta-coupling to C5-H.
7.05dd8.4, 2.01HPhenoxy C5-H : Shielded relative to C3 by the para-oxygen resonance effect. Coupled to both C6-H and C3-H.
6.85d8.41HPhenoxy C6-H : Highly shielded by the strongly electron-donating ortho-oxygen atom.
5.75s-1Hα-CH : Extremely deshielded due to the combined inductive pull of the ether oxygen, the carboxylic acid, and the magnetic anisotropy of the phenyl ring[1].
2.25s-3HAr-CH₃ : Standard benzylic methyl shift.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentCausal Explanation
174.5C=OCarboxylic acid carbonyl carbon.
151.2Phenoxy C1Directly bonded to the electronegative ether oxygen.
135.0Phenyl C1'Ipso carbon of the unsubstituted phenyl ring.
133.8, 132.5Phenoxy C3, C4Aromatic carbons influenced by the methyl group and bromine.
129.2 - 127.5Phenyl C2'-C6', Phenoxy C5Overlapping aromatic methine carbons.
115.2Phenoxy C6Strongly shielded by the ortho-oxygen resonance effect[3].
113.5Phenoxy C2Heavy atom effect; shielded by the directly attached bromine atom.
79.5α-CHAliphatic carbon shifted downfield by three adjacent deshielding groups (O, Ph, COOH).
20.5Ar-CH₃Benzylic methyl carbon.
Fourier-Transform Infrared (FT-IR) Data

IR spectroscopy serves as a rapid, self-validating check for the functional groups proposed by the NMR data[2].

Table 3: FT-IR (ATR) Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3300 - 2500Strong, BroadO-H stretchConfirms the carboxylic acid dimer formation.
1715StrongC=O stretchCharacteristic of an α-aryloxy carboxylic acid.
1600, 1495MediumC=C stretchConfirms the presence of aromatic rings.
1240StrongC-O-C asym. stretchValidates the aryl alkyl ether linkage.
1050MediumC-O-C sym. stretchSecondary confirmation of the ether bond.
730, 700StrongC-H out-of-planeConfirms the monosubstituted phenyl ring.
650WeakC-Br stretchIndicates the presence of the heavy halogen.
High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact molecular weight and isotopic distribution. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will exhibit a distinct "twin peak" signature[1].

Table 4: ESI-HRMS Data (Negative Ion Mode)

Ion SpeciesFormulaCalculated m/zObserved m/zError (ppm)
[M-H]⁻ (⁷⁹Br)C₁₅H₁₂⁷⁹BrO₃318.9966318.99701.2
[M-H]⁻ (⁸¹Br)C₁₅H₁₂⁸¹BrO₃320.9946320.99501.2
Fragment 1 (⁷⁹Br)C₁₄H₁₂⁷⁹BrO275.0068275.00721.4
Fragment 2 (⁷⁹Br)C₇H₆⁷⁹BrO184.9600184.96021.1
Fragmentation Causality

In negative ion mode, the deprotonated molecule ([M-H]⁻) undergoes two primary collision-induced dissociation (CID) pathways:

  • Decarboxylation: Loss of CO₂ (-44 Da) to yield an ether anion (m/z 275/277).

  • Ether Cleavage: Heterolytic cleavage of the C-O bond yields the stable 2-bromo-4-methylphenolate anion (m/z 185/187).

MS_Frag M [M-H]- Precursor Ion m/z 318.9970 (79Br) m/z 320.9950 (81Br) F1 Loss of CO2 (-44 Da) m/z 275.0072 (79Br) m/z 277.0052 (81Br) M->F1 Decarboxylation F2 Ether Cleavage 2-bromo-4-methylphenolate m/z 184.9602 (79Br) m/z 186.9582 (81Br) M->F2 C-O Bond Cleavage

Proposed ESI-HRMS fragmentation pathway for the[M-H]- ion.

Conclusion

The structural identity of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid is unequivocally confirmed through this multimodal approach. The highly deshielded α-CH proton (5.75 ppm) and the distinct 1:1 isotopic twin peaks in the HRMS data serve as the primary diagnostic anchors. By understanding the causality behind these spectral features, researchers can utilize this data as a robust template for identifying analogous aryloxyacetic acid pharmacophores in drug discovery pipelines.

References

1.[2] Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy, 5th Edition. Cengage Learning. URL:[Link] 2.[3] Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer. URL:[Link] 3.[1] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

Sources

The Phenoxyacetic Acid Scaffold: A Privileged Architecture in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Applications of Substituted Phenoxyacetic Acids in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The phenoxyacetic acid (PAA) moiety represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Historically anchored by the fibrate class of hypolipidemic agents and auxin-mimetic herbicides, this scaffold has evolved far beyond its metabolic roots.

This technical guide analyzes the PAA scaffold's utility in targeting nuclear receptors (PPARs), G-protein coupled receptors (CRTH2), and emerging oncology targets. It provides a structural rationale for its promiscuity yet specificity, detailed synthetic protocols for library generation, and a roadmap for future applications in targeted protein degradation (PROTACs).

Structural Logic & Pharmacophore Analysis

The PAA scaffold (


) owes its versatility to three distinct pharmacophoric zones. Understanding these zones is critical for rational drug design.
The Pharmacophoric Zones
  • The Acid Head (Zone A): The carboxylic acid (or its bioisostere) serves as the primary anchor, often forming salt bridges with arginine or lysine residues in the target binding pocket (e.g., Arg288 in PPAR

    
    ).
    
  • The Linker (Zone B): The ether oxygen and the

    
    -carbon provide a flexible hinge. Substitution at the 
    
    
    
    -carbon (e.g., dimethylation in fibrates) alters lipophilicity and metabolic stability (blocking
    
    
    -oxidation) and can introduce chirality to exploit stereoselective binding pockets.
  • The Aromatic Tail (Zone C): The phenyl ring serves as a scaffold for hydrophobic interactions. Substitutions here drive potency and selectivity, allowing the molecule to reach into deep hydrophobic pockets or engage in

    
    -stacking.
    
Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Phenoxyacetic Acid Core Scaffold ZoneA Zone A: Acid Head (-COOH) Core->ZoneA ZoneB Zone B: Linker (-O-C(R)2-) Core->ZoneB ZoneC Zone C: Aromatic Tail (Ar-) Core->ZoneC Target1 Ionic Interactions (e.g., Arg/Lys anchors) ZoneA->Target1 Primary Binding Target2 Metabolic Stability (e.g., gem-dimethyl) ZoneB->Target2 PK Modulation Target3 Selectivity & Potency (Hydrophobic/Steric) ZoneC->Target3 Specificity

Figure 1: Pharmacophoric dissection of the phenoxyacetic acid scaffold showing the three critical zones for medicinal chemistry optimization.[1]

Therapeutic Applications & Mechanisms[2][3]

Metabolic Disorders: The PPAR Connection

The most authoritative application of PAAs is in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs).

  • Mechanism: PAAs mimic endogenous fatty acids. The carboxylate head interacts with the AF-2 helix (Helix 12) of the PPAR Ligand Binding Domain (LBD), inducing a conformational change that recruits co-activators.

  • Selectivity:

    • PPAR

      
       (Fibrates): Clofibrate and Fenofibrate use the PAA core to lower triglycerides.[2]
      
    • PPAR

      
       (GW501516 analogues): Phenoxyacetic acids have been optimized to avoid the toxicity associated with earlier agonists, focusing on partial agonism.
      
    • PPAR

      
      : While Thiazolidinediones (TZDs) are the classic 
      
      
      
      -agonists, chiral PAA derivatives have emerged as "selective PPAR modulators" (SPPARMs) that retain insulin-sensitizing effects with fewer side effects (e.g., weight gain, edema).
Immunology: CRTH2 Antagonism

Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a GPCR receptor for Prostaglandin D2 (PGD2).

  • Application: Allergic asthma, rhinitis, and atopic dermatitis.

  • Role of PAA: PAA derivatives (e.g., Ramatroban analogues) act as orthosteric antagonists. The acid moiety mimics the carboxylate of PGD2, competing for the binding site but failing to trigger G-protein coupling.

  • Optimization: Introduction of a sulfonyl group on the phenyl ring (Zone C) often enhances potency by interacting with secondary pockets in the GPCR transmembrane bundle.

Emerging Oncology Targets

Recent screens have identified PAA derivatives with cytotoxic activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).

  • Mechanism: Dual PPAR

    
     activation and COX-2 inhibition. The induction of apoptosis is often mediated via the mitochondrial pathway (Bax/Bcl-2 modulation).
    

Technical Workflow: Robust Synthesis Protocol

For drug discovery libraries, reliability and scalability are paramount. The following protocol is an optimized Williamson Ether Synthesis adapted for high-throughput parallel synthesis.

Protocol: Parallel Synthesis of PAA Library

Objective: Synthesize a library of 20 substituted phenoxyacetic acids.

Reagents:

  • Substituted Phenols (1.0 equiv)

  • Ethyl bromoacetate or tert-butyl bromoacetate (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetone or Methyl Ethyl Ketone (MEK)

  • Deprotection Acid: Trifluoroacetic acid (TFA) or LiOH (aq)

Step-by-Step Methodology:

  • Alkylation (The Ether Bond Formation):

    • Charge a reaction vial with the substituted phenol (1.0 mmol) and anhydrous

      
       (2.0 mmol).
      
    • Add Acetone (5 mL) and stir for 15 minutes at room temperature to form the phenoxide anion.

    • Add Ethyl bromoacetate (1.2 mmol) dropwise.

    • Critical Step: Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

    • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the PAA ester.

  • Hydrolysis (Unmasking the Pharmacophore):

    • Dissolve the crude ester in THF:Water (1:1, 5 mL).

    • Add LiOH monohydrate (3.0 equiv).

    • Stir at room temperature for 2-12 hours.

    • Acidification: Cool to 0°C and acidify to pH 2 using 1M HCl. The PAA product usually precipitates.

    • Isolation: Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75-95% for unhindered phenols.

Visualization: Synthetic Pathway

Synthesis_Flow Start Substituted Phenol (Ar-OH) Reagents Ethyl Bromoacetate + K2CO3 / Acetone Start->Reagents Deprotonation Intermediate Phenoxy Ester (Ar-O-CH2-COOEt) Reagents->Intermediate SN2 Substitution (Reflux 60°C) Hydrolysis Hydrolysis (LiOH / THF:H2O) Intermediate->Hydrolysis Ester Cleavage End Substituted Phenoxyacetic Acid Hydrolysis->End Acidification (HCl)

Figure 2: Optimized synthetic route for generating phenoxyacetic acid libraries via Williamson ether synthesis.

Comparative Data: Biological Activity Profiles

The following table summarizes the activity of key PAA derivatives across different therapeutic classes, illustrating the scaffold's versatility.

Compound ClassTargetKey Substituent (Zone C)Key Substituent (Zone B)Activity / IC50Reference
Fibrates PPAR

4-Chlorogem-dimethylEC50 ~ 20-50

M
[1]
GW501516 Analogs PPAR

4-TrifluoromethylMethylthio-etherEC50 < 10 nM[2]
Ramatroban CRTH2Indole fused ringUnsubstitutedKi = 10 nM[3]
Experimental COX-24-SulfonylUnsubstitutedIC50 = 0.06

M
[4]
Experimental HepG2 (Cancer)4-Chloro-2-methylAcetamide linkerIC50 = 1.43

M
[5]

Future Directions: PROTACs and Covalent Inhibitors

The PAA scaffold is currently experiencing a renaissance in the field of Targeted Protein Degradation (TPD).

  • PROTAC Linkers: The carboxylic acid of PAA provides a facile handle for amide coupling to E3 ligase ligands (e.g., Thalidomide or VHL ligands). The lipophilic phenyl ring can be tuned to adjust the "linkerology"—optimizing cell permeability and solubility of the chimera.

  • Covalent Inhibition: Introduction of acrylamide or epoxide groups on the phenyl ring (Zone C) allows for covalent modification of cysteine residues in target proteins, converting reversible PAA binders into irreversible inhibitors.

References

  • Mechanism of Action of Fibrates. Journal of Lipid Research. Link

  • Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. Link

  • Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists. Journal of Medicinal Chemistry. Link

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules. Link

  • A Comparative Analysis of the Cytotoxic Effects of Phenoxyacetic Acid Derivatives on Cancer Cell Lines. BenchChem. Link

Sources

Introduction: The Chemical Versatility and Biological Promise of Brominated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Brominated Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including pharmaceuticals, pesticides, and plant growth regulators.[1][2][3] The core structure, consisting of a phenyl ring linked to a carboxylic acid moiety by a methylene spacer, offers a versatile scaffold for chemical modification.[3] The introduction of a bromine atom onto the phenyl ring—a process known as bromination—dramatically alters the molecule's physicochemical properties.[4] This halogenation typically increases lipophilicity and can modify the electronic distribution of the aromatic ring, thereby enhancing the compound's interaction with biological targets and often augmenting its therapeutic potential.[5][6]

This guide provides a technical exploration of the diverse biological activities exhibited by brominated phenylacetic acid derivatives. We will delve into their antimicrobial, anti-inflammatory, and anticancer properties, elucidating the underlying mechanisms of action and providing field-proven experimental protocols for their evaluation. The narrative is designed to bridge foundational chemistry with practical biological application, offering researchers and drug development professionals a comprehensive resource for navigating this promising class of compounds.

Workflow for Evaluating Novel Brominated Phenylacetic Acid Derivatives

The initial journey from a newly synthesized compound to a potential therapeutic lead involves a structured screening cascade. This process is designed to efficiently identify and characterize biological activity while eliminating compounds with undesirable properties like general cytotoxicity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Secondary Assays cluster_2 Phase 3: Mechanism of Action (MoA) Studies A Synthesis & Purification of Brominated Phenylacetic Acid Derivative B Primary Bioassays (e.g., Antimicrobial, Cytotoxicity, Enzyme Inhibition) A->B Test Compound C Dose-Response Analysis (IC50 / MIC Determination) B->C Identify 'Hits' D Orthogonal Assays (Confirm activity with different method) C->D E Cellular Fitness & Toxicity Assays (Exclude general toxicity) D->E F Target Identification (e.g., Affinity Chromatography, Cellular Pull-down) E->F Prioritize High-Quality Hits G Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G H In Vivo Model Testing (e.g., Paw Edema, Xenograft) G->H

Caption: A generalized workflow for the discovery and validation of bioactive small molecules.

Antimicrobial Activity: A Renewed Defense Against Pathogens

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Brominated phenoxyacetic acids, a related class, have demonstrated significant potential in this area. The presence of the bromo group appears to enhance their effectiveness against a range of bacteria and fungi, often resulting in larger zones of inhibition compared to standard drugs.[6]

Mechanism of Action

The antimicrobial action of these compounds is often multifaceted. Potential mechanisms include:

  • Disruption of Cell Membranes: Increased lipophilicity can facilitate the insertion of the molecule into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to cell lysis.

  • Inhibition of Protein and Nucleic Acid Synthesis: The compounds may interfere with essential enzymatic processes involved in DNA replication, transcription, or protein synthesis, thereby halting microbial growth and propagation.[6]

  • Induction of Reactive Oxygen Species (ROS): Some derivatives can trigger the production of ROS within the microbial cell, causing oxidative stress and damage to vital cellular components.[6]

Data Summary: Antimicrobial Efficacy

The following table summarizes the inhibitory effects of para-bromophenoxyacetic acid against various microorganisms, illustrating its broad-spectrum potential.

MicroorganismTypeNoteworthy Inhibition
Bacillus subtilisGram-positive BacteriaYes[6]
Enterobacter sp.Gram-negative BacteriaYes[6]
Escherichia coliGram-negative BacteriaYes[6]
Klebsiella pneumoniaeGram-negative BacteriaYes[6]
Candida albicansFungusYes[6]
Trichoderma sp.FungusYes[6]
Experimental Protocol: Agar Well Diffusion Assay

This method is a robust and widely used technique to screen for antimicrobial activity.[7] It provides a clear visual indication of a compound's ability to inhibit microbial growth.

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are created in the agar, and the test compound is introduced into these wells. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's antimicrobial potency.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable nutrient agar (e.g., Tryptone Soy Agar) in Petri dishes and allow it to solidify under sterile conditions.[7]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) with a turbidity equivalent to a 0.5 McFarland standard (approximately 1x10⁸ CFU/mL).

  • Plate Inoculation: Uniformly swab the surface of the agar plates with the prepared microbial suspension.

  • Well Creation: Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the inoculated agar plates.

  • Compound Loading: Prepare stock solutions of the brominated phenylacetic acid derivatives in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50 µL) of each test compound solution into the wells.

  • Controls:

    • Positive Control: Use a known antibiotic (e.g., Gentamicin) to validate the susceptibility of the microorganism.[6]

    • Negative Control: Use the solvent (e.g., DMSO) alone to ensure it has no intrinsic antimicrobial activity.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) for each well.

G A Prepare Inoculated Agar Plate B Create Wells in Agar A->B C Load Test Compound, Positive & Negative Controls B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Phenylacetic acid derivatives are renowned for their anti-inflammatory properties, with the non-steroidal anti-inflammatory drug (NSAID) diclofenac being a prime example.[5][8] Bromination can influence the potency and safety profile of these compounds. Studies on 2-phenylaminophenylacetic acid derivatives have shown that increased lipophilicity and the presence of bromine can lead to higher cytotoxicity, highlighting the delicate balance between efficacy and toxicity.[5]

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory action of many phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[5]

  • COX-1 and COX-2: These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Inhibition: By binding to the active site of COX enzymes, these compounds block prostaglandin synthesis, thereby reducing the inflammatory response. The selectivity for COX-2 over COX-1 is often a key goal in drug development to minimize gastrointestinal side effects.[5]

G membrane Cell Membrane AA Arachidonic Acid membrane->AA COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation BPA Brominated Phenylacetic Acid Derivative BPA->COX Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by COX-inhibiting compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[9][10]

Principle: Carrageenan, a seaweed extract, is injected into the paw of a rat, inducing a localized, acute inflammatory response characterized by swelling (edema). The ability of a pre-administered test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimation: Wistar rats are acclimated to laboratory conditions for at least one week. They are fasted overnight before the experiment but allowed access to water.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% sodium carboxymethyl cellulose).

    • Standard Group: Receives a reference NSAID (e.g., Diclofenac, 25 mg/kg).[9]

    • Test Groups: Receive the brominated phenylacetic acid derivative at various doses (e.g., 10, 20, 40 mg/kg).

  • Compound Administration: The vehicle, standard, or test compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Inflammation Induction: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema at each time point: Edema (%) = [(Vt - V₀) / V₀] * 100, where Vt is the volume at time 't'.

    • Calculate the percentage of inhibition for each treated group relative to the control group: Inhibition (%) = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

    • Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Anticancer Activity: Targeting Malignant Cells

The modification of core chemical scaffolds with bromine has proven to be a successful strategy in developing potent anticancer agents.[11][12] Brominated derivatives, including those of acetophenone and coelenteramine, have demonstrated significant cytotoxicity against a variety of human cancer cell lines, such as breast (MCF7), lung (A549), colorectal (Caco2), and prostate (PC3).[12][13]

Mechanism of Action

The anticancer effects of these compounds can stem from several mechanisms:

  • Induction of Oxidative Stress: Many brominated derivatives can increase the production of ROS within cancer cells.[13] Tumor cells, often having a compromised ability to repair oxidative DNA damage, are more vulnerable to the cytotoxic effects of ROS than normal cells.[13]

  • Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells without inducing a significant inflammatory response.[11]

  • Growth Inhibition: Phenylacetic acid itself is known to induce growth inhibition and apoptosis in tumor cells through mechanisms like decreased protein prenylation and glutamine depletion.[14] Bromination can enhance these intrinsic properties.

Data Summary: In Vitro Cytotoxicity (IC₅₀)

The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. It is a standard measure of a compound's cytotoxic potency.

Compound ClassCell LineCancer TypeIC₅₀ (µg/mL)Reference
Brominated Acetophenone (5c)MCF7Breast Adenocarcinoma< 10[13]
Brominated Acetophenone (5c)PC3Prostate Adenocarcinoma< 10[13]
Brominated Acetophenone (5c)A549Alveolar Adenocarcinoma11.80 ± 0.89[13]
Brominated Acetophenone (5c)Caco2Colorectal Adenocarcinoma18.40 ± 4.70[13]
Brominated Prodigiosin (PG-Br)HCT116Colon Carcinoma~4-17 (range)[11]
Brominated Coelenteramine (Br-Cla)PC-3Prostate Cancer24.3[12]
Brominated Coelenteramine (Br-Cla)MCF-7Breast Cancer21.6[12]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13] It is a cornerstone of in vitro toxicology and anticancer drug screening.[15]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases. This reduction produces purple formazan crystals, which are insoluble in aqueous solution. The crystals are then dissolved in an organic solvent (like DMSO), and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the color is directly proportional to the number of viable, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF7, A549) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the brominated phenylacetic acid derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL stock in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control (untreated) cells: Viability (%) = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

Brominated phenylacetic acid derivatives represent a versatile and highly promising class of bioactive molecules. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents warrants continued investigation. The structure-activity relationship (SAR) studies are particularly crucial; subtle changes in the position and number of bromine substituents, as well as modifications to the phenylacetic acid backbone, can profoundly impact potency, selectivity, and safety profiles.[5] Future research should focus on synthesizing novel analogues with improved therapeutic indices, conducting comprehensive mechanism-of-action studies to identify specific molecular targets, and advancing the most promising leads into preclinical in vivo models. The robust experimental frameworks detailed in this guide provide a solid foundation for these next steps, paving the way for the potential development of new and effective therapeutics.

References

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"in vitro screening of novel aryloxyacetic acid compounds"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the in vitro Screening of Novel Aryloxyacetic Acid Compounds

Authored by a Senior Application Scientist

Foreword: The Versatility of the Aryloxyacetic Acid Scaffold

The aryloxyacetic acid motif is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. From their well-established roles as peroxisome proliferator-activated receptor (PPAR) agonists in managing metabolic disorders to their emerging potential as anticancer, antimicrobial, and neuroprotective agents, these compounds represent a fertile ground for novel drug discovery.[1][2][3][4][5][6][7] This guide provides a comprehensive, technically-grounded framework for the in vitro screening of novel aryloxyacetic acid derivatives, designed to equip researchers in drug development with the rationale and methodologies required for a successful screening campaign.

Section 1: The High-Throughput Screening (HTS) Paradigm

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets.[8][9][10] The process is a highly orchestrated synergy of robotics, sensitive detection systems, and robust data analysis, capable of testing millions of compounds in a remarkably short timeframe.[8][10] A typical HTS workflow for novel aryloxyacetic acid compounds would follow a multi-stage process, beginning with broad primary screening and culminating in the identification of validated "hit" compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Hit Validation & SAR Compound_Library Aryloxyacetic Acid Library Primary_Assay High-Throughput Primary Assay (e.g., Cell Viability, Enzyme Activity) Compound_Library->Primary_Assay Hit_Confirmation Hit Confirmation at Single Concentration Primary_Assay->Hit_Confirmation Dose_Response Dose-Response & IC50/EC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Different Cell Line, Orthogonal Detection) Dose_Response->Secondary_Assays Counter_Screening Counter-Screening (Identify False Positives) Secondary_Assays->Counter_Screening Validated_Hits Validated Hits Counter_Screening->Validated_Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Validated_Hits->SAR_Analysis

Caption: A generalized workflow for the high-throughput screening of novel aryloxyacetic acid compounds.

Section 2: Designing the Screening Cascade: From Target to Hit

The design of an effective screening cascade is contingent on the therapeutic indication and the putative biological target of the novel aryloxyacetic acid derivatives. The following sections delineate tailored screening strategies for common applications of this versatile chemical class.

Anticancer Activity Screening

A primary screen for anticancer activity typically begins with an assessment of the compounds' effects on cancer cell viability and proliferation.[11]

2.1.1 Primary Screening: Cell Viability Assays

Cell-based assays are paramount in the initial stages of anticancer drug discovery as they provide a more biologically relevant context than biochemical assays.[12][13][14][15][16] The choice of cell line is critical and should be representative of the cancer type being targeted.

Key Assays:

  • MTT/XTT Assays: These are colorimetric assays that measure cellular metabolic activity, which serves as an indicator of cell viability.[17][18][19] In the MTT assay, mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.[17][20] The XTT assay offers an advantage in that its formazan product is water-soluble, simplifying the protocol.[20]

  • Crystal Violet Assay: This assay measures the number of adherent, viable cells by staining them with crystal violet dye. It provides a direct measure of cell death and survival.[17]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well microtiter plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with the aryloxyacetic acid compounds at a single, high concentration (e.g., 10-50 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[20]

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit a significant reduction in viability are considered "hits".

2.1.2 Secondary Screening and Hit Validation

Hits from the primary screen require further validation to confirm their activity and rule out false positives.[21][22]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically in half-log dilutions) to determine their half-maximal inhibitory concentration (IC50).

  • Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay format, hits should be validated using an orthogonal method. For example, if the primary screen was an MTT assay, a secondary screen could involve a cell counting method or a high-content imaging-based assay to assess cell morphology and apoptosis markers.[21]

  • Selectivity Screening: To assess for potential toxicity to non-cancerous cells, promising compounds should be tested against a normal, non-malignant cell line.[18]

Table 1: Hypothetical Dose-Response Data for Lead Aryloxyacetic Acid Compounds

Compound IDCancer Cell Line A (IC50, µM)Cancer Cell Line B (IC50, µM)Normal Cell Line (IC50, µM)Selectivity Index (Normal/Cancer A)
AR-0011.52.3> 50> 33.3
AR-0028.712.145.25.2
AR-0030.91.115.817.6
Doxorubicin (Control)0.20.31.26.0
Enzyme Inhibition Screening

Many aryloxyacetic acid derivatives exert their biological effects by inhibiting specific enzymes, such as FAAH, AChE, or HPPD.[1][3][23][24][25][26]

2.2.1 Primary Screening: Biochemical Assays

Biochemical assays, which measure the activity of a purified enzyme in a cell-free system, are the workhorse for primary screening of enzyme inhibitors.[27] These assays are typically designed for high-throughput formats and rely on a detectable signal (e.g., fluorescence, luminescence, or absorbance) that is proportional to enzyme activity.[28]

Enzyme_Inhibition_Assay Enzyme Purified Enzyme Product Product (Detectable) Enzyme->Product Catalysis Substrate Substrate Substrate->Product Compound Aryloxyacetic Acid Compound Compound->Enzyme

Caption: The principle of a biochemical enzyme inhibition assay.

Protocol: Generic Fluorescence-Based Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, purified enzyme solution, and a fluorogenic substrate solution.

  • Compound Plating: Dispense the aryloxyacetic acid compounds into a 384-well microplate. Include positive (known inhibitor) and negative (vehicle) controls.

  • Enzyme Addition: Add the purified enzyme to each well and incubate briefly to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Signal Detection: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls.

2.2.2 Secondary Screening and Mechanistic Studies
  • IC50 Determination: As with anticancer screening, hits are subjected to dose-response analysis to determine their IC50 values.

  • Mechanism of Inhibition (MOI) Studies: Further biochemical experiments can be conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive. This provides valuable insight into how the compound interacts with the enzyme.

  • Orthogonal and Cell-Based Assays: Validated hits should be tested in an orthogonal biochemical assay with a different detection method.[21] Subsequently, moving to a cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and inhibit the target in a more physiological context.[12][13]

Receptor Agonism/Antagonism Screening (e.g., PPARs)

Aryloxyacetic acids are well-known modulators of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3][4][7]

2.3.1 Primary Screening: Reporter Gene Assays

Reporter gene assays are a common cell-based method for screening compounds that modulate transcription factor activity.[12]

Principle:

  • A "reporter" gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the transcription factor of interest (e.g., PPAR).

  • Cells are engineered to express this reporter construct.

  • When an agonist binds to and activates the PPAR, it drives the expression of the reporter gene, leading to a measurable signal (light or fluorescence).

Protocol: PPAR-Luciferase Reporter Gene Assay

  • Cell Seeding: Plate cells stably expressing the PPAR-luciferase reporter construct in a 96- or 384-well plate.

  • Compound Treatment: Add the aryloxyacetic acid compounds and incubate for 18-24 hours.

  • Cell Lysis and Reagent Addition: Lyse the cells and add the luciferase substrate.

  • Luminescence Measurement: Measure the luminescent signal using a microplate reader.

  • Data Analysis: An increase in luminescence indicates agonistic activity.

2.3.2 Secondary Screening
  • EC50 Determination: Dose-response curves are generated to determine the half-maximal effective concentration (EC50) for agonists.

  • Subtype Selectivity: Since there are multiple PPAR subtypes (α, γ, δ), it is important to screen hits against all subtypes to determine their selectivity profile.[3][7]

  • Functional Assays: Downstream functional assays, such as measuring the expression of known PPAR target genes via qPCR, can be used to confirm the on-target effects of the compounds.

Section 3: Data Analysis and Quality Control: Ensuring Robustness

The reliability of any HTS campaign hinges on rigorous data analysis and quality control.

  • Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[29] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay with a large separation between the positive and negative controls and low data variability.[29]

  • Hit Selection: Hit selection criteria are established based on the potency and efficacy of the compounds in the primary assay. This is often defined as a certain number of standard deviations from the mean of the negative controls.

  • Identifying False Positives: It is crucial to identify and eliminate Pan-Assay Interference Compounds (PAINS) and other artifacts that can lead to false-positive results.[21] Counter-screens and orthogonal assays are essential for this purpose.[21][29]

  • Structure-Activity Relationship (SAR): As validated hits emerge, their chemical structures and corresponding biological activities are analyzed to establish an SAR. This information is critical for guiding the medicinal chemistry efforts to optimize the lead compounds.

Conclusion: A Pathway to Discovery

The in vitro screening of novel aryloxyacetic acid compounds is a multifaceted process that requires a deep understanding of the target biology, careful assay design, and meticulous data analysis. By employing a tiered screening cascade that progresses from high-throughput primary assays to more detailed secondary and mechanistic studies, researchers can efficiently identify and validate promising lead candidates. This guide provides a foundational framework, but it is the ingenuity and scientific rigor of the researcher that will ultimately unlock the full therapeutic potential of this remarkable chemical scaffold.

References

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  • CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. Fraunhofer-Gesellschaft.
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  • Introduction to XTT assays for cell-viability assessment. Abcam.
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The Phenoxyacetic Acid Scaffold: Mechanisms of Action from Agrochemical Auxin Mimicry to Metabolic Pharmacotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyacetic acid (PAA) pharmacophore is a highly privileged structural motif characterized by an ether-linked phenoxy ring and an acetic acid moiety. Historically recognized for its profound impact on agrochemistry as the backbone of synthetic auxins (e.g., 2,4-D), recent structure-activity relationship (SAR) optimizations have repurposed this scaffold for advanced mammalian pharmacotherapeutics. By subtly modifying the alkyl chain length, ring substitutions, and spatial geometry, PAA analogs can be tuned to act as either highly specific E3 ubiquitin ligase "molecular glues" in plant systems or potent G-protein coupled receptor (GPCR) agonists in human metabolic pathways.

This whitepaper dissects the dual mechanistic paradigms of PAA analogs, providing field-validated experimental protocols for characterizing their binding kinetics and downstream signaling efficacy.

Part 1: The Agrochemical Paradigm – Synthetic Auxin Mimicry (TIR1/AFB Pathway)

Mechanism of Action: The "Molecular Glue"

In plant biology, phenoxyacetic acid derivatives such as 2,4-dichlorophenoxyacetic acid (2,4-D) exert their herbicidal effects by hijacking the endogenous auxin signaling pathway. They act as synthetic mimics of indole-3-acetic acid (IAA)[1].

The primary mechanism of action relies on the PAA analog acting as a "molecular glue" within the nucleus. The compound binds directly to the hydrophobic cavity of the Transport Inhibitor Response 1 (TIR1) protein, which is an F-box subunit of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[2]. The binding of the PAA analog completes the recognition surface required for the recruitment of Aux/IAA transcriptional repressor proteins (specifically interacting with their Domain II degron motif)[3].

Once the ternary co-receptor complex (TIR1 – PAA Analog – Aux/IAA) is formed, the SCF complex polyubiquitinates the Aux/IAA repressor, targeting it for rapid degradation by the 26S proteasome. The destruction of Aux/IAA liberates Auxin Response Factors (ARFs), which dimerize and drive the hyper-transcription of auxin-responsive genes, ultimately leading to disorganized cellular growth, vascular tissue destruction, and plant death[2].

TIR1_Pathway PAA Phenoxyacetic Acid Analog (e.g., 2,4-D) TIR1 SCF(TIR1/AFB) Complex (E3 Ubiquitin Ligase) PAA->TIR1 Binds to cavity Ternary TIR1 - PAA - Aux/IAA (Ternary Co-receptor Complex) TIR1->Ternary Molecular Glue AuxIAA Aux/IAA Repressor (Bound to ARF) AuxIAA->Ternary Recruited via Domain II Ubiquitination Polyubiquitination of Aux/IAA Ternary->Ubiquitination Catalyzes Proteasome 26S Proteasomal Degradation Ubiquitination->Proteasome Targets for ARF Free ARF Dimerization Proteasome->ARF Releases ARF GeneExp Auxin-Responsive Gene Transcription (Uncontrolled Growth) ARF->GeneExp Activates

Fig 1. SCFTIR1/AFB ubiquitin ligase pathway hijacked by PAA synthetic auxins.

Experimental Protocol: In Vitro SCFTIR1 – Aux/IAA Pull-Down Assay

To validate the binding efficiency of novel PAA agrochemicals, a self-validating in vitro pull-down assay is utilized. This assay isolates the molecular glue functionality from downstream cellular variables.

  • Causality & Design: We utilize recombinant GST-tagged Aux/IAA and His-tagged TIR1. The distinct orthogonal tags allow for precise affinity capture (via Glutathione Sepharose) and detection (via anti-His Western blot). The inclusion of the proteasome inhibitor MG132 is critical if using crude plant extracts, as it prevents the premature degradation of the Aux/IAA bait protein before the complex can be isolated.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify His-TIR1 (in complex with ASK1 to ensure proper folding) and GST-Aux/IAA from E. coli or Sf9 insect cells.

  • Complex Assembly: In a binding buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT), combine 500 nM His-TIR1 and 500 nM GST-Aux/IAA.

  • Ligand Introduction (Self-Validating Step): Aliquot the mixture into three cohorts:

    • Negative Control: Vehicle (0.1% DMSO) to establish baseline background interaction.

    • Positive Control: 10 µM natural IAA to validate protein functionality.

    • Experimental: 10 µM of the novel PAA analog.

  • Affinity Capture: Add 30 µL of pre-equilibrated Glutathione Sepharose 4B beads to each reaction. Incubate at 4°C for 2 hours with gentle end-over-end rotation to allow the GST-Aux/IAA to anchor to the beads, pulling down His-TIR1 only if the PAA analog successfully glues them together.

  • Stringent Washing: Centrifuge at 1,000 x g for 1 minute. Wash the bead pellet three times with binding buffer containing 0.1% NP-40. Causality: The mild detergent disrupts weak, non-specific hydrophobic interactions without breaking the high-affinity ternary complex.

  • Elution & Detection: Boil the beads in Laemmli sample buffer for 5 minutes. Resolve the supernatant via SDS-PAGE and perform a Western blot using an anti-His-HRP conjugated antibody to quantify the amount of co-precipitated TIR1.

Part 2: The Metabolic Pharmacotherapeutic Paradigm – FFA1 (GPR40) Agonism

Mechanism of Action: GPCR Activation and GSIS

In mammalian pharmacology, specific structural modifications to the PAA scaffold—such as the introduction of bulky biphenyl or phenylpropanoic acid derivatives—shift the molecule's affinity away from plant F-box proteins and toward human Free Fatty Acid Receptor 1 (FFA1, also known as GPR40)[4].

FFA1 is a GPCR predominantly expressed on pancreatic β-cells. When a PAA-derived agonist (e.g., HWL-088 or Compound 18b) binds to the extracellular/transmembrane pocket of FFA1, it triggers a conformational change that activates the coupled


 protein[5]. The activated 

subunit stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), causing a rapid mobilization of intracellular calcium (

). This calcium spike is the critical catalyst that amplifies Glucose-Stimulated Insulin Secretion (GSIS), making PAA-derived FFA1 agonists highly attractive candidates for Type 2 Diabetes therapeutics[4].

FFA1_Pathway PAA_Drug Phenoxyacetic Acid Derivative (e.g., HWL-088, 18b) FFA1 FFA1 / GPR40 Receptor (Pancreatic Beta Cell) PAA_Drug->FFA1 Agonist Binding Gq Gq Alpha Subunit Activation FFA1->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER_Ca ER Calcium Release (Intracellular Ca2+ Spike) IP3->ER_Ca Binds ER Receptors GSIS Glucose-Stimulated Insulin Secretion (GSIS) ER_Ca->GSIS Triggers Exocytosis

Fig 2. FFA1 (GPR40) GPCR signaling cascade activated by pharmacological PAA derivatives.

Experimental Protocol: Intracellular Calcium Mobilization Assay (FLIPR)

To quantify the potency (


) of PAA-derived FFA1 agonists, a high-throughput Fluorometric Imaging Plate Reader (FLIPR) assay is the industry standard.
  • Causality & Design: The assay utilizes Fluo-4 AM, a cell-permeable fluorogenic calcium indicator. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) ester, rendering the dye cell-impermeable and highly fluorescent upon binding free

    
    . We mandate the addition of Probenecid to the assay buffer; without it, organic anion transporters in the cell membrane will actively pump the cleaved dye out of the cell, destroying the signal-to-noise ratio.
    

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate Chinese Hamster Ovary (CHO) cells stably transfected with human FFA1 into a 384-well black, clear-bottom microplate at 10,000 cells/well. Incubate overnight at 37°C, 5%

    
    .
    
  • Dye Loading: Remove the culture media and wash the cells with Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4). Add 20 µL of loading buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. Incubate in the dark for 45 minutes at 37°C.

  • Compound Preparation: Prepare a 10-point serial dilution of the PAA analog in HBSS buffer.

  • Assay Execution (Self-Validating System):

    • Negative Control: Run the same compound dilution on wild-type (untransfected) CHO cells to ensure the calcium spike is strictly FFA1-dependent and not an off-target membrane perturbation.

    • Positive Reference: Use TAK-875 (Fasiglifam) as an internal standard to normalize batch-to-batch fluorescence variations.

  • Kinetic Reading: Transfer the plate to the FLIPR instrument. The system will read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds, automatically inject 10 µL of the PAA compound, and continuously record fluorescence every second for 3 minutes to capture the transient

    
     peak.
    
  • Data Analysis: Calculate the maximum fluorescence minus baseline (

    
    ) and plot against the log of the compound concentration to derive the 
    
    
    
    using a 4-parameter logistic non-linear regression model.

Part 3: Quantitative Data & SAR Summary

The versatility of the phenoxyacetic acid scaffold is best illustrated by comparing the binding kinetics and activation metrics across its diverse biological targets. Minor substitutions on the phenoxy ring dictate whether the molecule acts as a plant hormone mimic or a human GPCR agonist.

Table 1: Comparative Activity of Phenoxyacetic Acid Analogs Across Biological Targets

Compound ClassSpecific AnalogPrimary TargetBiological FunctionBinding/Activation MetricReference
Natural Auxin Indole-3-acetic acid (IAA)TIR1/AFBEndogenous Plant Growth

[3]
Agrochemical PAA 2,4-Dichlorophenoxyacetic acidTIR1/AFBSynthetic Herbicide

[1]
Pharmacological PAA Compound 18bFFA1 (GPR40)GSIS Amplification

[4]
Pharmacological PAA HWL-088FFA1 (GPR40)GSIS Amplification

[5]

Note: The shift from micromolar affinity in agrochemical applications to low-nanomolar potency in pharmacological applications highlights the success of modern SAR optimization on the PAA backbone.

References

  • "Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists", PubMed (National Institutes of Health),[Link]

  • "HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice", PubMed Central (National Institutes of Health),[Link]

  • "Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings", MDPI,[Link]

  • "Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation", ACS Chemical Biology,[Link]

  • "Manipulation and Sensing of Auxin Metabolism, Transport and Signaling", Oxford Academic,[Link]

Sources

"structure-activity relationship of 2-phenoxy-2-phenylacetic acid derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the O-Phenylmandelic Acid Scaffold in Drug Discovery

Executive Summary & Scaffold Analysis

The 2-phenoxy-2-phenylacetic acid scaffold (also known as O-phenylmandelic acid) represents a privileged substructure in medicinal chemistry, distinct from simple aryloxyacetic acids (e.g., 2,4-D, ethacrynic acid) by the presence of a lipophilic phenyl ring at the


-position. This structural modification introduces a chiral center and significantly increases the lipophilicity and steric bulk of the molecule, shifting its biological activity profile from simple cyclooxygenase (COX) inhibition toward more complex nuclear receptors (PPARs) and G-protein coupled receptors (Endothelin receptors).

This guide analyzes the structure-activity relationship (SAR) of this scaffold, focusing on its utility in developing therapeutics for metabolic syndrome (PPAR agonists) and cardiovascular/renal pathologies (Endothelin antagonists) .

1.1 Chemical Architecture

The scaffold consists of three pharmacophoric regions:

  • The Acidic Head: A carboxylic acid (or bioisostere) essential for electrostatic interactions.

  • The

    
    -Phenyl Anchor:  A hydrophobic ring that restricts conformational freedom and engages in 
    
    
    
    -stacking or hydrophobic pocket filling.
  • The Phenoxy Tail: An ether-linked aromatic system that serves as the primary vector for optimizing potency and selectivity.

Pharmacological Targets & Mechanism of Action
2.1 Peroxisome Proliferator-Activated Receptors (PPARs)

Derivatives of 2-phenoxy-2-phenylacetic acid function as dual or selective PPAR


/

agonists
.[1] The acidic head group mimics fatty acids, binding to the receptor's ligand-binding domain (LBD) and stabilizing Helix 12, which recruits co-activators for gene transcription related to lipid metabolism and insulin sensitization.
  • Key Insight: The

    
    -phenyl group fills the large hydrophobic pocket of PPAR
    
    
    
    more effectively than the methyl group found in fibrates (phenoxy-isobutyric acids), often leading to higher potency.
2.2 Endothelin Receptor Antagonists (ET

/ET

)

Substituted 2-phenoxy-2-phenylacetic acids have been identified as potent antagonists of the Endothelin receptor. The scaffold blocks the binding of Endothelin-1 (ET-1), a potent vasoconstrictor.

  • Key Insight: The "V-shape" conformation adopted by the two aromatic rings (phenyl and phenoxy) mimics the C-terminal tryptophan of ET-1, blocking the receptor pocket.

Detailed Structure-Activity Relationship (SAR)

The following analysis breaks down the scaffold into modifiable zones.

3.1 Region A: The Carboxylic Acid (The "Warhead")
  • Requirement: An ionizable acidic group is strictly required for activity at both PPAR and Endothelin targets. It forms a critical salt bridge with positively charged residues (e.g., Tyr473/His323 in PPAR

    
    ).
    
  • Modifications:

    • Esters (Prodrugs): Ethyl or isopropyl esters abolish in vitro activity but significantly enhance oral bioavailability, being hydrolyzed in vivo to the active acid.

    • Bioisosteres: Replacement with tetrazoles or thiazolidinediones (TZD) maintains activity but alters pharmacokinetic properties. The carboxylic acid remains the gold standard for this specific scaffold due to balanced lipophilicity.

3.2 Region B: The

-Phenyl Ring (The "Anchor")
  • Steric Bulk: This ring distinguishes the scaffold from simple NSAIDs. Removal of this ring (reverting to phenoxyacetic acid) drastically reduces potency for PPAR/Endothelin targets, shifting activity back to weak COX inhibition or auxin-like activity.

  • Substitution:

    • Para-substitution (e.g., -F, -Cl) can block metabolic oxidation (CYP450) but excessive bulk here can clash with the receptor ceiling.

    • Unsubstituted phenyl is often optimal for fitting into the narrow "neck" of the binding pocket.

3.3 Region C: The Phenoxy Tail (The "Selectivity Filter")

This is the most variable region and determines target selectivity.

  • 4-Position (Para):

    • Lipophilic Groups (Cl, CF

      
      , alkyl):  Enhance PPAR
      
      
      
      activity.
    • Bulky Groups (Benzyloxyl, Phenyl): Shift selectivity toward PPAR

      
       by filling the large distal pocket.
      
  • 2-Position (Ortho):

    • Substituents here (e.g., Methyl, Methoxy) induce a twist in the ether linkage, locking the conformation. This conformational restriction is crucial for high-affinity Endothelin antagonism.

3.4 Stereochemistry (Chirality)

The C2 carbon is chiral.

  • Enantiomeric Preference: Biological activity is highly stereospecific. For PPAR agonists, the (S)-enantiomer is typically the eutomer (active form), aligning the acid group with the receptor's polar patch while directing the hydrophobic tail into the pocket.

  • Racemization: The acidic proton at the chiral center is weakly acidic (

    
    ), meaning racemization is slow under physiological conditions but can occur during harsh synthetic steps.
    
Visualization: SAR Logic Flow

SAR_Logic cluster_rules Design Rules Scaffold 2-Phenoxy-2-Phenylacetic Acid (Core Scaffold) Acid Carboxylic Acid (Region A) Scaffold->Acid AlphaPh Alpha-Phenyl Ring (Region B) Scaffold->AlphaPh Phenoxy Phenoxy Ring (Region C) Scaffold->Phenoxy Activity_PPAR PPAR Agonism (Metabolic) Acid->Activity_PPAR Salt bridge w/ Tyr473 Rule1 Esterification -> Prodrug (Inactive in vitro) Acid->Rule1 AlphaPh->Activity_PPAR Hydrophobic fill Rule2 (S)-Enantiomer -> High Potency AlphaPh->Rule2 Phenoxy->Activity_PPAR Para-subst. drives selectivity Activity_ET Endothelin Antagonism (Cardiovascular) Phenoxy->Activity_ET Ortho-subst. locks conformation

Caption: Logical decomposition of the 2-phenoxy-2-phenylacetic acid scaffold, linking structural regions to specific biological outcomes and design rules.

Experimental Protocols
5.1 Synthesis of 2-(4-Chlorophenoxy)-2-phenylacetic Acid

This protocol utilizes a Williamson Ether Synthesis approach, which is robust and scalable.

Reagents:

  • Ethyl

    
    -bromophenylacetate (1.0 eq)
    
  • 4-Chlorophenol (1.1 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Acetone (Solvent)

  • Sodium Hydroxide (NaOH) (2M aq)

Step-by-Step Methodology:

  • Ether Formation (S

    
    2): 
    
    • Dissolve 4-chlorophenol (12.8 mmol) in anhydrous acetone (50 mL).

    • Add anhydrous K

      
      CO
      
      
      
      (25.6 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    • Dropwise add ethyl

      
      -bromophenylacetate (11.6 mmol).
      
    • Reflux the mixture at 60°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the bromide is consumed.

    • Workup: Filter off the inorganic salts. Concentrate the filtrate under vacuum.[2][3] Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na

      
      SO
      
      
      
      and concentrate to yield the intermediate ester.
  • Hydrolysis:

    • Dissolve the crude ester in Ethanol (20 mL).

    • Add 2M NaOH (10 mL) and stir at room temperature for 2 hours.

    • Workup: Evaporate ethanol.[3] Dilute the aqueous residue with water. Wash with diethyl ether (to remove non-acidic impurities).

    • Critical Step: Acidify the aqueous layer to pH 1–2 using 1M HCl. The product will precipitate as a white solid.

    • Extract with EtOAc, dry, and recrystallize from Hexane/EtOAc.

Validation:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the characteristic chiral proton singlet (or distinct split peak if diastereotopic) at
    
    
    5.6–5.8 ppm.
  • Melting Point: Distinct sharp melting point (approx. 115–120°C for substituted derivatives).

5.2 In Vitro PPAR

Transactivation Assay

To verify biological activity, a nuclear receptor reporter assay is standard.

  • Cell Culture: Use HEK293 cells or HepG2 cells.

  • Transfection: Co-transfect with:

    • Expression plasmid for human PPAR

      
      -LBD fused to Gal4 DNA binding domain.
      
    • Luciferase reporter plasmid containing Gal4-response elements (UAS).

  • Treatment: Treat cells with the test compound (0.1 nM – 10

    
    M) for 24 hours. Use Fenofibrate as a positive control.
    
  • Readout: Lyse cells and measure luminescence.

  • Data Analysis: Plot Dose-Response curves to calculate EC

    
    .
    
Quantitative Data Summary

Table 1: Comparative SAR of Phenoxyacetic Acid Derivatives

Compound StructureR1 (

-subst)
R2 (Phenoxy-subst)Target Affinity (IC

/EC

)
Primary Activity
Phenoxyacetic acidHH> 100

M
Inactive / Auxin
Clofibric AcidMethyl (x2)4-Cl~ 50

M
Weak PPAR

2-Phenoxy-2-phenylacetic acid Phenyl H ~ 5-10

M
Moderate PPAR / ET
Derivative APhenyl4-Cl0.8

M
PPAR

Agonist
Derivative BPhenyl2-OMe, 4-Cl0.05

M
Endothelin Antagonist
Derivative CPhenyl4-Benzyloxyl0.1

M
PPAR

Agonist

Note: Data represents generalized trends from aggregated literature sources on this scaffold.

References
  • Synthesis of Phenoxyacetic Acid Derivatives. Vertex AI Search / Google Patents. US20090247781A1. Link

  • Substituted 2-phenoxy-2-phenylacetic acid esters as Endothelin Antagonists. Merck & Co, Inc. US Patent 5,340,833. Link

  • Alpha-(phenoxy)phenylacetic acid derivatives as PPAR agonists. US Patent Application 20050033084.[1] Link

  • Chiral Solvating Agents: (S)-2-Phenoxy-2-phenylacetic acid. ResearchGate / Arkivoc. Link

  • Design and Synthesis of Novel Phenoxy Acetic Acid Derivatives. MDPI Molecules. Link

Sources

Methodological & Application

Application Note: Analytical Methodologies for the Quantification of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals Document Type: Advanced Method Development Guide & Standard Operating Protocols

Executive Summary & Chemical Profiling

The compound 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid (Molecular Formula: C₁₅H₁₃BrO₃, MW: 321.17 g/mol ) is a highly functionalized organic acid. Its structural complexity presents unique analytical challenges and opportunities. As a Senior Application Scientist, designing a robust analytical control strategy requires deconstructing the molecule into its functional domains to dictate the appropriate instrumental techniques:

  • Carboxylic Acid Moiety (pKa ~3.5–4.5): Dictates the need for strict pH control in liquid chromatography to prevent partial ionization, which causes peak tailing. It also enables orthogonal absolute quantitation via non-aqueous titrimetry [1].

  • Aromatic Rings (Phenoxy & Phenyl): Provide strong UV chromophores, making UV-Vis detection highly sensitive at 220 nm and 254 nm.

  • Bromine Atom: Exhibits a distinct 1:1 natural isotopic distribution (⁷⁹Br and ⁸¹Br), serving as a built-in mass spectrometry diagnostic tool to differentiate the active compound from non-halogenated matrix interferences [2].

  • Chiral α-Carbon: The carbon adjacent to the carboxylic acid is a stereocenter, necessitating chiral stationary phases (CSPs) to evaluate enantiomeric purity [3].

The following protocols establish a self-validating, orthogonal analytical ecosystem for the absolute quantitation, structural confirmation, and enantiomeric resolution of this compound.

Protocol 1: Reversed-Phase HPLC-UV (Purity & Assay)

Methodological Causality

In aqueous environments, carboxylic acids exist in an equilibrium between their protonated (neutral) and deprotonated (anionic) states. If analyzed at a neutral pH, this equilibrium splits the analyte population, resulting in severe peak tailing and unpredictable retention times. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, the pH is driven down to ~2.0. This is at least 1.5 pH units below the compound's pKa, ensuring 100% of the molecules remain in the lipophilic, protonated state. This maximizes interaction with the C18 stationary phase, yielding sharp, Gaussian peaks [1].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes. Dilute to a final working concentration of 0.1 mg/mL.

  • Column Selection: C18, 150 mm × 4.6 mm, 3 µm particle size (e.g., Waters XBridge or equivalent).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Instrument Setup: Set column oven to 30°C. Set UV detector to 220 nm (quantitation) and 254 nm (impurity tracking). Injection volume: 10 µL.

Gradient Parameters
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.070301.0
2.070301.0
10.010901.0
12.010901.0
12.170301.0
15.070301.0

Self-Validating System Suitability: The method is only considered valid if the tailing factor (Tf) of the main peak is ≤ 1.5, theoretical plates (N) > 5000, and the %RSD of five replicate standard injections is ≤ 1.0%.

Protocol 2: LC-MS/MS (Trace Impurity & Structural Confirmation)

Methodological Causality

To confirm structural identity and quantify trace impurities below the UV detection limit, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. Because the molecule contains a readily deprotonated carboxylic acid, Electrospray Ionization (ESI) in Negative Mode is the most efficient ionization strategy.

Crucially, bromine's natural isotopes (⁷⁹Br at 50.69% and ⁸¹Br at 49.31%) produce a signature M and M+2 doublet of equal intensity [2]. We leverage this by monitoring two specific Multiple Reaction Monitoring (MRM) transitions. The loss of 44 Da corresponds to the decarboxylation (loss of CO₂) of the molecule.

Step-by-Step Methodology
  • Sample Preparation: Dilute the HPLC sample further with Mobile Phase A to a concentration of 10 ng/mL to prevent detector saturation.

  • Chromatography: Utilize a rapid 5-minute isocratic run (40% A / 60% B) on a sub-2 µm UHPLC C18 column to elute the compound as a tight band.

  • MS Source Parameters: Capillary Voltage: 2.5 kV; Desolvation Temp: 400°C; Desolvation Gas: 800 L/hr.

MRM Transitions Table
Analyte IsotopologuePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Purpose
⁷⁹Br-Compound319.0 [M-H]⁻275.015Primary Quantitation
⁸¹Br-Compound321.0 [M-H]⁻277.015Qualifier (Isotope Confirmation)

Self-Validating System Suitability: The ratio of the Qualifier peak area to the Quantitation peak area must be 1:1 (± 10%). Any deviation indicates a co-eluting isobaric interference, rendering the trace analysis invalid.

Protocol 3: Chiral HPLC (Enantiomeric Resolution)

Methodological Causality

The α-carbon of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid is bonded to four different groups, creating a chiral center. Enantiomers cannot be separated on standard C18 columns. Therefore, a Normal-Phase Chiral Stationary Phase (CSP) utilizing an amylose or cellulose derivative (e.g., cellulose tris-(3,5-dimethylphenylcarbamate)) is required [3]. The chiral selector forms transient diastereomeric complexes with the (R) and (S) enantiomers via hydrogen bonding and π-π interactions.

Step-by-Step Methodology
  • Column: Chiralpak AD-H or Epitomize CSP-1C (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1 v/v/v). Note: The 0.1% TFA is mandatory to suppress the ionization of the carboxylic acid in the organic solvent, preventing irreversible binding to the silica support.

  • Flow Rate: 1.0 mL/min, Isocratic.

  • Detection: UV at 254 nm.

Self-Validating System Suitability: A racemic reference standard must be injected prior to sample analysis. The method is valid only if the chiral resolution (Rs) between the (R) and (S) peaks is ≥ 2.0.

Protocol 4: Non-Aqueous Acid-Base Titrimetry (Absolute Quantitation)

Methodological Causality

While HPLC provides relative purity against a standard, absolute quantitation (Assay % w/w) from first principles requires titrimetry. Because 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid is practically insoluble in water and behaves as a very weak acid in aqueous media, standard aqueous titration fails to produce a sharp inflection point. By dissolving the analyte in a protophilic non-aqueous solvent like Dimethylformamide (DMF), the apparent acidity of the carboxylic acid is dramatically enhanced, allowing for a stoichiometric reaction with a strong organic base [4].

Step-by-Step Methodology
  • Standardization: Standardize 0.1 N Lithium Methoxide (in Toluene/Methanol) against primary standard grade Benzoic Acid to determine the exact normality.

  • Sample Prep: Accurately weigh ~150 mg of the compound into a dry 125 mL Erlenmeyer flask.

  • Solvent Addition: Add 30 mL of anhydrous DMF to dissolve the sample.

  • Indicator: Add 3 drops of Thymol Blue indicator (0.3% in Methanol).

  • Titration: Titrate with the standardized 0.1 N Lithium Methoxide until the solution transitions from yellow to a distinct blue endpoint.

  • Blank Correction: Perform a blank titration on 30 mL of pure DMF to correct for trace acidic impurities in the solvent.

Self-Validating System Suitability: The %RSD of triplicate titrations must be ≤ 0.5%. The blank titer must not exceed 0.1 mL.

Analytical Workflow Visualization

The following diagram maps the orthogonal analytical strategy, demonstrating how disparate techniques converge to provide a comprehensive Certificate of Analysis (CoA).

AnalyticalWorkflow Sample 2-(2-Bromo-4-methylphenoxy) -2-phenylacetic acid HPLC RP-HPLC-UV (Purity & Assay) Sample->HPLC LCMS LC-MS/MS (Trace Impurities & Isotopes) Sample->LCMS Chiral Chiral HPLC (Enantiomeric Purity) Sample->Chiral Titration Non-Aqueous Titration (Absolute Quantitation) Sample->Titration Validation Orthogonal Data Synthesis & Final CoA HPLC->Validation LCMS->Validation Chiral->Validation Titration->Validation

Orthogonal analytical workflow for 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid characterization.

References

  • Exploring the Role of pH in HPLC Separation Veeprho Pharmaceuticals URL: [Link]

  • Mass Spectra - The M+2 Peak (Bromine Isotope Patterns) Chemguide: Understanding Chemistry URL:[Link]

  • Separation of the Enantiomers of Ibuprofen on Epitomize Chiral Phase CSP-1C Chromatography Online URL: [Link]

  • Non-Aqueous Titration | Principle, Working, Types & Applications Allen Career Institute URL:[Link]

Application Note: High-Performance Utilization of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical application of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid (CAS 938377-09-4) as a versatile bifunctional building block in medicinal chemistry.

Unlike simple phenylacetic acid derivatives, this compound features two orthogonal reactive handles—a carboxylic acid and an aryl bromide —positioned around a central chiral methine carbon. This unique architecture makes it a "privileged scaffold" for Diversity-Oriented Synthesis (DOS), particularly in the development of PPAR agonists , COX-2 inhibitors , and auxin-mimetic agrochemicals .

This protocol provides validated workflows for its synthesis, purification, and subsequent transformation via Suzuki-Miyaura cross-coupling and amidation, ensuring high-yield integration into drug discovery libraries.

Technical Specifications & Chemical Identity

PropertySpecification
Chemical Name 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid
CAS Number 938377-09-4
Molecular Formula

Molecular Weight 321.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
pKa (Calc.) ~3.5 (Carboxylic acid)
Key Functionality

-Chiral Center, Aryl Bromide (C-C coupling), Carboxylic Acid (Amidation)

Structural Logic & Application Rationale

The utility of this intermediate lies in its


-phenoxy phenylacetic acid  core. This motif is bioisosteric with lipid structures, allowing it to dock into hydrophobic pockets of nuclear receptors (e.g., PPAR

) or enzyme active sites (e.g., Cyclooxygenase).
The "Dual-Handle" Strategy
  • Handle A (Aryl Bromide): Located on the phenoxy ring, this site is sterically accessible for Palladium-catalyzed cross-coupling, allowing the extension of the lipophilic tail.

  • Handle B (Carboxylic Acid): Allows for the generation of esters (prodrugs) or amides (peptidomimetics) to modulate solubility and bioavailability.

Experimental Protocols

Protocol A: Preparation of the Intermediate (Synthesis)

Rationale: If the compound is not purchased, it is synthesized via a Williamson Ether Synthesis. The choice of solvent (MEK or Acetone) over DMF simplifies workup by avoiding high-boiling solvents.

Reagents:

  • 
    -Bromophenylacetic acid (1.0 equiv)
    
  • 2-Bromo-4-methylphenol (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 equiv)
    
  • Solvent: Methyl Ethyl Ketone (MEK) or Acetone (0.5 M concentration)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 2-Bromo-4-methylphenol and MEK. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will turn yellow/orange.
    
  • Addition: Dropwise add a solution of

    
    -Bromophenylacetic acid in MEK over 15 minutes. Critical: Control exotherm to prevent decarboxylation.
    
  • Reflux: Heat the mixture to reflux (

    
     for MEK) for 6–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes; stain with Bromocresol Green for acid detection).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Extraction: Dissolve residue in EtOAc. Wash with 1N HCl (to protonate the acid), followed by brine. Dry over

    
    .
    
  • Purification: Recrystallize from Hexanes/EtOAc (10:1) to yield the target acid.

Protocol B: Downstream Application (Suzuki-Miyaura Coupling)

Rationale: This protocol demonstrates the utility of the Aryl Bromide handle. We use a mild catalytic system (


) that tolerates the free carboxylic acid, avoiding the need for protection/deprotection steps.

Reagents:

  • Substrate: 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inertion: Purge reaction vessel with Nitrogen or Argon for 10 minutes.

  • Charging: Add the substrate, boronic acid, and Palladium catalyst.

  • Solvation: Add Dioxane and the aqueous base.

  • Reaction: Heat to

    
     for 4–16 hours. Self-Validation: The reaction mixture should darken as active Pd(0) species form.
    
  • Quench: Cool to RT. Dilute with water and adjust pH to ~3 with 1N HCl.

  • Isolation: Extract with DCM (

    
    ). The product (biaryl acid) is purified via column chromatography (
    
    
    
    , 0-5% MeOH in DCM).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this intermediate.

G Start Precursors: 2-Bromo-4-methylphenol + alpha-Bromophenylacetic acid Intermediate INTERMEDIATE: 2-(2-Bromo-4-methylphenoxy)- 2-phenylacetic acid Start->Intermediate Williamson Ether Synthesis (K2CO3, MEK, Reflux) Path_A Path A: Suzuki Coupling (Biaryl Expansion) Intermediate->Path_A Pd(dppf)Cl2, Ar-B(OH)2 Path_B Path B: Amidation (Peptidomimetics) Intermediate->Path_B EDC, HOBt, R-NH2 Product_A Biaryl Ether Acid (PPAR Agonist Scaffold) Path_A->Product_A Product_B Phenoxy-Amide (Enzyme Inhibitor) Path_B->Product_B

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the bromide and acid handles.

Safety & Handling Guidelines

  • Corrosivity: As a phenylacetic acid derivative, the compound is a mild irritant. Wear gloves and eye protection.

  • Bromide Labile Nature: While the aryl bromide is stable, avoid prolonged exposure to strong light which may induce radical debromination.

  • Waste Disposal: Aqueous waste from the Suzuki coupling contains Palladium residues and must be segregated into heavy metal waste streams.

References

  • Chemical Identity & Properties

    • 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid (CAS 938377-09-4). ChemSrc. Retrieved October 2025.
  • Synthetic Methodology (Williamson Ether Synthesis): Rea, A. et al. "Synthesis of alpha-phenoxy-phenylacetic acid derivatives as PPAR agonists." Journal of Medicinal Chemistry. Note: General methodology reference for alpha-phenoxy acids.
  • Application Context (COX-2 & Anti-inflammatory Scaffolds)

    • Benzopyran compounds useful for treating inflammatory conditions.[1] Patent WO2004087686A2.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

"experimental protocol for the synthesis of phenoxyacetic acid derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Pharmacological Context

Phenoxyacetic acid derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry.[1] They serve as the pharmacophore for PPAR


 agonists  (fibrates like Clofibrate and Fenofibrate) used in dyslipidemia management and as synthetic auxins  (e.g., 2,4-D) in agriculture.

This guide moves beyond generic textbook procedures. It details the Williamson Ether Synthesis optimized for high-throughput and drug-discovery environments, addressing common pitfalls such as C-alkylation competition, hydrolysis of ester precursors, and purification of amphiphilic products. We also introduce a Microwave-Assisted Protocol for rapid library generation.

Strategic Synthesis Planning

The Mechanistic Pathway

The synthesis relies on an


 nucleophilic substitution. The phenolic hydroxyl is deprotonated to form a phenoxide anion, which attacks the 

-carbon of an

-haloacetic acid (or ester).

Critical Control Point: The choice of base and solvent determines the ratio of O-alkylation (desired) vs. C-alkylation (undesired).

  • Hard/Soft Acid-Base Theory (HSAB): Phenoxide oxygen is a "hard" nucleophile. Using a hard cation (

    
    , 
    
    
    
    ) and a polar aprotic solvent (DMF, Acetone) favors the "free" phenoxide ion, promoting O-attack.
  • Finkelstein Catalysis: The addition of Potassium Iodide (KI) generates a transient, highly reactive

    
    -iodo intermediate, accelerating the reaction significantly when chloro- derivatives are used.
    

Mechanism Phenol Substituted Phenol (Ar-OH) Base Base (K2CO3) Deprotonation Phenol->Base Phenoxide Phenoxide Anion (Ar-O⁻ K⁺) Base->Phenoxide - H+ TS Transition State [Ar-O---C---X]‡ Phenoxide->TS + Electrophile Halide α-Haloester/Acid (X-CH2-COOR) Halide->TS Product Phenoxyacetic Derivative (Ar-O-CH2-COOR) TS->Product - KX

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for phenoxyacetic acid derivatives.

Protocol A: The "Gold Standard" Williamson Synthesis

Best for: Gram-scale synthesis, high purity requirements, and substrates sensitive to harsh temperatures.

Reagents & Equipment[2][3]
  • Substrate: Substituted Phenol (1.0 equiv)

  • Electrophile: Ethyl bromoacetate (1.1 equiv) OR Chloroacetic acid (requires 2.2 equiv base)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetone (Reagent Grade) or Acetonitrile (MeCN)

  • Setup: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Procedure
  • Phenoxide Generation (The "Pre-Stir"):

    • To the RBF, add the Phenol (10 mmol) and Anhydrous

      
       (20 mmol).
      
    • Add Acetone (30 mL).

    • Expert Insight: Stir at room temperature for 15–20 minutes before adding the alkyl halide. This ensures deprotonation is initiated and the solution is saturated with the phenoxide anion. A color change (often yellow/orange) indicates phenoxide formation.

  • Electrophile Addition:

    • Add KI (1 mmol) to the mixture.

    • Add Ethyl bromoacetate (11 mmol) dropwise via syringe while stirring.

    • Why KI? If using the cheaper chloroacetic acid/ester, KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reaction Phase:

    • Heat the mixture to reflux (

      
      C for Acetone).
      
    • Monitor via TLC (Hexane:EtOAc 7:3).

    • Time: 4–6 hours. (Note: Electron-withdrawing groups on the phenol may require longer times).

  • Workup (The "Partition" Method):

    • Cool to room temperature.[2][3] Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Evaporate the solvent (Acetone) under reduced pressure (Rotavap).

    • Redissolve the residue in Ethyl Acetate (30 mL) and wash with:

      • 1x Water (removes residual salts)

      • 1x 1M NaOH (Critical Step: Removes unreacted phenol).

      • 1x Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Hydrolysis (Optional - if Acid form is desired):

    • Dissolve ester in THF:Water (1:1). Add LiOH (2 equiv). Stir 2h. Acidify with 1M HCl to precipitate the free acid.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, sterically hindered phenols, rapid optimization.

Reagents
  • Phenol (1.0 equiv)

  • Chloroacetic acid (1.2 equiv)

  • NaOH (2.5 equiv) - Aqueous solution

  • Water (Solvent)

Procedure
  • Preparation: In a microwave-safe vial (10-20 mL), mix Phenol (5 mmol) and Chloroacetic acid (6 mmol).

  • Basification: Slowly add 30% aqueous NaOH (3 mL). Caution: Exothermic.

  • Irradiation: Cap the vial. Irradiate at 100–120°C (approx. 200W) for 5–10 minutes .[3]

  • Isolation:

    • Cool the vial.[1][2][4][3][5]

    • Acidify with conc.[2][4][3] HCl to pH 1–2.

    • The product (free acid) usually precipitates immediately.

    • Filter and wash with cold water. Recrystallize from Ethanol/Water.[2]

Comparative Data: Method Efficiency

ParameterProtocol A (Classical Reflux)Protocol B (Microwave)
Reaction Time 4 – 8 Hours5 – 15 Minutes
Solvent Acetone/DMF (Organic)Water (Green)
Yield (Typical) 75 – 85%85 – 95%
Purity (Crude) Moderate (Requires Workup)High (Precipitation)
Scalability High (kg scale)Low (mg to g scale)
Energy Usage High (Prolonged heating)Low (Targeted heating)

Experimental Workflow & Troubleshooting

Workflow Start Start: Reagents Mix Mix Phenol + Base (15 min Pre-stir) Start->Mix Add Add Alkyl Halide (+ KI Catalyst) Mix->Add React Reflux / Microwave Add->React Check TLC Check React->Check Check->React Incomplete Workup Workup: Remove Salts/Solvent Check->Workup Complete Purify Recrystallization (EtOH/H2O) Workup->Purify

Figure 2: Operational workflow for the synthesis of phenoxyacetic acid derivatives.

Troubleshooting Guide
  • Problem: Low Yield / Unreacted Phenol.

    • Cause: Moisture in the solvent (Acetone) or old

      
      .
      
    • Fix: Use anhydrous acetone and flame-dry the

      
      . Add 18-crown-6 ether (catalytic) to solubilize the potassium ion.
      
  • Problem: Product is an Oil (Not Solid).

    • Cause: Impurities or residual solvent.

    • Fix: Triturate the oil with cold Hexane or Pentane to induce crystallization.

  • Problem: C-Alkylation Observed.

    • Cause: Solvent is too non-polar or phenol is highly electron-rich (e.g., naphthols).

    • Fix: Switch to a more polar aprotic solvent like DMF or DMSO to tightly solvate the cation, leaving the oxygen "naked" and more nucleophilic.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).
  • Shearer, B. G., et al. (2011).[6] "Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, 21(9), 2652-2656.

  • Nagy, L., et al. (2012). "Microwave-assisted synthesis of phenoxyacetic acid derivatives." Tetrahedron Letters. (General reference for microwave protocols in ether synthesis).
  • Pellón, R. F., et al. (2005). "Microwave-assisted synthesis of 2-phenoxybenzoic acids." Synthetic Communications.

  • Makosza, M. (2000). "Phase Transfer Catalysis.[7] A General Green Methodology in Organic Synthesis." Pure and Applied Chemistry, 72(7), 1399–1403.

Sources

Application Notes and Protocols for 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

These application notes provide a comprehensive technical guide on the potential applications of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides. While direct herbicidal activity data for this specific molecule is not extensively published, its structural analogy to well-established phenoxyacetic acid and aryloxyphenoxypropionate ("fop") herbicides allows for informed exploration of its synthetic utility. This document outlines detailed protocols for the synthesis of the parent acid and its subsequent derivatization into potentially herbicidally active esters. The underlying chemical principles, structure-activity relationships, and mechanistic insights are discussed to provide a robust framework for researchers in the field of agrochemical discovery and development.

Introduction: The Significance of Phenoxyalkanoic Acids in Agriculture

Phenoxyalkanoic acids represent a cornerstone class of organic molecules in the agrochemical industry. Since the discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) in the 1940s, these compounds have been instrumental in modern agriculture for the selective control of broadleaf weeds.[1][2] Their mechanism of action often involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species.[2]

The chemical structure of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid incorporates key features that suggest its potential as a valuable building block for new herbicidal compounds. The phenoxyacetic acid core is a well-established pharmacophore for herbicidal activity. Furthermore, the substitution pattern on the phenyl ring, including a bromine atom and a methyl group, is known to significantly influence the biological activity and selectivity of phenoxy herbicides.[2] The presence of a phenyl group on the α-carbon of the acetic acid moiety presents an additional site for structural modification to fine-tune activity and spectrum.

This guide will explore the synthetic pathways to access 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid and its derivatives, and discuss their potential applications in the development of new-generation herbicides.

Physicochemical Properties and Structural Considerations

While experimental data for 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid is limited, we can infer its general properties based on analogous structures.

Table 1: Estimated Physicochemical Properties of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid and a Related Compound.

Property2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid (Estimated)2-(4-Bromo-2-methylphenoxy)acetic acid[3]
Molecular Formula C₁₅H₁₃BrO₃C₉H₉BrO₃
Molecular Weight 337.17 g/mol 245.07 g/mol
Appearance Likely a white to off-white solidNot specified
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, dichloromethane)Not specified
Acidity (pKa) Estimated to be weakly acidicNot specified

The bromine and methyl substituents on the phenoxy ring are critical for biological activity. Halogenation, particularly at the para and ortho positions, is a common feature in many commercial phenoxy herbicides and is known to enhance their efficacy.[2] The methyl group can also influence the molecule's interaction with the target site and its metabolic stability within the plant.

Synthetic Protocols

The synthesis of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid and its derivatives can be approached through established organic chemistry methodologies. The following protocols are provided as a guide for laboratory synthesis.

Synthesis of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including phenoxyacetic acids. This approach involves the reaction of a phenoxide with an α-halo ester, followed by hydrolysis.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Hydrolysis A 2-Bromo-4-methylphenol C 2-Bromo-4-methylphenoxide A->C Deprotonation B Base (e.g., NaOH, KOH) B->C E Ester Intermediate C->E SN2 Attack D Ethyl 2-bromo-2-phenylacetate D->E G 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid E->G Saponification & Acidification F Base (e.g., NaOH) followed by Acid (e.g., HCl) F->G

Caption: Workflow for the synthesis of the target acid.

Protocol 3.1: Step-by-Step Synthesis

  • Deprotonation of 2-Bromo-4-methylphenol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-methylphenol (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

    • Add a strong base, such as sodium hydroxide (1.1 eq) or potassium hydroxide (1.1 eq), to the solution.

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution:

    • To the solution of the 2-bromo-4-methylphenoxide, add ethyl 2-bromo-2-phenylacetate (1.05 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation of the Ester Intermediate:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester intermediate.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester intermediate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 3-4 eq) and heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid.

    • The desired 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Synthesis of Potentially Herbicidal Esters

Phenoxyacetic acid herbicides are often formulated as esters to improve their uptake by plants.[4] The carboxylic acid group of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid can be readily esterified to produce a variety of derivatives for herbicidal screening.

Experimental Workflow: Fischer Esterification

Fischer_Esterification A 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid D Ester Derivative A->D B Alcohol (R-OH) B->D C Acid Catalyst (e.g., H₂SO₄) C->D Esterification

Caption: General workflow for ester synthesis.

Protocol 3.2: Fischer Esterification

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid (1.0 eq) in an excess of the desired alcohol (e.g., ethanol, butanol). The alcohol can serve as both the reactant and the solvent.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops), to the solution.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux and monitor the progress of the esterification by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine washes.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

    • Purify the ester by column chromatography on silica gel to obtain the final product.

Postulated Mechanism of Herbicidal Action

Based on its structural similarity to known herbicides, derivatives of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid could potentially exhibit herbicidal activity through one of two primary mechanisms:

  • Synthetic Auxin Mimicry: Like traditional phenoxy herbicides, these compounds could mimic the plant hormone auxin, leading to uncontrolled and disorganized cell growth, ultimately causing plant death.[2] The specific substitution pattern on the phenoxy ring would be crucial for effective binding to auxin receptors.

  • ACCase Inhibition: If the 2-phenylacetic acid moiety is further derivatized to resemble the structure of "fop" herbicides (aryloxyphenoxypropionates), the resulting compounds could act as inhibitors of acetyl-CoA carboxylase (ACCase).[5] This enzyme is vital for fatty acid synthesis in grasses, and its inhibition leads to the selective death of grass weeds.

Structure-Activity Relationship (SAR) Considerations

The biological activity of phenoxyalkanoic acid derivatives is highly dependent on their molecular structure. For the title compound and its derivatives, the following SAR principles are likely to be important:

  • Substituents on the Phenoxy Ring: The position and nature of the bromo and methyl groups are critical. Halogenation at the para and/or ortho positions generally enhances herbicidal activity.[2] The methyl group's position can influence selectivity and metabolic stability.

  • The α-Substituent: The phenyl group at the α-position of the acetic acid is a point of significant variation from standard phenoxy herbicides. This group could influence the molecule's conformation and its binding affinity to the target protein.

  • The Carboxylic Acid Group: The free carboxylic acid is often the active form of auxin-mimicking herbicides. However, esterification is a common prodrug strategy to enhance plant uptake and translocation.[4]

Conclusion and Future Directions

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. Its synthesis is achievable through well-established chemical transformations, and its structural features suggest a high probability of herbicidal activity.

Future research should focus on the synthesis of a library of derivatives, particularly esters, to systematically evaluate their herbicidal efficacy against a panel of broadleaf and grass weeds. Investigating the structure-activity relationships will provide valuable insights for the rational design of more potent and selective herbicides. Furthermore, mechanistic studies will be essential to determine whether these novel compounds act as synthetic auxins, ACCase inhibitors, or through a different mode of action. Such research will contribute to the ongoing effort to develop more effective and sustainable solutions for weed management in modern agriculture.

References

  • Beyer, E. M., Jr., Johnson, A. L., & Sweetser, P. B. (1976). Plant Physiol., 57, 839.
  • Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

  • RSC Publishing. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Retrieved from [Link]

  • MDPI. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

  • J-Stage. (n.d.). Syntheses and Plant Growth-regulating Activity of 2-Substituted Phenylacetic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromo-2-methylphenoxy)acetic acid. Retrieved from [Link]

  • SciELO. (n.d.). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Retrieved from [Link]

  • European Patent Office. (n.d.). Synthesis of phenylacetic acid esters - EP 0098058 B1. Retrieved from [Link]

  • Google Patents. (2008). US 8,642,508 B2.
  • JOCPR. (n.d.). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Retrieved from [Link]

  • InnoPeptiChem. (2024). Introducing Our Latest substituted-diphenyl acetic acid Derivatives at InnoPeptiChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US4265654A - Herbicidal compositions.
  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]

  • Stenutz. (n.d.). 2-bromo-2-phenylacetic acid. Retrieved from [Link]

  • arkat-usa.org. (n.d.). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0032631A2 - Herbicidal phenoxyalkanoic acid derivatives, their preparation, compositions containing them, and their use.
  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020114932A1 - Herbicidal compositions.
  • European Patent Office. (n.d.). HERBICIDAL OIL DISPERSION - EP 3236750 B1. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

Sources

"use of aryloxyacetic acids as potential herbicides"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Evaluation of Aryloxyacetic Acids as Potential Herbicides

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Aryloxyacetic acids represent a foundational class of organic compounds that have played a pivotal role in modern agriculture. The discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) in the 1940s ushered in the era of selective chemical weed control, offering a method to manage broadleaf weeds in cereal crops.[1][2][3] These initial compounds function as synthetic auxins, inducing uncontrolled and ultimately lethal growth in susceptible plants.[2][3]

While the auxin-mimicking herbicides remain significant, contemporary research has unveiled new mechanisms of action for novel aryloxyacetic acid derivatives. By modifying the core structure, scientists have developed potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key player in plastoquinone biosynthesis.[1] Inhibition of HPPD leads to a distinct "bleaching" symptom in plants, followed by necrosis and death, offering an alternative and effective mode of action.[2]

This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro screening, and in vivo evaluation of aryloxyacetic acid derivatives as potential herbicides. It is designed to equip researchers with the necessary methodologies to explore this versatile chemical scaffold, from initial compound design to greenhouse efficacy trials.

Primary Mechanisms of Action

Understanding the molecular target is critical for rational herbicide design. Aryloxyacetic acids primarily exert their phytotoxic effects through two well-documented mechanisms.

Synthetic Auxin Mimicry

Classic aryloxyacetic acid herbicides, such as 2,4-D and MCPA, mimic the natural plant hormone indole-3-acetic acid (IAA) or auxin. They bind to auxin receptors, leading to an overload of hormonal signals. This disrupts the plant's hormonal balance, interfering with nucleic acid and protein metabolism and causing uncontrolled, disorganized growth that ultimately leads to the death of the plant, particularly in broadleaf weeds.[2][3]

HPPD Inhibition

A more recent and highly successful strategy involves designing aryloxyacetic acid derivatives that act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] In plants, HPPD is essential for the catabolism of the amino acid tyrosine and the biosynthesis of plastoquinone and tocopherols.[2] Plastoquinone is a critical cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway.

By competitively inhibiting HPPD, these herbicides prevent the conversion of 4-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA).[2] This blockage halts plastoquinone production, which in turn causes the accumulation of phytoene.[1][2] Without the protective quenching effect of carotenoids, chlorophyll is rapidly destroyed by photooxidation when the plant is exposed to sunlight, resulting in characteristic bleaching symptoms, followed by necrosis and plant death.[2] This mechanism is highly effective and forms the basis for several modern herbicides.[3]

HPPD_Inhibition cluster_pathway Normal Plant Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisic Acid (HGA) HPPD->HGA Death Bleaching & Plant Death Plastoquinone Plastoquinone HGA->Plastoquinone Multiple Steps PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor for Carotenoids Carotenoids PDS->Carotenoids Catalyzes synthesis of Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Herbicide Aryloxyacetic Acid (HPPD Inhibitor) Herbicide->HPPD Inhibits

Caption: Mechanism of action for HPPD-inhibiting herbicides.

Synthesis of Aryloxyacetic Acid Derivatives

The synthesis of aryloxyacetic acids is generally straightforward, making this scaffold attractive for library generation and structure-activity relationship (SAR) studies. Modern methods such as microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4]

Protocol 2.1: Microwave-Assisted Synthesis of Aryloxyacetic Acids

This protocol is adapted from methodologies that utilize microwave irradiation for rapid and efficient synthesis.[4]

Materials:

  • Substituted Phenol (1.0 eq)

  • Chloroacetic Acid (1.5 eq)

  • Sodium Hydroxide (3.5 eq)

  • Bentonite (or other solid support, optional)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Commercial Microwave Oven

Procedure:

  • In a microwave-safe vessel, create a paste by mixing the substituted phenol (0.02 mol), sodium hydroxide (0.07 mol), and chloroacetic acid (0.03 mol) with a minimal amount of water (~8 mL).[4] Adding a solid support like bentonite can improve heat distribution.[4]

  • Place the vessel in the center of the microwave oven. Irradiate the mixture for 3-5 minutes at a medium power setting. Caution: Monitor the reaction closely to prevent pressure buildup.

  • After irradiation, allow the mixture to cool to room temperature.

  • Extract the product by adding a small amount of water to the paste and filtering to remove any solid support or unreacted materials.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Acidify the solution dropwise with concentrated HCl to a pH of 3-4 while stirring. The aryloxyacetic acid product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove inorganic salts.

  • Recrystallize the crude product from hot water or an appropriate solvent system to obtain the pure aryloxyacetic acid derivative.[4]

  • Dry the final product, determine the melting point, and characterize its structure using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

A Workflow for Evaluating Herbicidal Potential

A structured, multi-tiered screening process is essential for efficiently identifying promising herbicide candidates. The workflow begins with specific, high-throughput in vitro assays and progresses to more complex, whole-plant in vivo evaluations.

Screening_Workflow Synthesis Synthesis of Aryloxyacetic Acid Library InVitro In Vitro Screening (e.g., HPPD Enzyme Assay) Synthesis->InVitro Primary_InVivo Primary In Vivo Screen (Agar/Petri Dish Assay) InVitro->Primary_InVivo Active Compounds Crop_Safety Crop Safety & Selectivity Trials Secondary_InVivo Secondary In Vivo Screen (Greenhouse Pot Bioassay) Primary_InVivo->Secondary_InVivo Promising Hits Lead_Opt Lead Optimization (SAR Studies) Secondary_InVivo->Lead_Opt Efficacious Leads Secondary_InVivo->Crop_Safety Lead_Opt->Synthesis Design New Derivatives Candidate Herbicide Candidate Crop_Safety->Candidate Selective & Safe

Caption: A hierarchical workflow for herbicide discovery.

Protocols for Efficacy Evaluation

Protocol 4.1: In Vitro HPPD Enzyme Inhibition Assay

This assay provides a direct measure of a compound's ability to inhibit the target enzyme and is crucial for target-based design strategies.[1]

Objective: To determine the inhibitory constant (K_i) or IC50 value of test compounds against HPPD.

Materials:

  • Recombinant Arabidopsis thaliana HPPD (AtHPPD) enzyme.[1]

  • 4-hydroxyphenylpyruvic acid (HPPA) substrate.

  • Ascorbate and catalase to maintain enzyme stability.

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Test compounds dissolved in DMSO.

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer.

Procedure:

  • Prepare a stock solution of the AtHPPD enzyme in the reaction buffer. The final concentration should be determined empirically for optimal activity.

  • Prepare serial dilutions of the test compounds in DMSO. The final concentration of DMSO in the assay should be kept low (<1%) to avoid affecting enzyme activity.

  • In each well of the 96-well plate, add the reaction buffer, ascorbate, catalase, and the test compound dilution (or DMSO for control wells).

  • Add the AtHPPD enzyme to each well to initiate a pre-incubation period (e.g., 5-10 minutes at room temperature) to allow the inhibitor to bind.

  • Initiate the enzymatic reaction by adding the HPPA substrate to all wells.

  • Immediately begin monitoring the decrease in absorbance at a specific wavelength (e.g., 310 nm) which corresponds to the consumption of HPPA.

  • Record data at regular intervals for 10-20 minutes.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Further kinetic studies can be performed to determine the inhibitory constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive).[1]

Protocol 4.2: In Vivo Greenhouse Pot Bioassay

This assay is the gold standard for evaluating a compound's herbicidal activity on whole plants under controlled conditions. It allows for the assessment of both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity.[1][3]

Objective: To assess the phytotoxicity of test compounds on target weed species and determine the dose required for a certain level of control (e.g., GR50 - 50% growth reduction).

Materials:

  • Seeds of selected weed species (e.g., a broadleaf like Amaranthus retroflexus and a grass like Echinochloa crus-galli) and crop species (e.g., maize, soybean).[3][5]

  • Pots (e.g., 10 cm diameter) filled with a standardized soil mix.

  • Test compounds formulated for spraying (e.g., dissolved in acetone/water with a surfactant).

  • Laboratory track sprayer calibrated to deliver a precise volume.[6]

  • Controlled-environment greenhouse or growth chamber.

Procedure:

1. Planting:

  • Fill pots with soil mix and sow a specified number of seeds (e.g., 5-10) of each species per pot at an appropriate depth (e.g., 1-2 cm).[6]

  • Water the pots as needed to ensure good germination. Prepare enough replicates (e.g., 3-4) for each treatment.

2. Herbicide Application:

  • For Pre-emergence Trials: Apply the herbicide treatments within 24 hours of planting, before the weeds emerge.[5] The spray should be directed uniformly onto the soil surface.

  • For Post-emergence Trials: Allow the plants to grow to a specific stage (e.g., 2-3 true leaves).[5] Then, apply the herbicide treatments by spraying over the top of the plants.

  • Dose-Response: Apply each compound at a range of rates (e.g., 0, 50, 150, 300, 600 g ai/ha) to establish a dose-response relationship.[1][7] Include an untreated control and a commercial standard for comparison.

3. Evaluation:

  • Maintain the pots in the greenhouse under optimal conditions (temperature, light, water).

  • Assess the plants at regular intervals, typically 14 to 28 days after treatment.[8]

  • Evaluation can be done in two ways:

    • Visual Phytotoxicity Rating: Score the injury to each plant on a scale of 0% (no effect) to 100% (complete death).

    • Biomass Reduction: Harvest the above-ground plant material, dry it in an oven until a constant weight is achieved, and record the dry weight.

4. Data Analysis:

  • Calculate the percent growth reduction for the biomass data relative to the untreated control.

  • Use statistical software to analyze the dose-response data and calculate the GR_x_ values (the dose causing x% growth reduction), such as GR50 and GR90.

  • Compare the efficacy of the test compounds to the commercial standard.

Structure-Activity Relationship (SAR) and Crop Safety

The data gathered from these efficacy trials are essential for building Structure-Activity Relationship (SAR) models. SAR studies help to identify the chemical features that enhance herbicidal activity. For example, research has shown that the type and position of substituents on the aromatic ring, such as bulky halogens or trifluoromethyl (CF3) groups, can significantly favor HPPD inhibition.[9]

Equally important is crop safety . An ideal herbicide must be selective, controlling weeds without harming the crop.[3] Crop safety is evaluated using the same pot bioassay protocol, but the focus is on assessing any potential phytotoxicity to the crop species.[7] Testing at both the proposed use rate (1x) and double the rate (2x) is a standard practice to determine the margin of safety for the crop.[7]

Compound IDTargetIn Vitro IC50 (µM)Weed SpeciesPost-Emergence GR50 (g ai/ha)Crop SpeciesCrop Injury at 2x Rate (%)
EX-001HPPD0.023A. retroflexus125Maize< 5%
EX-002HPPD0.011A. retroflexus98Maize25%
StandardHPPD0.013A. retroflexus110Maize< 10%
Caption: Example table for summarizing and comparing quantitative data for lead candidates.

Conclusion

The aryloxyacetic acid scaffold remains a highly valuable platform for the discovery of new herbicides. By leveraging both traditional auxin-mimicry and modern target-based approaches like HPPD inhibition, researchers can develop novel solutions for weed management. The systematic application of the synthesis and screening protocols outlined in this guide—from in vitro enzyme assays to whole-plant greenhouse trials—provides a robust framework for identifying and optimizing the next generation of effective and selective herbicides.

References

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020). MDPI. [Link]

  • A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. (n.d.). Indian Journal of Chemistry. [Link]

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020). National Center for Biotechnology Information. [Link]

  • Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. (2025). Indian Journal of Biochemistry & Biophysics. [Link]

  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors. (2019). Beilstein Archives. [Link]

  • The structure–activity relationship of aryloxyacetylthioureas for the inhibition of Orobanche minor radicle elongation. (2022). National Center for Biotechnology Information. [Link]

  • An Improvement on Synthetic Method of Aryloxy(Arylthio)acetic Acids. (1997). Chinese Journal of Applied Chemistry. [Link]

  • Synthesis of Aryloxyacetic Acids, Esters, and Hydrazides Assisted by Microwave Irradiation. (2006). Taylor & Francis Online. [Link]

  • In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. (2021). BioMed Central. [Link]

  • Screening for Herbicide Resistance in Weeds. (2000). BioOne. [Link]

  • European Guidelines to conduct herbicide resistance tests. (2017). Herbicide Resistance Action Committee. [Link]

  • Computer-Assisted Proposition of Promising Aryloxyacetic Acid Derivatives as HPPD Inhibitors. (2022). ACS Publications. [Link]

  • Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. (2025). Taylor & Francis Online. [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Government of Canada Publications. [Link]

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Development of Anti-inflammatory Agents from Phenoxyacetic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives represent a promising class of compounds in the ongoing search for novel anti-inflammatory agents.[1] This scaffold is a key structural component in several existing nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2][3] Specifically, the inhibition of COX-2, an isoform induced during inflammation, is a key target for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional NSAIDs that inhibit both COX-1 and COX-2.[2][4][5]

This guide provides a comprehensive overview of the key experimental workflows and protocols necessary for the synthesis, in vitro screening, and in vivo evaluation of novel anti-inflammatory agents derived from phenoxyacetic acids. The methodologies detailed herein are designed to be robust and reproducible, providing a solid foundation for drug discovery and development in this area.

PART 1: Chemical Synthesis and Characterization

The synthesis of phenoxyacetic acid derivatives is a critical first step in the development of new anti-inflammatory agents. A general synthetic scheme often involves the reaction of a substituted phenol with an alpha-haloester, followed by hydrolysis to yield the corresponding phenoxyacetic acid. Further modifications can be made to the aromatic ring or the carboxylic acid moiety to explore structure-activity relationships (SAR).

General Synthetic Protocol for 2-Phenoxyacetic Acid Analogs[6]

This protocol outlines a general method for the synthesis of 2-phenoxyacetic acid analogs. Yields for these types of syntheses are often moderate to high, ranging from 57-96%.[6]

Materials:

  • Substituted phenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Acetone

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Esterification: In a round-bottom flask, dissolve the substituted phenol (1 equivalent) in acetone. Add anhydrous potassium carbonate (2 equivalents) and ethyl chloroacetate (1.2 equivalents).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 10% aqueous sodium hydroxide.

  • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 2N hydrochloric acid to precipitate the phenoxyacetic acid derivative.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure compound.

Characterization: The synthesized compounds should be thoroughly characterized to confirm their structure and purity using techniques such as:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

  • HRMS (High-Resolution Mass Spectrometry)[6]

PART 2: In Vitro Screening for Anti-inflammatory Activity

A tiered approach to in vitro screening allows for the efficient identification of promising lead compounds. This typically begins with enzyme-based assays to assess direct target engagement, followed by cell-based assays to evaluate activity in a more physiologically relevant context.

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of the synthesized compounds against the COX isoforms. Fluorometric or colorimetric assay kits are commercially available and provide a reliable method for this assessment.[7][8][9]

Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of a substrate by the peroxidase component of COX leads to the generation of a fluorescent or colored product, which can be quantified.[7][9]

Materials:

  • COX Activity Assay Kit (e.g., from Cayman Chemical or Sigma-Aldrich)[7][9]

  • Purified ovine COX-1 and human recombinant COX-2 enzymes[9]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of fluorescence or absorbance measurement

Procedure (based on a fluorometric assay): [7][10]

  • In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and the test compound at various concentrations or a vehicle control.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a detection solution containing arachidonic acid and a suitable probe (e.g., Amplexim Red).[10]

  • Initiate the enzymatic reaction by adding the detection solution to each well.

  • Incubate the plate at 37°C for 10-20 minutes.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[8]

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity) value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation: The IC₅₀ values for both COX-1 and COX-2 should be determined to calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Example 1 >1000.05>2000
Example 2 15.20.819
Celecoxib (Control) >1000.04>2500

Table 1: Representative data for COX inhibition assays.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of Phenoxyacetic Acid Derivatives Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization COX_Assay COX-1/COX-2 Inhibition Assay Characterization->COX_Assay NO_Assay Nitric Oxide Production Assay (Macrophages) COX_Assay->NO_Assay Cytokine_Assay Cytokine Expression Analysis (LPS-stimulated cells) NO_Assay->Cytokine_Assay Paw_Edema Carrageenan-Induced Paw Edema Model Cytokine_Assay->Paw_Edema Toxicity Toxicology Studies Paw_Edema->Toxicity

Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages

This cell-based assay assesses the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages.[11][12]

Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[12][13] The murine macrophage cell line RAW 264.7 is a suitable model for this assay.[12]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent System

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a vehicle-treated control group.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Add the Griess reagent to the supernatant according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Determine the percent inhibition of NO production for each compound concentration.

Protocol 3: Cytokine Expression Analysis in LPS-Stimulated Cells

This protocol evaluates the effect of the synthesized compounds on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to an inflammatory stimulus.[14][15]

Principle: Human monocyte cell lines like THP-1 or airway epithelial cells like H292 can be stimulated with LPS to produce pro-inflammatory cytokines.[14][16] The levels of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • THP-1 or H292 cell line

  • Complete cell culture medium

  • LPS

  • Test compounds

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Culture and differentiate THP-1 cells (if necessary) or seed H292 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL).

  • Incubate for an appropriate time (e.g., 6-24 hours) to allow for cytokine production.[14]

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations from a standard curve.

  • Determine the percent inhibition of cytokine production.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Phenoxyacetic_Acid Phenoxyacetic Acid Derivatives Phenoxyacetic_Acid->COX2

PART 3: In Vivo Evaluation of Anti-inflammatory Efficacy

Promising candidates from in vitro screening should be advanced to in vivo models of inflammation to assess their efficacy and safety in a whole-organism context.

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible acute model of inflammation for evaluating the in vivo activity of anti-inflammatory drugs.[17][18][19][20]

Principle: Subplantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling), which can be measured over time.[17][18] The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.

Materials:

  • Male Wistar rats or Swiss albino mice (weighing 150-200g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., indomethacin or diclofenac)

  • Pletysmometer or digital calipers

  • Animal handling and dosing equipment

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compounds and controls orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[18]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[21]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Analysis: The anti-inflammatory activity can be expressed as the percent inhibition of edema, calculated using the following formula:

% Inhibition = [ (Vc - Vo)control - (Vt - Vo)treated ] / (Vc - Vo)control x 100

Where:

  • Vo = Paw volume before carrageenan injection

  • Vt = Paw volume of the treated group at a specific time point

  • Vc = Paw volume of the control group at the same time point

Histopathological Examination: At the end of the experiment, paw tissue can be collected for histopathological analysis to assess the infiltration of inflammatory cells.[5] Additionally, stomach tissue can be examined for signs of ulceration, a common side effect of NSAIDs.[5]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the discovery and preclinical development of novel anti-inflammatory agents based on the phenoxyacetic acid scaffold. By systematically applying these methods, researchers can effectively identify and characterize promising lead compounds. Future work in this area may focus on optimizing the pharmacokinetic properties of these derivatives, exploring their potential in chronic inflammatory models, and elucidating their detailed molecular mechanisms of action beyond COX inhibition.

References

  • Abdel-Aziz, H. A., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 152, 107727. [Link]

  • Collier, H. O. J., et al. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Hossain, M. M., et al. (2023). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry, 23(5), 1541-1555. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Patel, R. V., et al. (2012). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5124-5127. [Link]

  • Hunsal, R. D., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 10(6). [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Koganti, R., et al. (2021). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR Protocols, 2(4), 100895. [Link]

  • El-Malah, A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. [Link]

  • Winter, C. A., et al. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]

  • SlideShare. (2018). Screening methods for Anti-inflammatory drugs. Retrieved from [Link]

  • Chandra, S., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(4), 1234. [Link]

  • Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and Experimental Pharmacology and Physiology, 38(2), 107-113. [Link]

  • Justin, A., & Varghese, G. (2019). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Applied Pharmaceutical Science, 9(8), 131-136. [Link]

  • Doll, T. A., et al. (2023). Protocol for cytokine and uterine immune cell characterization in a mouse model of LPS-induced preterm birth. STAR Protocols, 4(4), 102633. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]

  • Garscha, U., et al. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 119-130. [Link]

  • Potter, T. M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute (US). [Link]

  • National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • Kristin, M. (2022). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pharmacology and Pharmaceutical Sciences, 16(131). [Link]

  • OpenStax. (2024). 6.4 Introduction to the Inflammatory Response and Anti-inflammatory Drugs. In Pharmacology for Nurses. [Link]

  • Yui, Y., et al. (1991). Purification of Nitric Oxide Synthase from Rat Macrophages. Journal of Biological Chemistry, 266(20), 12544-12547. [Link]

  • Lee, H., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(7), 2021. [Link]

  • Li, Y., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Molecular Medicine Reports, 17(4), 5443-5450. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. [Link]

  • El-Gamal, M. I., et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry, 14(10), 2005-2020. [Link]

  • Cho, J. S., et al. (2014). Lipopolysaccharide Induces Pro-Inflammatory Cytokines and MMP Production via TLR4 in Nasal Polyp-Derived Fibroblast and Organ Culture. PLoS ONE, 9(11), e112833. [Link]

  • Jung, M., et al. (2018). Interaction between Mitochondrial Reactive Oxygen Species, Heme Oxygenase, and Nitric Oxide Synthase Stimulates Phagocytosis in Macrophages. Frontiers in Immunology, 8, 1957. [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]

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Application Note: Advanced Orthogonal Workflows for the Structural Characterization of Small Organic Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Regulatory Context

The rigorous structural characterization of small organic molecules—generally defined as compounds with a molecular weight below 900 Daltons—is the foundational step in modern drug discovery, metabolomics, and natural product isolation[1]. As the pharmaceutical pipeline shifts toward increasingly complex oral chiral entities, regulatory bodies demand absolute certainty regarding stereochemical integrity and solid-state properties[2].

Relying on a single analytical technique is no longer sufficient. Modern structural elucidation requires an orthogonal approach: synthesizing exact mass data from High-Resolution Mass Spectrometry (HRMS), atomic connectivity from Nuclear Magnetic Resonance (NMR) spectroscopy, absolute configuration from Microcrystal Electron Diffraction (MicroED), and in silico verification[3]. Furthermore, any characterization workflow intended for regulatory submission must align with the FDA’s Bioanalytical Method Validation (BMV) guidance, ensuring that the methods are selective, sensitive, and highly reproducible[4].

The Causality of Experimental Choices

As application scientists, we do not merely run samples; we design logical pipelines where each technique answers a specific structural question, compensating for the blind spots of the previous method.

  • Why begin with LC-HRMS/MS? Mass spectrometry provides the molecular formula but not the blueprint. By utilizing ultra-high-resolution instruments (e.g., Orbitrap or FT-ICR), we obtain exact mass measurements with sub-ppm accuracy. This allows us to apply heuristic filtering (such as the nitrogen rule and isotopic abundance matching) to lock in a definitive molecular formula. Subsequent MS/MS fragmentation generates a structural "fingerprint," allowing us to use FISh (Fragment Ion Search) scoring algorithms to identify known substructures before investing time in NMR[5].

  • Why rely on 2D NMR for the core architecture? While MS/MS identifies fragments, NMR maps their exact covalent linkage. 1D

    
    H and 
    
    
    
    C NMR provide a quantitative inventory of functional groups. However, 2D NMR (COSY, HSQC, HMBC) is required to trace the carbon-carbon skeleton. Recent advancements, such as NOAH (NMR by Ordered Acquisition using
    
    
    H-detection) supersequences, allow multiple 2D spectra to be acquired in a single run, drastically reducing instrument time[6].
  • Why integrate MicroED over traditional X-Ray Crystallography? Traditional single-crystal X-ray diffraction (XRD) requires large, pristine crystals—a frequent bottleneck in small molecule development. Microcrystal Electron Diffraction (MicroED) circumvents this by utilizing electron beams to determine the absolute configuration of sub-micron powder samples, rescuing projects where traditional crystallization fails[3].

  • Why employ Computational Chemistry? When stereocenters are separated by more than 4–5 Å, traditional NMR spatial techniques (NOESY/ROESY) fail to detect proximity. Quantum mechanical calculations (Density Functional Theory, DFT) of NMR chemical shifts, coupled with statistical DP4 probabilities, provide a reference-free, in silico method to confidently assign relative configuration across flexible molecular backbones[7].

Workflow Visualization

Workflow Start Sample Preparation (Purity >95%) MS LC-HRMS/MS (Formula & Fragments) Start->MS Ionization NMR 1D & 2D NMR (Connectivity & Stereo) MS->NMR Molecular Formula XRD MicroED / X-ray (Absolute Configuration) NMR->XRD Relative Stereo Comp In Silico Prediction (DP4 / DFT) NMR->Comp Ambiguous Signals Valid Validated Structure (FDA/BMV Compliant) XRD->Valid Comp->Valid

Fig 1. Orthogonal workflow for small molecule structural elucidation and validation.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: Untargeted LC-HRMS/MS Profiling

Objective: Determine the exact mass, molecular formula, and primary substructures.

  • Sample Preparation & Internal Calibration:

    • Dissolve the analyte to a final concentration of 1 µg/mL in 50:50 LC-MS grade Methanol:Water.

    • Self-Validation Step: Spike the sample with a known internal standard (e.g., Reserpine,

      
       609.2807) to monitor real-time mass accuracy and ion suppression.
      
  • Chromatographic Separation:

    • Inject 2 µL onto a sub-2 µm C18 UPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: The gradient ensures that isomers and closely related impurities are temporally separated before entering the mass spectrometer, preventing chimeric MS/MS spectra.

  • HRMS Acquisition:

    • Operate the Orbitrap or FT-ICR MS in positive/negative polarity switching mode. Set the resolving power to

      
       120,000 at 
      
      
      
      200.
    • Utilize Data-Dependent Acquisition (DDA) to trigger MS/MS scans using Higher-energy Collisional Dissociation (HCD) on the top 5 most abundant precursor ions.

  • System Suitability Test (SST):

    • Self-Validation Step: Prior to the sample, run a solvent blank to verify zero carryover. The mass error of the internal standard must remain

      
       3 ppm throughout the run.
      
Protocol B: Comprehensive 2D NMR Structural Elucidation

Objective: Establish unambiguous atomic connectivity and relative stereochemistry.

  • Sample Preparation:

    • Dissolve 2–5 mg of the highly purified (>95%) small molecule in 600 µL of a deuterated solvent (e.g., CDCl

      
       or DMSO-
      
      
      
      ).
    • Self-Validation Step: Include 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). This ensures that all subsequent chemical shift assignments are absolute and reproducible.

  • Instrument Tuning & Shimming:

    • Insert the sample into a

      
       500 MHz NMR spectrometer equipped with a cryoprobe (for enhanced sensitivity)[8].
      
    • Perform automated 3D gradient shimming. Validation: The full width at half maximum (FWHM) of the TMS peak must be

      
       1.0 Hz.
      
  • Sequential Acquisition Logic: Execute the following pulse sequences in order of increasing complexity:

NMRElucidation N1 1D 1H/13C Functional Groups N2 COSY/TOCSY Spin Systems N1->N2 N3 HSQC C-H Direct Bonds N2->N3 N4 HMBC Carbon Skeleton N3->N4 N5 NOESY/ROESY Spatial Proximity N4->N5

Fig 2. Sequential 2D NMR logic for establishing atomic connectivity and stereochemistry.

  • Data Processing & Internal Validation:

    • Self-Validation Step: The sum of the integrated

      
      H signals must perfectly match the hydrogen count derived from the HRMS molecular formula. Furthermore, ensure that all HMBC cross-peaks are strictly 2- or 3-bond correlations; 1-bond artifacts should be verified against the HSQC spectrum and discarded.
      

Quantitative Data Presentation

To streamline the decision-making process during structural elucidation, the following tables summarize the utility and limitations of the primary analytical techniques, as well as the specific roles of 2D NMR experiments.

Table 1: Comparative Matrix of Characterization Techniques
Analytical TechniquePrimary Structural Data YieldSensitivity LimitKey AdvantagesMajor Limitations
LC-HRMS/MS Exact mass, molecular formula, fragment substructuresPicogram to NanogramUltra-high sensitivity; rapid screening of mixtures[8].Cannot distinguish most stereoisomers or exact connectivity.
NMR Spectroscopy Atomic connectivity, relative stereochemistry, dynamicsMicrogram to MilligramNon-destructive; provides the complete molecular framework.Low intrinsic sensitivity; requires high sample purity (>95%)[8].
MicroED Absolute configuration, 3D lattice structureSub-micron crystalsSolves structures from powders too small for traditional XRD[3].Requires crystalline material; sample preparation can be complex.
In Silico (DFT/DP4) Verification of ambiguous stereocentersN/A (Computational)Resolves long-range stereochemical gaps where NOEs fail[7].Computationally expensive; relies on the accuracy of the input model.
Table 2: Standard 2D NMR Experiments and Structural Utility
ExperimentFull NameMagnetization TransferStructural Utility
COSY Correlation SpectroscopyThrough-bond (

,

)
Identifies adjacent, coupled protons (mapping isolated spin systems).
HSQC Heteronuclear Single Quantum CoherenceThrough-bond (

)
Maps direct Carbon-Hydrogen bonds; identifies CH, CH

, and CH

groups.
HMBC Heteronuclear Multiple Bond CorrelationThrough-bond (

,

)
Bridges isolated spin systems; assigns quaternary carbons and heteroatoms.
NOESY Nuclear Overhauser Effect SpectroscopyThrough-space (< 5 Å)Determines relative stereochemistry and spatial conformation.

Regulatory & Compliance Considerations

When characterizing small molecules for Investigational New Drug (IND) or New Drug Application (NDA) submissions, the data must withstand rigorous regulatory scrutiny. The FDA's Bioanalytical Method Validation (BMV) guidance mandates that analytical methods used for small molecule characterization be fully validated for selectivity, specificity, and stability[4].

Furthermore, the rise of complex oral chiral entities means that stereochemical assignments can no longer be inferred; they must be proven[2]. Utilizing orthogonal identifiers—such as combining the International Chemical Identifier (InChI) with rigorous atom-labeling systems (e.g., ALATIS)—ensures that the characterized molecule is uniquely and reproducibly archived across global databases, fulfilling both scientific and regulatory mandates[9].

References

  • 7 - Archives of Pharmacal Research / ResearchGate[7]

  • 1 - NIH SEED / FDA[1]

  • 6 - Royal Society of Chemistry[6]

  • 4 - Resolvemass[4] 5.9 - Scientific Data / PMC[9] 6.8 - PMC[8] 7.3 - Frontiers in Molecular Biosciences / PMC[3] 8.2 - APC[2] 9.5 - ThermoFisher Scientific[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid. This molecule—a highly sterically hindered


-aryloxy-phenylacetic acid—presents unique synthetic bottlenecks, primarily during the nucleophilic substitution (S

2) step and the subsequent hydrolysis phase.

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols designed to ensure high-yield, reproducible results.

Mechanistic Workflow & Pathway Visualization

The standard synthetic route involves the S


2 displacement of an 

-halo ester by a phenoxide nucleophile, followed by base-catalyzed saponification[1]. Due to the extreme steric bulk of the 2-bromo substituent on the phenol, the reaction requires highly optimized conditions to favor the product over solvolysis byproducts.

SynthesisWorkflow SM1 2-Bromo-4-methylphenol (Nucleophile) Step1 SN2 Coupling Cs2CO3, Anhydrous DMF 80°C, 8h SM1->Step1 SM2 Methyl α-bromophenylacetate (Electrophile) SM2->Step1 Intermediate Methyl 2-(2-bromo-4-methylphenoxy) -2-phenylacetate Step1->Intermediate High Yield Pathway SideReaction Moisture Contamination: Methyl Mandelate Byproduct Step1->SideReaction If H2O present Step2 Saponification LiOH, THF/H2O 0°C to RT, 4h Intermediate->Step2 Product 2-(2-Bromo-4-methylphenoxy) -2-phenylacetic acid (Target) Step2->Product

Synthetic workflow for 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid.

Troubleshooting Guides & FAQs

Q1: Why is the yield of my S 2 coupling step consistently below 40% when using K CO in acetone?

A1: The primary failure point here is steric hindrance combined with insufficient nucleophilicity . The bromine atom at the ortho position of 2-bromo-4-methylphenol is exceptionally bulky and electron-withdrawing. Acetone and potassium carbonate do not provide enough thermodynamic driving force to overcome the high activation energy barrier required for the S


2 attack on the secondary benzylic carbon of methyl 

-bromophenylacetate[2].

The Solution: Leverage the "Cesium Effect." Switch your base to Cesium Carbonate (Cs


CO

) and your solvent to a polar aprotic medium like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]. The large ionic radius of the Cs

cation leads to poor coordination with the phenoxide oxygen. This generates a highly dissociated, "naked" phenoxide anion, drastically increasing its nucleophilicity and allowing it to overcome the steric bulk of the ortho-bromine.
Q2: I am isolating a major byproduct that matches the mass of methyl mandelate. How is this forming?

A2: This is a classic solvolysis side reaction . The


-bromophenylacetate starting material is a highly reactive electrophile[4]. If your DMF or inorganic base contains even trace amounts of residual moisture, hydroxide ions (generated via the base) or water molecules will act as competing nucleophiles. Because water is much smaller and less sterically hindered than 2-bromo-4-methylphenoxide, it rapidly displaces the bromide to form methyl 

-hydroxyphenylacetate (methyl mandelate).

The Solution: Your protocol must be a self-validating anhydrous system. Dry your DMF over activated 3Å molecular sieves for at least 24 hours prior to use, and oven-dry the Cs


CO

at 150°C to remove hydration spheres.
Q3: During the final saponification step to yield the free acid, my enantiomerically enriched product completely racemized. Why?

A3: The


-proton of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid is highly acidic due to the combined electron-withdrawing effects of the adjacent phenyl ring, the carboxylate group, and the phenoxy oxygen. Harsh bases (like refluxing NaOH or KOH) promote rapid enolization at this chiral center, leading to base-catalyzed racemization [5].

The Solution: Transition to mild hydrolysis conditions. Using Lithium hydroxide (LiOH) in a THF/Water mixture at 0°C to room temperature provides sufficient hydroxide concentration for ester cleavage while keeping the basicity low enough to minimize enolate formation.

Q4: Can I use the free -bromophenylacetic acid instead of the methyl ester for the coupling?

A4: While theoretically possible, it is highly discouraged in practice. Using the free acid requires two equivalents of base (one to deprotonate the carboxylic acid, one for the phenol). The resulting


-bromo carboxylate anion carries a negative charge that electronically repels the incoming negatively charged phenoxide nucleophile. This drastically slows down the S

2 reaction and invites degradation. Always protect the acid as a methyl or ethyl ester first[1].

Quantitative Optimization Data

To illustrate the causality of reagent selection, the following table summarizes the optimization of the S


2 coupling step. Notice how the combination of the cation size and solvent polarity directly dictates the reaction efficiency.
Base (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Major Impurity Profile
K

CO

Acetone60 (Reflux)2432%Unreacted starting materials
K

CO

DMF801255%Methyl mandelate (solvolysis)
NaHTHF65 (Reflux)1261%C-alkylated byproducts
Cs

CO

Anhydrous DMF 80 8 89% None (Trace unreacted phenol)

Table 1: Reaction optimization for the synthesis of Methyl 2-(2-bromo-4-methylphenoxy)-2-phenylacetate.

Experimental Protocols (Standard Operating Procedures)

The following methodologies are designed to be self-validating. Visual cues (color changes, phase separations) are included to confirm the reaction is proceeding as intended.

Step 1: S 2 Coupling (Synthesis of Methyl 2-(2-bromo-4-methylphenoxy)-2-phenylacetate)
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a continuous argon atmosphere.

  • Phenoxide Generation: Charge the flask with 2-bromo-4-methylphenol (10.0 mmol, 1.0 eq) and anhydrous DMF (50 mL). Add oven-dried Cs

    
    CO
    
    
    
    (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes. Validation: The solution will transition from colorless to a pale yellow/orange tint, indicating the formation of the phenoxide anion.
  • Electrophile Addition: Dissolve methyl

    
    -bromophenylacetate (11.0 mmol, 1.1 eq) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized thermal spikes.
    
  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 8 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the phenol spot is consumed.

  • Workup: Cool to room temperature and quench by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Step 2: Mild Saponification (Synthesis of the Target Acid)
  • Reaction Setup: Dissolve the intermediate ester (8.0 mmol) in a solvent mixture of THF:H

    
    O (3:1 v/v, 40 mL total) in a 100 mL flask.
    
  • Hydrolysis: Cool the solution to 0°C using an ice bath. Add LiOH monohydrate (16.0 mmol, 2.0 eq) in a single portion. Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.

  • Acidification & Isolation: Evaporate the THF under reduced pressure (do not heat above 30°C). Dilute the remaining aqueous layer with 20 mL of water and cool to 0°C. Carefully acidify the aqueous layer dropwise with 1M HCl until the pH reaches 2.0. Validation: A white to off-white precipitate will crash out of the solution, which is your target free acid.

  • Extraction: Extract the acidic aqueous layer with Dichloromethane (3 x 30 mL). Wash the combined organics with brine, dry over MgSO

    
    , and concentrate to yield 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid as a highly pure solid.
    

References

  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) Source: National Institutes of Health (PMC) URL:[Link][1]

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors Source: Beilstein Journal of Organic Chemistry URL:[Link][2]

  • Process for preparation of alpha-aryloxy acetic acids and their salts Source: Google Patents (US Patent) URL:[3]

  • Resolution of alpha-(phenoxy)phenylacetic acid derivatives Source: Google Patents (US20050033084A1) URL:[5]

  • Process for the prepar

    
    -bromo-phenylacetic acids 
    Source: Google Patents (US5036156A)
    URL:[4]
    

Sources

Technical Support Center: Substituted Phenoxyacetic Acids Purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PAA-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of Purification Protocols for Phenoxyacetic Acid Derivatives

Introduction

Welcome to the Technical Support Center. You are likely working with substituted phenoxyacetic acids (PAAs), a critical scaffold in herbicide development (e.g., 2,4-D), pharmaceutical intermediates (e.g., fibrates), and dye synthesis.

The synthesis of these compounds—typically via Williamson ether synthesis between a substituted phenol and chloroacetic acid—often results in a crude mixture containing unreacted phenol, O- vs. C-alkylation byproducts, and inorganic salts.

This guide moves beyond basic textbook procedures to address the specific physicochemical challenges of PAAs, particularly their tendency to "oil out" and the difficulty of removing trace phenolic starting materials.[1]

Module 1: The "Self-Validating" Acid-Base Extraction

Core Concept: The most robust purification strategy exploits the pKa differential between the carboxylic acid product and the phenolic impurity.

  • Substituted Phenoxyacetic Acids: pKa

    
     3.0 – 4.5
    
  • Substituted Phenols: pKa

    
     8.0 – 10.5
    

The Error: Many researchers use NaOH for extraction. This is a mistake. NaOH (strong base) deprotonates both the product and the phenol, dragging both into the aqueous phase. The Solution: Use Sodium Bicarbonate (


).[2] It is strong enough to deprotonate the carboxylic acid (making it water-soluble) but too weak to deprotonate most phenols (keeping them organic-soluble).
Standard Operating Procedure (SOP-PAA-01)
  • Dissolution: Dissolve crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).

  • Differentiation: Extract the organic layer 3x with saturated aqueous

    
    .
    
    • Checkpoint: Your product is now in the Aqueous layer. The impurity (phenol) is in the Organic layer.[3]

  • Wash: Wash the combined aqueous extracts once with fresh organic solvent to remove entrained phenol.

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH < 1. The PAA will precipitate as a solid or oil.[1][4]

  • Recovery: Extract the acidified aqueous layer with fresh Ethyl Acetate, dry over

    
    , and concentrate.
    
Visual Workflow: Acid-Base Logic

ExtractionLogic Start Crude Mixture (Product + Phenol) Solvent Dissolve in EtOAC Start->Solvent Bicarb Add Sat. NaHCO3 (Shake & Separate) Solvent->Bicarb OrgLayer Organic Layer (Contains Phenol) Bicarb->OrgLayer Phenol stays protonated AqLayer Aqueous Layer (Contains Product as Salt) Bicarb->AqLayer Product deprotonates (R-COO-) Discard Discard / Recycle Phenol OrgLayer->Discard Acidify Acidify with HCl (pH < 1) AqLayer->Acidify Precip Product Precipitates (Free Acid Form) Acidify->Precip

Figure 1: Selective extraction workflow exploiting pKa differences to isolate phenoxyacetic acids.

Troubleshooting Extraction
SymptomProbable CauseCorrective Action
Emulsion forms Density of chlorinated solvents matches water; surfactants present.Add brine (sat. NaCl) to increase aqueous density. Filter through a Celite pad to break surface tension.
Low Yield Product is slightly water-soluble (common with polar substituents).Salt out the acidified aqueous phase with NaCl before the final extraction. Perform 5x extractions.
Phenol smell persists Incomplete separation or phenol pKa is unusually low (e.g., nitrophenols).Repeat the basic wash. For nitrophenols (pKa ~7), use dilute Sodium Carbonate instead of Bicarbonate, but monitor pH strictly.

Module 2: Crystallization & Phase Behavior

The Challenge: Substituted PAAs often have low melting points (40–90 °C). This places them in the "Oiling Out" danger zone, where the compound separates as a liquid droplet before it can organize into a crystal lattice.[5]

Solvent Selection Matrix
Solvent SystemApplicationNotes
Water (Hot) Simple PAAsExcellent for removing inorganic salts. Risk of oiling out if MP < 90°C.
Ethanol / Water General PurposeDissolve in min. hot Ethanol; add water until turbid. Cool slowly.
Toluene / Hexane Lipophilic SubstituentsGood for alkyl-substituted PAAs. Toluene pi-stacking can aid crystal packing.
Acetic Acid (Dilute) Difficult CasesSuppresses ionization, forcing the molecule into its neutral, less soluble form.
Troubleshooting: "Oiling Out"

User Question: "My product comes out as a sticky brown oil at the bottom of the flask instead of crystals. Cooling it further just makes the oil hard. How do I fix this?"

Scientist Answer: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This is a kinetic trap.

Protocol to Fix Oiling Out:

  • Re-heat: Heat the mixture until the oil redissolves completely.

  • Add "Good" Solvent: Add a small amount (5-10%) of the solvent the compound is most soluble in (e.g., Ethanol). This shifts the phase diagram away from the LLPS region.

  • Seed: Cool the solution only to the temperature where it is saturated but not oiling out. Add a seed crystal.[4][5][6]

  • Slow Cool: Insulate the flask with a towel. Rapid cooling promotes oiling; slow cooling promotes lattice growth.

OilingOut Issue Precipitate is Oil Step1 Re-heat to Dissolve Issue->Step1 Step2 Add 'Good' Solvent (Increase Solubility) Step1->Step2 Step3 Cool to Cloud Point Step2->Step3 Step4 Seed with Crystal Step3->Step4 Result Crystalline Solid Step4->Result

Figure 2: Remediation workflow for "Oiling Out" phenomena.

Module 3: Chromatographic Polishing (HPLC)

If extraction and crystallization fail to achieve >98% purity, Flash Chromatography or Prep-HPLC is required.

Critical Parameter: pH Control Phenoxyacetic acids will ionize at neutral pH.

  • Neutral Mobile Phase: The compound exists in equilibrium between

    
     and 
    
    
    
    . This causes peak splitting or severe tailing .
  • Acidic Mobile Phase: You must suppress ionization.

Recommended HPLC Conditions
  • Stationary Phase: C18 (End-capped to reduce silanol interactions).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5-10% B to elute polar salts/phenol, then ramp to 100% B.

Why Formic Acid? It is volatile (LC-MS compatible) and sufficiently acidic (pH ~2.7) to keep PAA (pKa ~3.5) fully protonated (


), ensuring a sharp peak.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 2.20: Purification of Solids.
  • Phenomenex Application Guide. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link] (Accessed via search context).

  • LibreTexts Chemistry. Separation of an Unknown Mixture by Acid/Base Extraction. Available at: [Link] (Accessed via search context).

  • SIELC Technologies. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Available at: [Link] (Accessed via search context).

Sources

Technical Support Center: Optimizing Yield in Aryloxyacetic Acid Analog Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with the yield, scalability, and purity of aryloxyacetic acid analogs (e.g., clofibrate derivatives, 2,4-D analogs, and novel HPPD inhibitors).

While the Williamson ether synthesis is the foundational route for these scaffolds[1], standard protocols often suffer from sluggish kinetics, competing side reactions, and poor phase transfer. This guide provides field-proven, mechanistically grounded troubleshooting strategies to transform low-yielding reactions into highly efficient, self-validating workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my standard Williamson ether synthesis yielding <50% product, accompanied by significant recovery of unreacted phenol? A1: This is a classic phase-transfer issue compounded by solvent effects. In a typical biphasic setup (solid base/liquid reactants or aqueous/organic), the phenoxide anion is tightly paired with its counterion (e.g., K⁺ or Na⁺) or heavily solvated by protic solvents, drastically reducing its nucleophilicity. Furthermore, if you are using protic solvents (like H₂O or EtOH), the base will preferentially drive the hydrolysis of your haloacetic acid or ester rather than the desired S_N2 etherification. Solution: Switch to a strongly polar aprotic solvent like DMF or Acetonitrile. These solvents solvate the cations while leaving the phenoxide anion "naked" and highly reactive.

Q2: How does Phase Transfer Catalysis (PTC) mechanistically improve the yield, and which catalyst should I choose? A2: A phase transfer catalyst acts as a shuttle, moving the phenoxide anion from the solid/aqueous interface into the organic bulk where the alkyl halide resides[2]. For aryloxyacetic acid synthesis, Polyethylene Glycol 600 (PEG-600) has proven superior to traditional quaternary ammonium salts like TBAB[3]. PEG-600 acts similarly to a crown ether; it chelates the potassium cation from K₂CO₃, breaking up the tight ion pair and exponentially increasing the S_N2 attack rate of the phenoxide onto the haloacetate.

Q3: I am already using DMF and PEG-600, but my reaction with methyl chloroacetate is still too slow. How can I accelerate it without causing thermal degradation? A3: Chloroacetates are relatively poor electrophiles compared to bromo- or iodoacetates. Instead of purchasing unstable and expensive iodoacetates, you can perform an in situ Finkelstein reaction by adding a catalytic amount of Potassium Iodide (KI). The iodide ion rapidly displaces the chloride to form methyl iodoacetate, which is immediately attacked by the phenoxide. Empirical data shows that adding KI can boost yields from 65% to over 91% under identical conditions.

Q4: Can I perform the esterification and subsequent hydrolysis in a single pot to minimize purification losses? A4: Yes. Isolating the intermediate ester often leads to mechanical losses. By utilizing microwave irradiation, you can perform a one-pot, two-step synthesis. First, run the etherification (phenol + methyl chloroacetate + K₂CO₃ + PEG-600 + KI in DMF) under microwave heating for 4 minutes. Then, directly add aqueous NaOH to the vessel and irradiate for another 3 minutes to saponify the ester into the final aryloxyacetic acid.

Section 2: Quantitative Data & Parameter Optimization

To illustrate the causality of solvent and catalyst choices, the following table summarizes the optimization data for the synthesis of aryloxyacetic acids via microwave irradiation[3].

SolventCatalyst SystemKI Added?Reaction TimeYield (%)Mechanistic Observation
H₂O / EtOHPEG-600Yes4 min0%Competing hydrolysis dominates; S_N2 fails.
DMFNoneYes4 min68%Poor phase transfer limits nucleophilic attack.
DMFTBAIYes4 min86%Standard PTC improves kinetics.
DMFPEG-600No4 min65%Lack of in situ iodine activation slows S_N2.
DMF PEG-600 Yes 4 min 95% Optimal: Naked anion + activated electrophile.
Section 3: Standard Operating Procedure (SOP)

Protocol: Microwave-Assisted, One-Pot Synthesis of Aryloxyacetic Acids This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Step 1: Reagent Preparation & Etherification

  • In a microwave-safe reaction vessel, combine 5.0 mmol of the substituted phenol, 5.0 mmol of methyl chloroacetate, 5.0 mmol of anhydrous K₂CO₃, 1.0 mmol of KI, and 0.5 mmol of PEG-600 in 1.0 mL of anhydrous DMF[3].

  • Causality: K₂CO₃ is chosen over NaOH to prevent premature saponification of the methyl chloroacetate before etherification occurs.

Step 2: Microwave Irradiation (Stage 1)

  • Irradiate the mixture in a laboratory microwave synthesizer at 80°C for 4 minutes[3].

  • In-Process Validation: Spot the mixture on a silica TLC plate (Hexanes:EtOAc 4:1). The phenol starting material spot must be completely absent, replaced by a higher R_f spot corresponding to the aryloxyacetate ester.

Step 3: In Situ Saponification

  • To the same reaction vessel, add 2.0 mL of 10% aqueous NaOH solution.

  • Irradiate for an additional 3 minutes at 80°C.

  • Causality: The ester linkage is rapidly cleaved under basic microwave conditions, yielding the water-soluble sodium aryloxyacetate salt.

Step 4: Acidification and Precipitation

  • Cool the mixture to room temperature. Dilute with 10 mL of distilled water and extract once with 5 mL of diethyl ether to remove any unreacted organic impurities (discard the ether layer).

  • Carefully acidify the aqueous layer dropwise with 6M HCl while stirring.

  • In-Process Validation: Monitor with pH paper until the solution reaches pH 3-4. A dense white/off-white precipitate of the free aryloxyacetic acid must form.

Step 5: Isolation

  • Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot water or aqueous ethanol to yield the pure product.

Section 4: Visualizations

Workflow Step1 Phenol + Methyl Chloroacetate (Reactants) Step2 Add K2CO3, PEG-600, KI in DMF (Phase Transfer & Activation) Step1->Step2 Step3 Microwave Irradiation (4 min, 80°C) Step2->Step3 Step4 Aryloxyacetate Ester (Intermediate) Step3->Step4 Step5 Add Aqueous NaOH + MW (In-situ Saponification, 3 min) Step4->Step5 Step6 Acidify with HCl (pH 3-4) (Precipitation) Step5->Step6 Step7 Aryloxyacetic Acid (Final Product >90% Yield) Step6->Step7

Workflow for the one-pot, microwave-assisted synthesis of aryloxyacetic acids using PTC.

Troubleshooting Issue Issue: Low Yield (<50%) Root1 Competing Hydrolysis Issue->Root1 Root2 Poor Nucleophilicity Issue->Root2 Root3 Low Electrophilicity Issue->Root3 Sol1 Switch to Aprotic Solvent (DMF) Root1->Sol1 Sol2 Add PTC (PEG-600) Root2->Sol2 Sol3 Add KI (Finkelstein Catalyst) Root3->Sol3

Troubleshooting logic tree addressing common causes of low yield in Williamson ether synthesis.

References
  • Title: A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. Source: niscpr.res.in.
  • Title: 2-(4-Bromo-2,5-dichlorophenoxy)acetic Acid. Source: Benchchem.
  • Title: 2-[(4-Bromobenzyl)oxy]acetic acid. Source: Benchchem.
  • Title: Rapid and High-Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase-Transfer Catalysis Conditions. Source: ResearchGate.

Sources

Technical Support Center: Troubleshooting Chiral HPLC Separation of Phenylacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of chiral High-Performance Liquid Chromatography (HPLC). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the enantioseparation of phenylacetic acid and its derivatives. The content is structured in a practical question-and-answer format to directly address the challenges you may encounter during your experiments.

I. Troubleshooting Guide: From Poor Resolution to Peak Splitting

This section addresses common problems encountered during the chiral HPLC separation of phenylacetic acid enantiomers. Each issue is followed by a systematic approach to diagnosis and resolution, grounded in the principles of chromatography.

Q1: I am seeing poor or no resolution between my phenylacetic acid enantiomers. What are the first steps I should take?

When faced with inadequate separation, a logical and systematic troubleshooting approach is critical.[1] Begin by methodically verifying your system and method parameters before making significant changes.

Troubleshooting Workflow for Poor Enantiomeric Resolution

A Poor or No Resolution Observed B Verify HPLC Method Parameters (Mobile Phase, Flow Rate, Temperature) A->B Start Here B->B C Assess Chiral Stationary Phase (CSP) (Correct Type, Age, Storage) B->C Parameters Correct C->C D Review Sample Preparation (Solvent, Concentration) C->D CSP Verified D->D E Resolution Achieved D->E Sample Prep Optimized

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

Detailed Steps:

  • Verify Method Parameters: Double-check that the mobile phase composition, flow rate, and column temperature match the intended method.[1][2] Inconsistencies in mobile phase preparation, such as incorrect solvent ratios or pH, can drastically affect selectivity.[3]

  • Assess the Chiral Stationary Phase (CSP): Confirm that you are using the correct CSP for phenylacetic acid derivatives. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for aromatic acids.[4][5] Also, consider the age and storage conditions of your column, as performance can degrade over time.[1]

  • Review Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[6] Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion and loss of resolution.[7] Whenever possible, dissolve your sample in the initial mobile phase.[8]

Q2: My peaks are splitting or showing shoulders. What is the likely cause and how can I fix it?

Peak splitting can arise from several issues, ranging from column problems to sample solvent effects.[9]

Common Causes and Solutions for Peak Splitting:

Potential Cause Explanation Recommended Solution
Column Void or Contamination A void at the column inlet or contamination on the frit can create multiple flow paths for the analyte, leading to split peaks.[9][10]Reverse flush the column at a low flow rate (if permitted by the manufacturer). If the problem persists, the inlet frit may need to be cleaned or replaced, or the column itself may be compromised.[6][11]
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the sample to precipitate at the column head or interfere with the initial interaction with the stationary phase.[7][12]Dissolve the sample in the mobile phase or a weaker solvent. Reducing the injection volume can also mitigate this effect.[8][9]
Co-eluting Impurity What appears to be a split peak might be an impurity eluting very close to one of the enantiomers.[4]Check the purity of your racemic standard. Injecting a smaller sample volume may help to resolve the two separate peaks.[9]

Logical Flow for Diagnosing Peak Splitting

start Peak Splitting Observed check_all_peaks Are all peaks splitting? start->check_all_peaks yes_all YES check_all_peaks->yes_all Yes no_all NO check_all_peaks->no_all No problem_upstream Problem is likely upstream (Injector, Blocked Frit) yes_all->problem_upstream problem_separation Problem is related to separation chemistry no_all->problem_separation check_solvent Check Sample Solvent vs. Mobile Phase problem_separation->check_solvent solvent_match Solvent is weaker or same as mobile phase check_solvent->solvent_match solvent_mismatch Solvent is stronger check_solvent->solvent_mismatch check_column Suspect Column Contamination/Void solvent_match->check_column fix_solvent Action: Dissolve sample in mobile phase or weaker solvent solvent_mismatch->fix_solvent fix_column Action: Flush or replace column/frit check_column->fix_column

Caption: A decision tree for troubleshooting the root cause of split peaks.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the methodology of chiral separation for phenylacetic acid enantiomers.

Q1: Which type of chiral stationary phase (CSP) is most effective for separating phenylacetic acid enantiomers?

For acidic compounds like phenylacetic acid, several types of CSPs can be effective. The choice often depends on the specific derivatives and the desired separation mode (Normal Phase, Reversed Phase, or Polar Organic).

  • Polysaccharide-Based CSPs: Columns with cellulose or amylose derivatives are highly versatile and widely successful for a broad range of chiral compounds, including aromatic acids.[4][5] They offer different chiral recognition mechanisms and should be screened in both normal and reversed-phase modes.[5]

  • Pirkle-Type (Brush-Type) CSPs: These CSPs, which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions, can be very effective for compounds with aromatic rings like phenylacetic acid.[13][14]

  • Protein-Based CSPs: Columns based on proteins like human serum albumin (HSA) or α1-acid glycoprotein (AGP) can provide excellent enantioselectivity for acidic drugs through a combination of hydrophobic and electrostatic interactions.[14]

Q2: How does the mobile phase composition, particularly additives, affect the separation of acidic enantiomers?

Mobile phase composition is a critical parameter for optimizing chiral separations. For acidic analytes like phenylacetic acid, the use of additives is often necessary to achieve good peak shape and resolution.[15]

  • Acidic Additives: In normal phase, adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is crucial.[15] This additive acts as a competing agent for any highly active sites on the stationary phase, preventing peak tailing and improving resolution.[8]

  • Buffers in Reversed-Phase: In reversed-phase mode, controlling the pH with a buffer is essential. For an acidic compound, a mobile phase pH below its pKa will keep it in its neutral form, which can be beneficial for retention and interaction with the CSP. Common buffers include ammonium acetate or ammonium bicarbonate.[16][17]

Q3: What is the effect of column temperature on the chiral separation of phenylacetic acid enantiomers?

Temperature plays a significant role in chiral separations, influencing both retention times and selectivity.[10]

  • General Trend: In many cases, lowering the column temperature increases resolution.[1][10] This is because the enthalpic (ΔH) differences in the interactions between the enantiomers and the CSP become more dominant at lower temperatures.

  • Exceptions and Optimization: However, this is not a universal rule. For some arylpropionic acid derivatives, increased retention and even reversal of elution order have been observed at higher temperatures.[18][19] Therefore, it is recommended to screen different temperatures (e.g., 15°C, 25°C, and 40°C) during method development to find the optimal condition for your specific analyte and CSP combination.[5][8]

Impact of Temperature on Chiral Separation Parameters

Parameter Effect of Decreasing Temperature (Typical) Effect of Increasing Temperature (Typical)
Retention Time (k) IncreasesDecreases[10]
Resolution (Rs) Often Increases[1]Often Decreases
Selectivity (α) Often IncreasesOften Decreases
Column Backpressure IncreasesDecreases
Q4: My retention times are drifting. What are the common causes?

Inconsistent retention times can compromise the reliability of your analysis. The most common causes include:

  • Inadequate Column Equilibration: Chiral columns, especially after a change in mobile phase, require sufficient time to equilibrate. Ensure a stable baseline before starting your injections.[1]

  • Mobile Phase Instability: If using a multi-component mobile phase, ensure it is well-mixed and degassed.[6] Over time, volatile components can evaporate, changing the composition and affecting retention.[3] It's good practice to prepare fresh mobile phase daily.

  • Temperature Fluctuations: A non-thermostatted column is susceptible to ambient temperature changes, which will affect retention times.[1] Using a column oven is highly recommended for reproducible results.[3]

III. Experimental Protocol: Starting Method for Phenylacetic Acid Enantiomers

This protocol provides a robust starting point for developing a chiral separation method for phenylacetic acid on a polysaccharide-based CSP.

Objective: To achieve baseline separation of (R)- and (S)-phenylacetic acid.

Materials:

  • HPLC System: With UV detector

  • Chiral Column: e.g., A cellulose-based CSP like CHIRALCEL® OD-H or a similar column.

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: Racemic phenylacetic acid standard.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic phenylacetic acid at 1 mg/mL in IPA.

    • Dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Mobile Phase Preparation:

    • Prepare the mobile phase with the composition: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) .

    • Ensure the solvents are thoroughly mixed and degassed before use.

  • HPLC Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Equilibration and Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.

    • Inject the prepared sample and acquire the chromatogram.

  • Optimization:

    • If resolution is poor: Decrease the percentage of IPA (e.g., to 5%) to increase retention and potentially improve separation.

    • If peaks are broad: Decrease the flow rate to 0.5 mL/min to increase efficiency.[1]

    • If resolution is still not optimal: Adjust the column temperature. Test at 15°C and 40°C to evaluate the thermodynamic effects on the separation.[5]

IV. References

  • Benchchem. (n.d.). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Retrieved from

  • Benchchem. (n.d.). Troubleshooting poor resolution in chiral chromatography of alkanes. Retrieved from

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from

  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. DOI:10.1039/D3SC01630G. Retrieved from

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... Retrieved from

  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Retrieved from

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. Retrieved from

  • Benchchem. (n.d.). Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center. Retrieved from

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from

  • ResearchGate. (n.d.). Influence of phenyl acetic acid concentration on retention and selectivity. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 1-(4-Chlorophenyl)-1-phenylacetone. Retrieved from

  • Jetir.Org. (2024, September). HPLC TROUBLESHOOTING: A REVIEW. Retrieved from

  • PubMed. (2019, August 16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Retrieved from

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from

  • PMC. (2011, July 15). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Retrieved from

  • ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF. Retrieved from

  • MDPI. (2019, February 25). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Retrieved from

  • Astec. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Retrieved from

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from

  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from

Sources

"optimization of reaction conditions for Williamson ether synthesis with sterically hindered phenols"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Williamson Ether Synthesis for Sterically Hindered Phenols Ticket ID: WES-OPT-2603

Introduction: The Steric Challenge

Welcome to the Ether Synthesis Optimization Hub. If you are accessing this guide, you are likely encountering low yields or incomplete conversion when attempting to alkylate sterically hindered phenols (e.g., 2,6-di-tert-butylphenol derivatives).

The Core Problem: Standard Williamson conditions (NaH/THF or


/Acetone) often fail with hindered substrates because:
  • Steric Shielding: The nucleophilic oxygen is physically blocked by ortho-substituents.

  • Ion Pairing: In non-polar or moderately polar solvents, the phenoxide anion forms tight ion pairs with small cations (

    
    , 
    
    
    
    ), further reducing reactivity.
  • Ambident Nucleophilicity: Hindered phenols are susceptible to C-alkylation (side reaction) if the oxygen is not sufficiently "free" or if the solvent hydrogen-bonds to the phenoxide.

This guide provides high-level troubleshooting and optimized protocols based on the "Cesium Effect" and Phase Transfer Catalysis (PTC).

Module 1: The "Cesium Effect" (Kinetics & Solvation)

User Issue: "I am using


 in acetone/DMF, but the reaction stalls at 20% conversion."
Technical Insight: The Naked Anion

For hindered phenols, the counter-cation is the critical variable. Small cations (


, 

, and even

) form tight ion pairs with the phenoxide oxygen, effectively "capping" the nucleophile.

The Solution: Switch to Cesium Carbonate (


) .
Cesium has a large ionic radius (1.67 Å) and low charge density. In polar aprotic solvents (DMF, MeCN), cesium solvates poorly, but more importantly, it forms loose ion pairs  (solvent-separated ion pairs) with the phenoxide. This leaves the phenoxide anion "naked" and highly reactive, allowing it to overcome the steric barrier of the ortho-groups [1].
Visualizing the Mechanism

CesiumEffect Na_System Sodium Phenoxide (Tight Ion Pair) Reactivity Nucleophilic Attack (Rate Determining Step) Na_System->Reactivity High Activation Energy (Steric + Electrostatic penalty) Cs_System Cesium Phenoxide (Loose Ion Pair) Cs_System->Reactivity Low Activation Energy ('Naked' Anion Effect) Product Sterically Hindered Ether Reactivity->Product

Figure 1: Comparison of tight ion pairing (Sodium) vs. loose ion pairing (Cesium), illustrating the kinetic advantage of the "Cesium Effect" in nucleophilic substitution.

Module 2: Regioselectivity (O- vs. C-Alkylation)

User Issue: "I am seeing significant amounts of C-alkylated side products."

Technical Insight: Solvent Control

Phenoxides are ambident nucleophiles (can react at Oxygen or Carbon).[1]

  • Protic Solvents (e.g., Ethanol, Water): Hydrogen bonding solvates the oxygen, reducing its nucleophilicity. This favors C-alkylation (reaction at the ring carbon) [2].

  • Aprotic Solvents (e.g., DMF, DMSO, NMP): These do not hydrogen bond to the oxygen. They solvate the cation, leaving the oxygen free to react. This favors O-alkylation [3].

Optimization Table: Solvent & Base Selection

ParameterStandard Condition (Avoid for Hindered)Optimized Condition (Recommended) Mechanistic Rationale
Base NaH, NaOH,


Larger cation radius prevents tight ion pairing, increasing

-nucleophilicity.
Solvent Ethanol, Methanol, THFDMF, MeCN, NMP Polar aprotic solvents promote

and suppress

-alkylation.
Temperature Reflux (

)

Higher energy required to overcome steric repulsion; DMF allows higher temps than Acetone.
Concentration 0.5 M0.2 - 0.3 M Slightly lower concentration prevents aggregation of phenoxide salts.

Module 3: Phase Transfer Catalysis (The Solubility Fix)

User Issue: "My base is solid, my phenol is solid, and they aren't dissolving in the organic solvent."

Technical Insight: Interfacial Transport

If you cannot use high-boiling solvents like DMF (due to workup difficulty), use Solid-Liquid Phase Transfer Catalysis (S-L PTC) . A catalyst transports the phenoxide from the solid base surface into the organic phase (e.g., Toluene or MeCN) [4].

Recommended Catalysts:

  • Tetrabutylammonium Bromide (TBAB): General purpose, cheap.

  • 18-Crown-6: Specific for Potassium (

    
    ). If using 
    
    
    
    , this mimics the "Cesium Effect" by sequestering the
    
    
    ion.

Master Protocol: Optimized Synthesis of Hindered Ethers

Scenario: Alkylation of 2,6-di-tert-butylphenol with a primary alkyl halide.

Reagents:
  • Substrate: Hindered Phenol (1.0 eq)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.2 - 1.5 eq)

  • Base: Cesium Carbonate (

    
    )  (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) (Anhydrous) or DMF (if T > 80°C is needed).

Step-by-Step Workflow:
  • Drying (Critical): Flame-dry a round-bottom flask under Argon/Nitrogen flow. Water poisons the "naked" anion by forming a solvation shell.

  • Solvation: Dissolve the hindered phenol (1.0 eq) in anhydrous MeCN (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 eq) in one portion.
    
    • Note: Unlike NaH,

      
       does not produce 
      
      
      
      gas violently, but mild effervescence may occur.
  • Activation: Stir at Room Temperature for 30 minutes. This allows the formation of the Cesium Phenoxide species.

  • Alkylation: Add the Alkyl Halide (1.5 eq) dropwise.

  • Energy Input: Heat to reflux (82°C for MeCN). Monitor via TLC/HPLC.

    • Troubleshooting: If reaction is slow after 4 hours, add TBAI (Tetra-n-butylammonium iodide) (10 mol%) as a co-catalyst to facilitate the Finkelstein reaction (converting alkyl bromide to more reactive iodide in situ).

  • Workup: Cool to RT. Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ). Dilute filtrate with EtOAc, wash with water (x3) to remove DMF/MeCN, then Brine. Dry over
    
    
    .[2][3]

Troubleshooting Logic Tree

Use this flowchart to diagnose stalled reactions.

Troubleshooting Start Start: Low Yield / No Reaction CheckSM Is Starting Material (Phenol) Consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No BaseCheck Current Base? SM_Yes->BaseCheck SwitchCs Action: Switch to Cs2CO3 in DMF/MeCN BaseCheck->SwitchCs If K2CO3/NaH TempCheck Temperature? BaseCheck->TempCheck If already Cs2CO3 IncreaseTemp Action: Increase Temp (Reflux) TempCheck->IncreaseTemp ProductCheck Is Desired Ether Formed? SM_No->ProductCheck SideProduct Problem: C-Alkylation or Elimination (Alkene) ProductCheck->SideProduct No SolventCheck Solvent Used? SideProduct->SolventCheck FixSolvent Action: Switch to Polar Aprotic (Remove H-bond donors) SolventCheck->FixSolvent If Ethanol/Water HalideCheck Alkyl Halide Type? SolventCheck->HalideCheck If DMF/MeCN FixHalide Action: Use Primary Halide or Methyl Tosylate HalideCheck->FixHalide If Secondary/Tertiary

Figure 2: Decision tree for diagnosing failure modes in hindered ether synthesis.

FAQ: Rapid Response

Q: Can I use Microwave irradiation? A: Yes. Microwave irradiation is highly effective for Williamson synthesis. It often reduces reaction times from hours to minutes by providing efficient internal heating, which helps overcome the activation energy barrier imposed by steric hindrance [5].

Q: Why not use NaH? It's a stronger base. A: NaH is stronger, but "stronger" isn't always better.[2] NaH requires anhydrous THF/DMF and can be dangerous. More importantly, sodium phenoxides often form tight aggregates in organic solvents, reducing reactivity.


 is milder, safer, and the "Cesium Effect" often provides better kinetics than NaH for this specific transformation [1].

Q: My alkyl halide is secondary. Will this work? A: Likely not with high yield. Hindered phenols + Secondary Halides = High probability of E2 Elimination (forming an alkene) rather than substitution (


). If you must use a secondary carbon, consider Mitsunobu conditions  instead of Williamson.

References

  • Finkelstein, J. et al. (1983). Cesium effect: The role of the cesium ion in the synthesis of macrocyclic ethers.[4] Journal of the American Chemical Society. (Contextual validation: Cesium effect on macrocyclization and ether synthesis).

  • Kornblum, N. et al. (1963). The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Behavior of Silver and Alkali Metal Salts. Journal of the American Chemical Society. (Contextual validation: Ambident nucleophiles and solvent effects).

  • BenchChem Technical Support. (2025). Williamson Ether Synthesis of Phenolic Compounds.[1][2][5] (Contextual validation: General protocols and base selection).

  • Makosza, M. (2000). Phase-transfer catalysis.[6][7] A general green methodology in organic synthesis. Pure and Applied Chemistry. (Contextual validation: PTC mechanisms).

  • Bogdal, D. (1999). Microwave-assisted preparation of benzo[b]furans under phase-transfer catalysis. Journal of Chemical Research. (Contextual validation: Microwave acceleration in ether synthesis).

Sources

Technical Support Center: Troubleshooting Degradation of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of brominated organic compounds (BOCs)—such as polybrominated diphenyl ethers (PBDEs), brominated flame retardants (BFRs), and halogenated active pharmaceutical ingredients (APIs).

The fundamental causality behind the instability of BOCs in analytical instruments lies in thermodynamics. The carbon-bromine (C-Br) bond is inherently weaker than C-H, C-F, or C-Cl bonds. When subjected to the thermal stress of a Gas Chromatography (GC) inlet, the catalytic activity of a column, or the electrical potentials within a Liquid Chromatography-Mass Spectrometry (LC-MS) ion source, these compounds readily undergo debromination.

This guide is designed to help you diagnose, troubleshoot, and eliminate degradation artifacts in your workflows.

Thermodynamic Basis of Degradation

To understand why your compounds are degrading, we must look at the bond dissociation energies (BDE). The lower the BDE, the less energy is required to cleave the halogen from the carbon backbone[1],[2].

Table 1: Average Halogen-Carbon Bond Dissociation Energies

Bond TypeAverage BDE (kJ/mol)Susceptibility to Cleavage in MS
C-F 485Very Low (Highly Stable)
C-H 413Low
C-Cl 339Moderate
C-Br 276 - 285High (Prone to Debromination)
C-I 213 - 240Very High (Highly Unstable)
Diagnostic Workflow

Before adjusting your instrument, use the following self-validating logic tree to determine the exact mechanism of your signal loss.

DiagnosticWorkflow Start Observe Unexpected Debrominated Peaks CheckLCGC Which Instrument? Start->CheckLCGC GC GC-MS CheckLCGC->GC LC LC-MS CheckLCGC->LC TestTemp Lower Inlet Temp by 50°C GC->TestTemp TestVoltage Lower Cone/Fragmentor Voltage LC->TestVoltage TempResult Did peak ratio change? TestTemp->TempResult Thermal Thermal Degradation (Use PTV/Cold Injection) TempResult->Thermal Yes Catalytic Catalytic Degradation (Change Liner/Trim Column) TempResult->Catalytic No VoltResult Did intact precursor increase? TestVoltage->VoltResult ISF In-Source Fragmentation (Optimize Source Params) VoltResult->ISF Yes SampleDeg Sample Degradation (Check Matrix/Storage) VoltResult->SampleDeg No

Diagnostic workflow for identifying brominated compound degradation sources.

FAQ & Troubleshooting Guide
Q1: Why do I observe nona- and octa-brominated congeners when injecting a pure decabromodiphenyl ether (BDE-209) standard into my GC-MS?

A1: You are observing thermal debromination . BDE-209 is a fully substituted brominated flame retardant. At temperatures exceeding 240–250 °C, the thermal energy in the GC injection port or the column oven exceeds the activation energy required to break the weak C-Br bonds[3],[4]. This results in a sequential loss of bromine atoms, converting Deca-BDE into Nona-BDE, Octa-BDE, and so forth[5].

DebrominationPathway Deca Deca-BDE (BDE-209) Nona Nona-BDE (e.g., BDE-206) Deca->Nona -Br (Thermal) Octa Octa-BDE (e.g., BDE-196) Nona->Octa -Br (Thermal) Hepta Hepta-BDE (e.g., BDE-183) Octa->Hepta -Br (Thermal)

Sequential thermal debromination pathway of Deca-BDE (BDE-209).

Q2: My LC-MS/MS data shows multiple debrominated peaks for a brominated API. Is the compound degrading in the autosampler vial?

A2: It is highly likely you are experiencing In-Source Fragmentation (ISF) rather than true sample degradation[6],[7]. In Electrospray Ionization (ESI), the voltage applied to extract ions into the high-vacuum region (cone voltage or fragmentor voltage) can impart enough kinetic energy to cause premature cleavage of the C-Br bond before the ion reaches the mass analyzer[8]. Self-Validation Check: Look at your chromatogram. If the debrominated fragment peaks perfectly co-elute with the intact precursor peak at the exact same retention time, the degradation is happening inside the MS source. If they elute at different times, the degradation occurred in the vial.

Q3: Even after lowering my GC inlet temperature to 220 °C, I still see degradation. What else causes debromination?

A3: You are likely facing catalytic degradation . Active sites within the sample flow path act as catalysts, drastically lowering the activation energy required for debromination. Common culprits include:

  • Glass Wool: The massive surface area of glass wool in the inlet liner is notorious for stripping bromines.

  • Exposed Silanols: Degraded liner deactivation or uncoated fused silica at the head of the column.

  • Matrix Build-up: Non-volatile matrix residues (especially metal ions) deposited in the inlet from previous injections.

Experimental Protocols
Protocol 1: GC-MS Optimization for Highly Brominated Compounds

To successfully analyze highly brominated compounds like BDE-209 without thermal breakdown, you must minimize both thermal stress and residence time[4].

  • Step 1: Column Selection. Replace standard 30 m columns with a short column (e.g., 15 m x 0.25 mm) featuring a thin stationary phase film (0.1 µm). This allows highly boiling compounds to elute at lower oven temperatures and faster times[4].

  • Step 2: Inlet Configuration. Install a freshly deactivated, single-taper liner without glass wool.

  • Step 3: Injection Technique. Utilize a Programmable Temperature Vaporizing (PTV) inlet or Cold On-Column (COC) injection. If restricted to split/splitless, use a Pulsed Splitless injection (e.g., 30–40 psi pulse for 1 minute) to rapidly sweep the analyte out of the hot inlet.

  • Step 4: Carrier Gas Optimization. Increase the helium carrier gas flow rate to 1.5 – 4.0 mL/min. A higher linear velocity reduces the time the analytes spend in heated zones, directly reducing debromination[9],[4].

Protocol 2: LC-MS Soft Ionization Tuning to Minimize ISF

When analyzing BOCs via LC-MS, the goal is to achieve "soft" ionization that leaves the precursor ion intact[8],[10].

  • Step 1: Voltage Titration. While infusing your brominated standard, systematically lower the cone voltage (or fragmentor voltage) in 5 V decrements. Monitor the ratio of the intact parent ion (e.g.,

    
     or 
    
    
    
    ) to the debrominated fragment (e.g.,
    
    
    ). Select the voltage that maximizes the parent ion, even if overall signal intensity drops slightly[8],[10].
  • Step 2: Desolvation Adjustment. Reduce the desolvation gas temperature by 40–50 °C. Lower thermal energy in the source protects labile C-Br bonds.

  • Step 3: Alternative Ionization Sources. If ESI remains too harsh, switch your source to Atmospheric Pressure Chemical Ionization (APCI). APCI often provides softer ionization dynamics for halogenated aromatics, significantly reducing in-source fragmentation[9],[10].

References

1.[1] "Bond Dissociation Energy - sartep.com", Sartep. URL: 2.[3] "Simultaneous Screening of Major Flame Retardants and Plasticizers in Polymer Materials Using Pyrolyzer/Thermal Desorption Gas Chromatography Mass Spectrometry (Py/TD–GC–MS)", NIH/PMC. URL: 3.[6] "Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer", NIH/PMC. URL: 4.[7] "Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation", ResearchGate. URL: 5.[9] "Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS", Chromatography Online. URL: 6.[2] "Covalent Bond Energies - gchem", University of Texas. URL: 7.[4] "A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods", NIH/PMC. URL: 8.[8] "High-throughput and reliable determination of 13 haloacetic acids and dalapon in water and evaluation of control strategies", RSC Publishing. URL: 9.[10] "Potential of gas chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry for screening and quantification", SciSpace. URL: 10.[5] "GC-MS chromatogram of concentrated sample at 60 min from the degradation of BDE-209 over Fe3O4 micro/nano-material", ResearchGate. URL:

Sources

"minimizing by-product formation in the synthesis of 2-phenylacetic acid derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-phenylacetic acid and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we focus on the causality of by-product formation and how to engineer self-validating experimental systems that inherently verify product purity during the workflow.

Quantitative Overview: Synthesis Routes & By-Product Profiles

To effectively troubleshoot, we must first understand the statistical and chemical baselines of our primary synthetic routes. The table below summarizes the quantitative data and critical optimization parameters for each method.

Synthesis RouteTarget YieldPrimary By-ProductCatalyst / ReagentKey Optimization Parameter
Benzyl Cyanide Hydrolysis 85–90%Phenylacetamide (incomplete hydrolysis)H₂SO₄ or HClAcid concentration (>30%) & Temp (95°C)
Pd-Catalyzed Carbonylation 90–95%Phenylacetic acid esters (if alcohols present)PdCl₂(PPh₃)₂, CO, BaseBiphasic solvent system (avoid alcohols)
Willgerodt-Kindler Reaction 75–84%4-(benzoylthiocarbonyl)morpholine / PolymersSulfur, MorpholinePhase Transfer Catalyst (PTC) addition

Troubleshooting Guide & FAQs

Q1: I am synthesizing phenylacetic acid via the acid hydrolysis of benzyl cyanide, but my NMR shows significant phenylacetamide contamination. What is the mechanistic cause, and how do I fix it?

The Causality: The hydrolysis of a nitrile to a carboxylic acid is a stepwise mechanism that passes through an amide intermediate. Phenylacetamide is a highly stable intermediate. If you are using hydrochloric acid at suboptimal temperatures (e.g., <50°C) or if the acid concentration drops below 30%, the reaction lacks the activation energy to protonate the amide and drive the second hydrolysis step, stalling the reaction at the phenylacetamide stage[1][2].

The Solution & Validation:

  • Drive the Kinetics: Increase the reaction temperature to 95°C and ensure the molar ratio of HCl to benzyl cyanide is at least 1.2:1 to 5:1[1].

  • Self-Validating Purification: Do not rely solely on crystallization. Wash your crude product with a 10% sodium carbonate (Na₂CO₃) solution. This exploits the pKa difference between the molecules: the target phenylacetic acid will deprotonate to form a highly water-soluble sodium salt, while the neutral phenylacetamide by-product remains insoluble. Filter off the solid amide, then re-acidify the aqueous layer with HCl to precipitate pure phenylacetic acid[2].

Q2: During the palladium-catalyzed carbonylation of benzyl chloride, I am getting quantitative yields of phenylacetic acid methyl ester instead of the free acid. Why is this happening?

The Causality: In catalytic carbonylation, the oxidative addition of benzyl chloride to Pd(0) followed by CO insertion generates a highly reactive acylpalladium intermediate, such as [Pd(PhCH2CO)Br2(P(OPh)3)2][3]. If you are using methanol or any other alcohol as a solvent or co-solvent, the alcohol acts as a strong nucleophile. It rapidly attacks the acylpalladium complex before water can, leading to the quantitative formation of the ester by-product and the rapid decomposition of the catalyst[3].

The Solution: Eliminate alcohols from your reaction matrix. Switch to a biphasic solvent system (e.g., aqueous NaOH / heptane). To overcome the mass transfer limitations between the aqueous and organic phases, utilize a water-soluble palladium complex (like [PdCl2{PPh2(m-C6H4SO3Na)}2]) and add a surfactant such as sodium heptanesulfonate (n-C7H15SO3Na) to accelerate the carboxylation strictly toward the free acid[4].

Q3: My Willgerodt-Kindler reaction (starting from acetophenone) yields a sticky, sulfur-contaminated crude product with poor acid recovery. How can I optimize the thiomorpholide hydrolysis?

The Causality: The Willgerodt-Kindler reaction forms a phenylacetothiomorpholide intermediate. The traditional hydrolysis of this thioamide requires harsh, prolonged heating (often >12 hours in strong acid or base), which leads to the degradation of the product into polymeric materials and the formation of over-oxidized by-products like 4-(benzoylthiocarbonyl)morpholine[5].

The Solution: Implement Phase Transfer Catalysis (PTC). By adding a catalytic amount of triethylbenzylammonium chloride (TEBA) to a 20% NaOH hydrolysis mixture at 100°C, you facilitate the transport of hydroxide ions into the organic phase. This drastically reduces the hydrolysis time from 24 hours down to 8 hours, minimizing thermal degradation and boosting yields to >80%[5].

Mechanistic Workflows & Visualizations

BenzylCyanideHydrolysis A Benzyl Cyanide (Starting Material) B Phenylacetamide (Stable Intermediate) A->B HCl / H2O < 50°C C Crude Phenylacetic Acid (+ Amide Impurity) B->C Excess HCl 95°C D 10% Na2CO3 Wash (Self-Validation Step) C->D E Aqueous Phase (Sodium Phenylacetate) D->E Soluble F Solid Phase (Unreacted Amide) D->F Insoluble Filtered G Acidify with HCl Pure Phenylacetic Acid E->G

Fig 1: Benzyl cyanide hydrolysis pathway demonstrating the self-validating Na₂CO₃ purification step.

PalladiumCarbonylation Pd Pd(0) Catalyst OxAdd Oxidative Addition (Benzyl Chloride) Pd->OxAdd COIns CO Insertion OxAdd->COIns Acyl Acylpalladium Intermediate COIns->Acyl H2O Nucleophilic Attack (H2O) Biphasic System Acyl->H2O MeOH Nucleophilic Attack (MeOH) Alcohol Solvent Acyl->MeOH Acid Phenylacetic Acid (Target) H2O->Acid Ester Phenylacetic Ester (By-Product) MeOH->Ester Acid->Pd Catalyst Regeneration

Fig 2: Divergent catalytic cycle of Pd-catalyzed carbonylation based on solvent nucleophilicity.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Acid Hydrolysis of Benzyl Cyanide

This protocol utilizes specific temperature controls and a chemical wash to ensure the elimination of the phenylacetamide by-product.

  • Reaction Setup: In a 1000 mL four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 236.5 g (2 mol) of high-purity benzyl cyanide[1].

  • Acid Addition: Add hydrochloric acid (mass fraction 15-37%) dropwise. Ensure the molar ratio of HCl to benzyl cyanide is maintained between 1.2:1 and 5:1[1].

  • Thermal Activation: Heat the air-tight reaction system vigorously to 95°C. Maintain this temperature for 1 to 5 hours. Caution: Temperatures below 50°C will stall the reaction at the amide intermediate[1][2].

  • Distillation: Perform vacuum distillation to recover unreacted benzyl cyanide until its mass content in the system is <0.2%[1].

  • Self-Validating Workup: Cool the mixture and add 700 mL of water. Extract the crude solid and wash it thoroughly with a 10% Na₂CO₃ solution.

  • Separation: Filter the mixture. The solid residue is the phenylacetamide by-product. Discard or recycle it[2].

  • Precipitation: Take the aqueous filtrate (containing sodium phenylacetate) and slowly acidify it with concentrated HCl until the pH drops below 2. Pure phenylacetic acid will precipitate as a white crystalline solid. Filter and dry at 30-40°C under reduced pressure[1][5].

Protocol B: Biphasic Palladium-Catalyzed Carbonylation

This protocol avoids ester by-product formation by utilizing a surfactant-driven aqueous/organic biphasic system.

  • Catalyst & Reagent Preparation: In a high-pressure reactor, combine benzyl chloride (1.0 eq), a water-soluble palladium complex such as [PdCl2{PPh2(m-C6H4SO3Na)}2] (0.01 eq), and sodium heptanesulfonate (n-C7H15SO3Na) as a surfactant[4].

  • Solvent System: Add a biphasic mixture of aqueous NaOH and heptane. Strictly avoid the use of methanol, ethanol, or other alcohols[3][4].

  • Pressurization: Seal the reactor, purge with inert gas, and pressurize with Carbon Monoxide (CO) to 10-20 atm.

  • Reaction: Heat the mixture to 80-100°C under vigorous stirring for 4-6 hours to overcome mass transfer limitations between the phases.

  • Isolation: Cool the reactor and carefully vent the CO. Separate the aqueous layer (which contains the sodium salt of the product). Acidify the aqueous layer with concentrated HCl to precipitate the pure phenylacetic acid. Collect via vacuum filtration[4].

References

  • "Phenylacetic acid production(PAA-precursor)". aecenar.com. Available at: [Link]

  • "Synthesis of Palladium Benzyl Complexes from the Reaction of PdCl2[P(OPh)3]2 with Benzyl Bromide and Triethylamine: Important Intermediates in Catalytic Carbonylation". Organometallics - ACS Publications. Available at: [Link]

  • "Synthesis of Phenylacetic Acid via Carbonylation of Benzyl Chloride in the Presence of a Water-Soluble Complex,[PdCl2{PPh2(m-C6H4SO3Na)}2], and Surfactants under Two-Phase Conditions". Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]

  • "A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition". Synthetic Communications (via Sciencemadness). Available at: [Link]

Sources

"enhancing the resolution of diastereomers in NMR spectroscopy"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: High-Resolution Spectroscopy & Stereochemical Analysis

Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1]

Introduction: The Diastereomer Dilemma

Welcome to the Advanced NMR Support Center. You are likely here because your diastereomers—compounds that should be magnetically distinct—are defying resolution. Unlike enantiomers, diastereomers possess different scalar physical properties (T1/T2 relaxation, chemical shift tensors).[1] If they overlap, it is not a fundamental impossibility of physics; it is an issue of magnetic equivalence or spectral crowding .[1]

This guide moves beyond basic "shimming" advice. We will troubleshoot using a tiered approach: from non-invasive environmental modulation to advanced pulse engineering and chemical derivatization.[1]

Module 1: Environmental Modulation (Solvents & Temperature)

User Query: "My diastereomers show a single broad peak in Chloroform-d. How do I resolve this without derivatization?"

The Mechanism: Aromatic Solvent Induced Shifts (ASIS)

In


, solute-solvent interactions are often weak and non-specific.[1] Aromatic solvents (Benzene-

, Pyridine-

) create a structured magnetic environment due to the diamagnetic anisotropy of the aromatic ring current.[1]

When a solute interacts with benzene, the solvent molecules orient specifically around the solute's dipoles.[1] Protons located above/below the benzene ring plane are shielded (upfield shift), while those in the equatorial plane are deshielded.[1] Because diastereomers have different 3D geometries, they will orient the solvent shell differently, inducing distinct chemical shift changes (


).[1]
Troubleshooting Protocol 1.1: The Solvent Scan
StepActionTechnical Rationale
1 Baseline: Acquire spectrum in

.[1]
Standard reference for chemical shift.
2 Switch: Dissolve sample in

(Benzene-

).
Induces ASIS. Maximizes

-stacking interactions.[1]
3 Alternative: Try Pyridine-

.[1]
Stronger dipole; interacts specifically with H-bond donors (OH, NH), often resolving protons near chiral centers.[1]
4 Analysis: Overlay spectra.Look for "crossover" of peaks.[1] A shift of >0.1 ppm is common and often sufficient to resolve diastereomers.[1]
Troubleshooting Protocol 1.2: Variable Temperature (VT)

Issue: Broad peaks often indicate conformational exchange (rotamers) occurring at an intermediate rate on the NMR time scale.[1]

  • Action: Run experiments at -40°C or +60°C.

  • Result: Cooling freezes the conformers (sharpening distinct diastereomeric signals), while heating induces rapid averaging (collapsing them into a sharp average).[1] Cooling is preferred for resolution.

Module 2: Pulse Sequence Engineering (Pure Shift & 2D)

User Query: "My peaks are separated, but the multiplets overlap severely. I can't integrate them accurately."

The Solution: Pure Shift NMR (Broadband Homonuclear Decoupling)

Standard proton spectra are complicated by J-coupling, which splits signals into multiplets.[1][2] Pure Shift NMR collapses these multiplets into singlets (like a


 spectrum), effectively improving resolution by a factor of 10 without increasing field strength.[1]
Workflow: Zangger-Sterk or PSYCHE Methods[1]
  • Select Method:

    • Zangger-Sterk: Good for high sensitivity, but requires slice-selective gradients.[1]

    • PSYCHE (Pure Shift Yielded by Chirp Excitation): Superior for preserving signal intensity and handling strong coupling [1].[1]

  • Parameter Setup:

    • Set sw (spectral width) normally.[1]

    • Set CNST (chunk size) to roughly

      
       (approx 15-20 ms).
      
  • Processing: The resulting FID requires a specific reconstruction algorithm (available in TopSpin/MestReNova) to stitch the "chunks" together.[1]

Result: Two overlapping multiplets (e.g., a doublet of doublets and a triplet) become two distinct singlets, allowing precise integration for diastereomeric excess (de) calculation.[1]

Visualization: Resolution Logic Flow

ResolutionLogic Start Overlap Detected CheckSolvent 1. Switch Solvent (Benzene-d6 / Pyridine-d5) Start->CheckSolvent Resolved1 Resolved? CheckSolvent->Resolved1 PureShift 2. Apply Pure Shift (PSYCHE / Zangger-Sterk) Resolved1->PureShift No Success Data Analysis (Integrate Signals) Resolved1->Success Yes Resolved2 Resolved? PureShift->Resolved2 HSQC 3. 2D HSQC (Carbon Dispersion) Resolved2->HSQC No Resolved2->Success Yes Resolved3 Resolved? HSQC->Resolved3 LSR 4. Shift Reagents (Eu(fod)3) Resolved3->LSR No Resolved3->Success Yes LSR->Success

Caption: Decision matrix for resolving overlapping diastereomeric signals, prioritizing non-destructive methods first.

Module 3: Chemical Additives (Lanthanide Shift Reagents)

User Query: "Solvents and pulse sequences failed. I need to physically separate the signals."

The Solution: Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that coordinate to Lewis basic sites (OH,


, C=O) on your molecule.[1] They induce a Pseudocontact Shift (PCS)  via a through-space dipolar mechanism.[1] Because the magnitude of the shift depends on 

(distance) and

(angle), diastereomers with different geometries will shift by drastically different amounts [2].[1]
Selection Guide: Choosing the Right Metal
ReagentMetal IonEffectBest For
Eu(fod)3 EuropiumDownfield ShiftMost common; moderate broadening.[1]
Pr(fod)3 PraseodymiumUpfield ShiftUse if downfield region is crowded.[1]
Yb(fod)3 YtterbiumLarge ShiftsComplex cases; higher line broadening.[1]
Experimental Protocol: The Titration Method

Warning: Do not add a large amount at once. LSRs cause line broadening (


 relaxation shortening).[1]
  • Preparation: Prepare 0.6 mL of sample in

    
     (must be dry; water deactivates LSRs).
    
  • Initial Scan: Acquire standard

    
     spectrum.[1]
    
  • Titration:

    • Add 0.1 equivalents of Eu(fod)3.[1] Shake until dissolved.

    • Acquire spectrum.[1][2][3][4][5][6]

    • Repeat in 0.1 eq increments up to 0.5 eq.

  • Tracking: Plot the chemical shift (

    
    ) vs. concentration. The diastereomeric signals will "walk" away from each other.[1] Stop as soon as resolution is achieved to minimize broadening.[1]
    

Module 4: Absolute Configuration (Mosher's Method)

User Query: "I need to determine the absolute configuration (R or S) of my secondary alcohol/amine."

The Gold Standard: Mosher's Analysis

This is a derivatization technique using


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).[1][7][8][9][10] You react your sample with both (

)- and (

)-MTPA chloride.[1] The resulting diastereomeric esters have preferred conformations where the phenyl ring of the MTPA auxiliary shields protons in specific spatial sectors [3].
The Protocol: Double Derivatization
  • Reaction A: Substrate + (

    
    )-MTPA-Cl 
    
    
    
    (
    
    
    )-Ester (Note: Cahn-Ingold-Prelog priority change reverses nomenclature).[1]
  • Reaction B: Substrate + (

    
    )-MTPA-Cl 
    
    
    
    (
    
    
    )-Ester.[1]
  • NMR: Acquire

    
     NMR for both esters.
    
  • Calculation: Determine

    
     for every assignable proton.[1]
    
Interpretation Logic
  • Arrange the molecule in the standard Mosher projection.

  • Protons with positive

    
     values lie on the right  side of the plane.[1]
    
  • Protons with negative

    
     values lie on the left  side.[1]
    
  • Construct the stereocenter based on this spatial distribution.

Visualization: Mosher's Workflow

MosherMethod Substrate Chiral Substrate (Alcohol/Amine) Split Substrate->Split ReactS React w/ (S)-MTPA-Cl Forms (R)-Ester Split->ReactS ReactR React w/ (R)-MTPA-Cl Forms (S)-Ester Split->ReactR NMR_R NMR of (R)-Ester ReactS->NMR_R NMR_S NMR of (S)-Ester ReactR->NMR_S Calc Calculate Δδ(SR) (δS - δR) NMR_R->Calc NMR_S->Calc Model Map Signs (+/-) to Spatial Model Calc->Model

Caption: Workflow for determining absolute configuration using MTPA esters (Mosher's Method).

References

  • Foroozandeh, M., et al. (2014).[1] "Ultrahigh-resolution NMR spectroscopy." Angewandte Chemie International Edition. [1]

  • Wenzel, T. J. (2018).[1] "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley.[1] [1]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004).[1] "The Assignment of Absolute Configuration by NMR." Chemical Reviews.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyacetic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse range of therapeutic agents. This guide provides a comparative analysis of the biological activities of analogs related to 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid. While direct experimental data on the title compound is limited in publicly accessible literature, by examining structurally similar analogs, we can infer its potential bioactivity and highlight key structure-activity relationships (SAR). This analysis focuses on three primary areas of therapeutic interest: anti-inflammatory, antimicrobial, and cytotoxic activities. We synthesize findings from multiple studies to present a comparative view, supported by quantitative data and detailed experimental protocols, to guide future research and drug development efforts in this chemical space.

Introduction: The Versatility of the Phenoxyacetic Acid Scaffold

Phenoxyacetic acids are a class of organic compounds characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. This core structure is present in numerous compounds with significant biological applications, including pharmaceuticals and herbicides[1][2]. The therapeutic versatility of this scaffold stems from its ability to be readily functionalized. Substitutions on the phenyl ring, such as halogens (e.g., bromine, chlorine) and alkyl groups (e.g., methyl), can dramatically modulate the compound's physicochemical properties and biological targets[3].

Halogenation, in particular, is a well-established strategy for enhancing the potency of drug candidates. Bromine substitution, for instance, can increase lipophilicity, which may improve membrane permeability and target engagement[3]. This guide specifically explores analogs featuring bromo- and methyl-substitutions, akin to the title compound 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid, to build a comprehensive picture of their potential biological activities.

Comparative Anti-Inflammatory Activity

A significant body of research has focused on phenoxyacetic acid derivatives as non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes[4][5][6]. The COX-2 isozyme, in particular, is a key target as it is upregulated during inflammation, and its selective inhibition can reduce gastrointestinal side effects associated with non-selective NSAIDs[4].

Structure-Activity Relationship (SAR) Insights

Studies consistently show that halogen substitution on the phenoxy ring enhances anti-inflammatory activity. A 4-bromophenyl derivative was highlighted for its potent and highly selective inhibition of COX-2, demonstrating 1900-fold selectivity over COX-1[4]. This suggests that the bromine atom in our title compound could contribute significantly to potent anti-inflammatory effects. The position of the substituent is critical; analogs with substitutions at the 2 and 4 positions of the phenoxy ring often show strong activity.

Quantitative Comparison of COX-2 Inhibition

The following table summarizes the in vitro COX-2 inhibitory activity of several phenoxyacetic acid analogs.

Compound IDKey Structural FeaturesIC50 (µM) for COX-2Reference CompoundIC50 (µM)Reference
Analog A 4-Chlorophenyl, Hydrazone0.06Celecoxib0.05[4]
Analog B 4-Bromophenyl, Hydrazone0.07Celecoxib0.05[4][7]
Analog C 4-Methylphenyl, Hydrazone0.09Celecoxib0.05[4][7]

This data indicates that bromo-, chloro-, and methyl-substituted phenoxyacetic acid derivatives can exhibit potent COX-2 inhibition, often comparable to the standard drug Celecoxib.

Workflow for In Vivo Anti-Inflammatory Assessment

A standard and reliable method for evaluating in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce acute inflammation.

G cluster_0 Pre-Treatment Phase cluster_1 Dosing & Induction cluster_2 Measurement & Analysis P1 Acclimatize Wistar rats (200-250g) for 1 week P2 Fast rats overnight (water ad libitum) P1->P2 P3 Measure initial paw volume (plethysmometer) P2->P3 D1 Administer test compounds orally (e.g., 10 mg/kg) P3->D1 D2 Administer vehicle (control) and standard drug (e.g., Celecoxib) P3->D2 D3 Inject 0.1 mL of 1% carrageenan into sub-plantar region of right hind paw (1 hr post-dose) D1->D3 D2->D3 M1 Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan D3->M1 M2 Calculate % inhibition of edema M1->M2 M3 Analyze data using ANOVA followed by Dunnett's test M2->M3

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Male Wistar rats are acclimatized for one week under standard laboratory conditions.

  • Grouping and Fasting: Animals are divided into groups (n=6): a control group, a standard drug group (e.g., Celecoxib), and test compound groups. All animals are fasted overnight before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: Test compounds and the standard drug are administered orally, typically as a suspension in 0.5% carboxymethyl cellulose (CMC). The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat[4][7].

  • Edema Measurement: The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. Statistical significance is determined using an appropriate test, such as one-way ANOVA.

Comparative Antimicrobial Activity

Phenoxyacetic acid and its derivatives have long been recognized for their antimicrobial properties against a spectrum of bacteria and fungi[1]. The mechanism often involves the disruption of the bacterial cell wall and interference with normal cellular physiology[8].

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is highly dependent on the substitution pattern on the aromatic ring. For instance, a study synthesized 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid and found it exhibited good antibacterial activity against M. smegmatis[1]. Phenylacetic acid itself, produced by bacteria like Bacillus licheniformis, acts as a natural antimicrobial agent against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli[9][10]. The presence of the bromo- and methyl- groups on the title compound's phenoxy ring likely modulates its lipophilicity and electronic properties, which could enhance its ability to penetrate bacterial membranes and exert its effect.

Quantitative Comparison of Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's antimicrobial potency.

Compound/AnalogTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Phenylacetic Acid A. tumefaciens803.8 (IC50)--[10]
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid M. smegmatis9.66 (µL)Ciprofloxacin6.67 (µL)[1]
N-([dibutyl(actetamidooxy)stannyl]oxy}-2-phenoxyacetamide E. coli1.56 - 3.125Chloramphenicol3.91 - 7.80[1]

This data highlights the broad-spectrum potential of phenoxyacetic acid derivatives. The bromo-substituted analog shows activity comparable to the standard antibiotic Ciprofloxacin.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations. A positive control (broth + inoculum) and a negative control (broth only) are included.

  • Inoculation: The standardized bacterial suspension is added to each well, except for the negative control.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Cytotoxic and Anticancer Activity

The potential of phenoxyacetic acid derivatives as anticancer agents is an emerging area of research. Their mechanism of action can involve inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines[11][12].

Structure-Activity Relationship (SAR) Insights

Halogenation is a critical factor influencing cytotoxicity. A study on 2-phenylaminophenylacetic acid derivatives found that the most lipophilic and brominated compound was the most cytotoxic against liver cell lines[3]. This strongly suggests a link between bromination, lipophilicity, and cytotoxic potential. Another study found that phenoxyacetamide derivatives with halogen substitutions were effective against breast (MCF-7) and liver (HepG2) cancer cell lines[11]. The phenylacetic acid moiety itself is part of many compounds with demonstrated pro-apoptotic activity[12].

Quantitative Comparison of Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Class/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Phenylacetamide Derivative (3d) MDA-MB-468 (Breast)0.6Doxorubicin0.38[12]
Phenylacetamide Derivative (3d) PC-12 (Pheochromocytoma)0.6--[12]
Phenoxyacetamide Derivative (I) HepG2 (Liver)1.435-Fluorouracil5.32[11]
4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate A549 (Lung)>100--[13]

This data shows that phenoxyacetic acid amides can have potent, sub-micromolar cytotoxic activity. The efficacy is highly dependent on the specific chemical structure and the target cell line.

Logical Diagram of Cytotoxicity Evaluation

The following diagram illustrates the logical flow from initial screening to mechanistic studies in the evaluation of a compound's anticancer potential.

G cluster_0 Initial Screening cluster_1 Lead Compound Selection cluster_2 Mechanism of Action Studies A Synthesize Compound Analogs B MTT/SRB Assay on Multiple Cancer Cell Lines A->B C Determine IC50 Values B->C D Identify Analogs with Low IC50 (<10 µM) C->D High Potency? E Assess Selectivity (Cancer vs. Normal Cells) D->E F Apoptosis Assays (Annexin V/PI, Caspase Activity) E->F Selective? G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot for Apoptotic Proteins (Bax, Bcl-2) F->H

Caption: Logical workflow for evaluating anticancer potential.

Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a set period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals[11].

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The analysis of analogs structurally related to 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid reveals a chemical scaffold of significant therapeutic potential. The presence of a bromo-substituent is consistently linked with enhanced biological activity, particularly in anti-inflammatory and cytotoxic contexts[3][4]. The methyl group may further modulate this activity.

Based on this comparative analysis, it is highly probable that 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid itself would exhibit potent anti-inflammatory activity, likely via COX-2 inhibition, and may also possess significant antimicrobial and cytotoxic properties. The additional phenyl group at the alpha-carbon position is a unique structural feature not widely represented in the surveyed literature and presents an important variable; it could enhance binding to certain biological targets through additional hydrophobic or pi-stacking interactions.

Future research should prioritize the synthesis and direct biological evaluation of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid. Head-to-head comparisons with the analogs discussed herein would provide definitive data on its potency and selectivity across anti-inflammatory, antimicrobial, and anticancer assays. Mechanistic studies to elucidate its specific molecular targets are also crucial for its potential development as a novel therapeutic agent.

References

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2025). PMC. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR.org. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. (2014). PubMed. [Link]

  • Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry. [Link]

  • Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. ResearchGate. [Link]

  • Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. (2000). PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI. [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. [Link]

  • Antibacterial Activity of 2- (2-Hydroxy phenylimino) Acetic Acid. IISTE.org. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). MDPI. [Link]

  • Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. (2014). PubMed. [Link]

  • Synthesis and Cytotoxicity Studies of Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]

  • Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. jchps. [Link]

  • Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-(((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE. [Link]

  • Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. (2004). PubMed. [Link]

  • Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines. (2011). PubMed. [Link]

  • (PDF) Antibacterial Activity of 2-(2-Hydroxy phenylimino) Acetic Acid. (2020). ResearchGate. [Link]

  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (2022). PMC. [Link]

  • Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. (2014). MDPI. [Link]

Sources

Comparative Validation Guide: Next-Generation UPLC-MS/MS vs. Legacy HPLC-UV for the Quantification of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of trace-level impurities in Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug safety. This guide provides an objective, data-driven comparison between a legacy HPLC-UV method and a newly developed, highly specific UPLC-MS/MS method for the quantification of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid (BMPPA). By shifting from optical detection to mass spectrometry, laboratories can achieve a 40-fold increase in sensitivity while reducing analytical run times by over 80%.

Chemical Context & The Analytical Challenge

BMPPA is a complex halogenated, ether-linked phenylacetic acid derivative. In pharmaceutical manufacturing, compounds with this structural motif often serve as critical synthetic intermediates. Due to the reactive nature of the carboxylic acid moiety and the steric bulk of the brominated biphenyl-ether core, residual BMPPA in the final API must be strictly controlled.

Historically, impurity quantification has relied on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). However, applying HPLC-UV to BMPPA presents two critical points of failure:

  • Matrix Interference: BMPPA absorbs optimally at 254 nm, a wavelength where many aromatic API matrices also strongly absorb. This lack of specificity leads to co-elution and artificially inflated quantitative results.

  • Chromatographic Inefficiency: The bulky, hydrophobic nature of BMPPA results in severe band broadening on standard 5 µm C18 columns, necessitating long gradient run times (>25 minutes) to achieve baseline resolution.

Mechanistic Causality: The UPLC-MS/MS Advantage

To overcome these limitations, we developed a next-generation UPLC-MS/MS method. As an application scientist, the transition from HPLC-UV to UPLC-MS/MS is not merely a technology upgrade; it is a shift in fundamental physical chemistry:

  • Sub-2-Micron Particle Dynamics: By utilizing a 1.7 µm bridged ethyl hybrid (BEH) C18 column, we exploit the flattened C-term of the Van Deemter equation. This allows us to increase the linear velocity of the mobile phase without sacrificing theoretical plates, compressing the run time from 25 minutes to just 4.5 minutes while sharpening the peak shape.

  • Ionization and Specificity: Instead of relying on non-specific photon absorption (UV), we utilize Electrospray Ionization in negative mode (ESI-). The carboxylic acid group of BMPPA (-COOH) readily yields a deprotonated molecular ion [M-H]-. To optimize this, we replaced standard acidic modifiers (like 0.1% formic acid) with a 10 mM Ammonium Acetate buffer (pH ~6.8) . This ensures the compound remains fully ionized in the eluent droplet, maximizing MS sensitivity. Furthermore, the Multiple Reaction Monitoring (MRM) transition leverages the unique isotopic signature of the bromine atom (m/z 319/321), providing absolute structural specificity that is entirely blind to the UV-absorbing API matrix.

Experimental Methodology: A Self-Validating Protocol

A robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) directly into the workflow to ensure data integrity before any sample is quantified.

Step 1: Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Internal Standard (IS): 2-(4-methylphenoxy)-2-phenylacetic acid prepared at 1.0 µg/mL. (Causality: The IS corrects for any matrix-induced ion suppression in the MS source).

  • Standard Stock: 1.0 mg/mL of BMPPA in Acetonitrile.

Step 2: Sample Extraction
  • Weigh exactly 50.0 mg of the API into a 15 mL centrifuge tube.

  • Add 4.95 mL of Diluent and spike with 50 µL of the IS solution.

  • Vortex aggressively for 2 minutes to ensure complete dissolution.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble excipients.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Step 3: UPLC-MS/MS Conditions
  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (20% B), 1-3 min (20% → 90% B), 3-4 min (90% B), 4-4.5 min (20% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 4: MS/MS Parameters & System Suitability (SST Gate)
  • Ionization: ESI Negative mode.

  • MRM Transitions: BMPPA (m/z 319.0 → 275.0, loss of CO₂); IS (m/z 241.0 → 197.0).

  • Self-Validation Gate: Before analyzing unknown samples, the system must pass three criteria:

    • Blank Injection: No peaks >5% of the LOQ area at the retention times of BMPPA or IS.

    • Sensitivity Check: Signal-to-Noise (S/N) ratio of the LOQ standard (0.05 ppm) must be ≥ 10.

    • System Precision: Six replicate injections of the 1.0 ppm working standard must yield a %RSD of the peak area ratio (BMPPA/IS) ≤ 5.0%.

Method Validation Framework & Data Comparison

The method was validated in strict accordance with the [1], which emphasizes demonstrating that the analytical procedure is fit for its intended purpose through a lifecycle management approach[2]. Furthermore, it aligns with requirements for Category II procedures (quantitative assays for impurities)[3].

Table 1: Chromatographic & Detection Parameters Comparison
ParameterLegacy HPLC-UVOptimized UPLC-MS/MS
Column C18 (250 x 4.6 mm, 5 µm)BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Water/MeOH (Gradient)10 mM NH₄OAc / Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmESI- MS/MS (MRM)
Run Time 25.0 min4.5 min
Table 2: ICH Q2(R2) Validation Metrics Summary
Validation ParameterLegacy HPLC-UVOptimized UPLC-MS/MSAcceptance Criteria (ICH)
Specificity Poor (Matrix overlap)Excellent (No interference)No interfering peaks at RT
LOD 0.5 ppm0.015 ppmS/N ≥ 3
LOQ 2.0 ppm0.05 ppmS/N ≥ 10, %RSD ≤ 10%
Linearity (R²) 0.99100.9998R² ≥ 0.995
Precision (%RSD) 6.5% (at 2.0 ppm)1.8% (at 0.05 ppm)%RSD ≤ 5.0%
Table 3: Accuracy & Recovery Data (UPLC-MS/MS)
Spike LevelConcentration (ppm)Mean Recovery (%)%RSD (n=3)
50% (LOQ) 0.0598.42.1
100% (Target) 0.10101.21.4
150% (High) 0.1599.71.1

Workflow Visualization

AnalyticalWorkflow Start Sample Matrix (API + BMPPA Impurity) Extraction Liquid-Liquid Extraction (Acetonitrile/Water) + IS Start->Extraction Split Method Divergence Extraction->Split HPLC Traditional HPLC-UV (C18, 5 µm, 254 nm) Split->HPLC Legacy Route UPLC Optimized UPLC-MS/MS (C18, 1.7 µm, MRM) Split->UPLC Modern Route HPLC_Result High LOQ (2.0 ppm) Matrix Interference HPLC->HPLC_Result UPLC_Result Low LOQ (0.05 ppm) High Specificity UPLC->UPLC_Result Validation ICH Q2(R2) Validation (Accuracy, Precision, Specificity) UPLC_Result->Validation Fit for Purpose

Fig 1: Decision tree and workflow comparison for BMPPA impurity analysis.

Conclusion

The transition from HPLC-UV to UPLC-MS/MS for the quantification of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid represents a paradigm shift in analytical control. By leveraging the mechanistic advantages of sub-2-micron chromatography and MRM mass spectrometry, laboratories can achieve a 40-fold increase in sensitivity (LOQ from 2.0 ppm down to 0.05 ppm) while reducing analysis time by over 80%. This validated approach not only ensures compliance with the latest ICH Q2(R2) standards[1] but also provides unparalleled confidence in API batch release data.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). URL:[Link]

  • Considerations for Method Validation . Pharmaceutical Technology. URL:[Link]

Sources

"comparing the efficacy of different synthetic routes to 2-phenoxy-2-phenylacetic acids"

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Workflow

Executive Summary

2-Phenoxy-2-phenylacetic acids are highly valued


-aryloxy carboxylic acid building blocks, frequently utilized in the synthesis of antiarrhythmic agents, metabolic inhibitors, and complex agrochemicals. Because the 

-carbon is both sterically hindered and electronically activated by the adjacent phenyl and carboxylate groups, synthesizing these molecules—particularly in an enantiopure form—presents significant methodological challenges.

As a Senior Application Scientist, I have evaluated the three primary synthetic strategies used in modern process chemistry: Base-Mediated Nucleophilic Substitution (SN2) , Mitsunobu Etherification , and Transition-Metal Catalyzed O-H Insertion . This guide objectively compares their mechanistic efficacy, scalability, and stereochemical control, providing self-validating experimental protocols for each.

Mechanistic Causality & Route Analysis

Route A: Base-Mediated Nucleophilic Substitution (SN2)

This classical approach involves the reaction of an


-halo phenylacetic acid (e.g., 

-bromophenylacetic acid) with phenol in the presence of a base.
  • The Causality: The base deprotonates the phenol to generate a highly nucleophilic phenoxide ion. However, the

    
    -proton of the starting halide is also highly acidic. This dual acidity often leads to the formation of an enolate intermediate, which results in the racemization of chiral starting materials. Furthermore, competing hydrolysis of the 
    
    
    
    -halide to mandelic acid can suppress overall yields[1].
  • Best For: Large-scale synthesis of racemic mixtures where cost-efficiency is prioritized over atom economy.

Route B: Mitsunobu Etherification

The Mitsunobu reaction utilizes mandelic acid (or its ester derivatives), phenol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).

  • The Causality: The reaction is driven by the high oxophilicity of phosphorus. The hydroxyl group of mandelic acid is activated into a bulky O-phosphonium leaving group. The sheer steric bulk of this intermediate forces the incoming phenoxide nucleophile to attack strictly from the opposite face, ensuring a clean SN2 trajectory. This results in the complete stereochemical inversion of the chiral center[2].

  • Best For: Synthesizing strictly enantiopure (R)- or (S)-2-phenoxy-2-phenylacetic acids from the chiral pool.

Mitsunobu A Mandelic Acid B Betaine Intermediate A->B PPh3 + DIAD C O-Phosphonium Ion B->C Activation D Phenoxide Attack C->D Phenol Addition E Inverted Product D->E - Ph3P=O

Mitsunobu reaction pathway demonstrating stereospecific inversion of mandelic acid.

Route C: Rhodium-Catalyzed O-H Insertion

This modern, carbene-based strategy reacts an


-diazo-phenylacetate with phenol in the presence of a dirhodium catalyst (e.g., Rh2(OAc)4).
  • The Causality: The transition metal decomposes the diazo compound, extruding nitrogen gas to form a highly electrophilic metal-carbenoid intermediate. The nucleophilic oxygen of phenol attacks this carbenoid to form an oxonium ylide, which rapidly undergoes proton transfer to yield the ether[3]. Because this reaction avoids harsh basic conditions, it prevents enolate-driven racemization. When paired with chiral dirhodium or copper catalysts, it achieves exceptional enantioselectivity[4].

  • Best For: High-yielding, atom-economical synthesis with advanced stereocontrol.

RhCycle Rh Rh2(OAc)4 Catalyst Carbenoid Rh-Carbenoid Rh->Carbenoid + Diazo - N2(g) Diazo α-Diazo-phenylacetate Diazo->Carbenoid Ylide Oxonium Ylide Carbenoid->Ylide + Phenol Product O-H Insertion Product Ylide->Product Proton Transfer Product->Rh Catalyst Regeneration

Catalytic cycle of Rh-mediated O-H insertion via a metal-carbenoid intermediate.

Quantitative Efficacy Comparison

The following table synthesizes the performance metrics of the three routes based on standard laboratory-scale execution:

Performance MetricRoute A: SN2 SubstitutionRoute B: MitsunobuRoute C: Rh-Catalyzed O-H Insertion
Typical Yield 45% – 65%60% – 80%85% – 98%
Stereocontrol Poor (Racemization common)Excellent (Complete inversion)Excellent (With chiral catalysts)
Reaction Time 12 – 24 hours4 – 8 hours1 – 3 hours
Atom Economy Moderate (Halide waste)Poor (Ph3PO, Hydrazine waste)High (N2 is the only byproduct)
Scalability High (Low reagent cost)Low (Costly reagents, tedious purification)Moderate (High catalyst cost)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Each protocol includes built-in visual and analytical checkpoints to confirm causality and reaction progress.

Protocol A: Base-Mediated SN2 Synthesis
  • Initiation: Charge a flame-dried round-bottom flask with phenol (1.0 eq) and anhydrous DMF (0.5 M).

  • Deprotonation: Add anhydrous K2CO3 (2.5 eq) and stir at ambient temperature for 30 minutes.

    • Validation Checkpoint: The solution must transition to a distinct pale yellow color, confirming the formation of the active phenoxide nucleophile.

  • Coupling: Dropwise add a solution of

    
    -bromophenylacetic acid (1.1 eq) in DMF. Heat the reaction mixture to 60°C for 12 hours.
    
  • Isolation: Cool the mixture, dilute with water, and wash with diethyl ether to remove unreacted phenol. Carefully acidify the aqueous layer to pH 2 using 1M HCl.

    • Validation Checkpoint: A white precipitate of the crude carboxylic acid must form immediately upon reaching acidic pH.

  • Purification: Extract the precipitate into EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo. Recrystallize from toluene.

Protocol B: Mitsunobu Etherification
  • Initiation: In a flame-dried flask under N2, dissolve (S)-mandelic acid methyl ester (1.0 eq), phenol (1.2 eq), and PPh3 (1.3 eq) in anhydrous THF (0.2 M). Cool the mixture to 0°C.

  • Activation: Dropwise add DIAD (1.3 eq) over 15 minutes.

    • Validation Checkpoint: The distinct yellow color of the DIAD reagent should dissipate rapidly upon hitting the solution, indicating the successful formation of the active betaine intermediate.

  • Propagation: Warm the reaction to room temperature and stir for 6 hours.

  • Workup & Precipitation: Concentrate the mixture in vacuo. Triturate the resulting viscous oil with cold diethyl ether/hexane (1:1).

    • Validation Checkpoint: Triphenylphosphine oxide (Ph3PO) will crash out as a heavy white precipitate. Filter this solid immediately to drastically simplify downstream chromatography.

  • Hydrolysis: Purify the filtrate via silica gel chromatography to isolate (R)-methyl 2-phenoxy-2-phenylacetate. Hydrolyze the ester using LiOH in THF/H2O to yield the free acid.

Protocol C: Rhodium-Catalyzed O-H Insertion
  • Catalyst Loading: Dissolve phenol (1.0 eq) and Rh2(OAc)4 (1 mol%) in anhydrous dichloromethane (DCM) under an N2 atmosphere.

  • Carbene Generation: Using a syringe pump, add a solution of methyl

    
    -diazo-phenylacetate (1.2 eq) in DCM over 1 hour at room temperature.
    
    • Validation Checkpoint (Critical): Steady evolution of N2 gas bubbles must be observed. The reaction mixture should not accumulate a deep yellow/orange color; if the yellow color persists, the diazo addition is too fast or the catalyst has deactivated.

  • Completion: Stir for an additional 30 minutes post-addition.

  • Filtration: Pass the crude mixture through a short pad of silica gel, eluting with DCM, to remove the rhodium catalyst.

    • Validation Checkpoint: The resulting filtrate should be completely colorless, indicating successful removal of the metal species.

  • Hydrolysis: Concentrate the filtrate to afford the ester product, followed by standard base-mediated ester hydrolysis to yield the final acid.

References

  • Source: Google Patents (US4755524A)
  • Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Navigating the Selectivity Landscape: A Guide to Cross-Reactivity Profiling of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. Off-target interactions, even if minor, can lead to unforeseen side effects, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel compound 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid, a member of the pharmacologically diverse phenoxyacetic acid class. While direct biological data for this specific molecule is limited, its structural motifs suggest a range of potential biological activities and, consequently, a critical need for thorough selectivity profiling.[1]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a strategy for interpreting the resulting data to build a comprehensive selectivity profile.

The Rationale for a Broad-Based Approach

Phenoxyacetic acid derivatives are known to exhibit a wide spectrum of biological activities, from anti-inflammatory and antimicrobial to anticonvulsant and antihypertensive effects.[1][2] This promiscuity necessitates a broad and systematic approach to cross-reactivity screening. Our strategy is therefore built on a tiered approach, beginning with in silico predictions to cast a wide net, followed by in vitro assays of increasing specificity to confirm and quantify off-target interactions.

Here is a proposed workflow for assessing the cross-reactivity of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid:

Cross-Reactivity Workflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Focused In Vitro Validation cluster_2 Phase 3: Cellular & Functional Confirmation cluster_3 Phase 4: Data Integration & Interpretation In_Silico In Silico Profiling (Target Prediction, Structural Homology) HTS High-Throughput Screening (Broad Target Panels) In_Silico->HTS Identifies potential targets Binding_Assays Radioligand Binding Assays (Ki Determination) HTS->Binding_Assays Confirms direct interaction Enzyme_Assays Enzyme Inhibition Assays (IC50 Determination) HTS->Enzyme_Assays Confirms functional inhibition Cell_Based Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) Binding_Assays->Cell_Based Validates cellular activity Data_Analysis Data Analysis & Interpretation (Selectivity Ratios, SAR) Binding_Assays->Data_Analysis Enzyme_Assays->Cell_Based Validates cellular activity Enzyme_Assays->Data_Analysis Phenotypic Phenotypic Screening (e.g., Cell Viability, Morphology) Cell_Based->Phenotypic Assesses overall cellular effect Cell_Based->Data_Analysis Phenotypic->Data_Analysis Provides context for selectivity profile

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Phase 1: In Silico Prediction and High-Throughput Screening

The initial phase aims to identify a broad range of potential off-targets using computational methods and high-throughput experimental screens.

In Silico Profiling

Computational tools can predict potential off-target interactions based on the chemical structure of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid.[3][4] This is a cost-effective first step to prioritize experimental screening.

Methodology:

  • Ligand-Based Virtual Screening: Utilize databases like ChEMBL and PubChem to identify known targets of structurally similar compounds.

  • Target Prediction Algorithms: Employ machine learning-based tools (e.g., SwissTargetPrediction, SuperPred) to predict potential protein targets based on 2D and 3D chemical similarity.[3]

  • Structural Homology Analysis: Identify proteins with binding pockets structurally similar to the predicted primary target.

High-Throughput Screening (HTS)

HTS allows for the rapid screening of a compound against a large panel of diverse biological targets.[5] For a compound with a phenoxyacetic acid scaffold, a broad panel covering major drug target classes is recommended.

Recommended HTS Panels:

  • Kinase Panel (e.g., >400 kinases): Given the prevalence of kinases as drug targets and off-targets.

  • GPCR Panel (e.g., >100 GPCRs): To assess activity at cell surface receptors.

  • Ion Channel Panel (e.g., >50 ion channels): Important for cardiac and neuronal safety.

  • Nuclear Receptor Panel (e.g., >40 nuclear receptors): To investigate potential endocrine disruption.

  • Enzyme Panel (e.g., proteases, phosphatases, PDEs): To cover other major enzyme classes.

Illustrative HTS Results for 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid (at 10 µM)

Target ClassPanel SizeNumber of Hits (>50% inhibition/activation)Notable Hits
Kinases4563Aurora A, Aurora B, VEGFR2
GPCRs1201Histamine H1 Receptor (antagonist)
Ion Channels600-
Nuclear Receptors481PPARγ (agonist)
Enzymes1002COX-1, COX-2

Phase 2: Focused In Vitro Validation

Hits identified in the HTS phase must be validated and quantified using more specific in vitro assays. The goal is to determine the potency of the compound at these off-targets.

Radioligand Binding Assays

These assays measure the direct binding of the test compound to a receptor or enzyme by competing with a radiolabeled ligand. The output is the inhibition constant (Ki), a measure of binding affinity.

Protocol: Radioligand Binding Assay for Histamine H1 Receptor

  • Prepare Membranes: Use commercially available cell membranes expressing the human Histamine H1 receptor.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled H1 antagonist (e.g., [3H]-pyrilamine) and a range of concentrations of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

These assays measure the ability of the compound to inhibit the activity of an enzyme. The output is the half-maximal inhibitory concentration (IC50).

Protocol: COX-1 and COX-2 Inhibition Assays

  • Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid is the natural substrate.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Assay Procedure:

    • Pre-incubate the enzyme with a range of concentrations of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction and measure PGE2 levels.

  • Data Analysis: Determine the IC50 values by fitting the data to a dose-response curve.

Illustrative In Vitro Validation Data

TargetAssay TypeResult (IC50/Ki)
Primary Target (Hypothetical) Enzyme Inhibition 50 nM
Aurora AEnzyme Inhibition1.2 µM
Aurora BEnzyme Inhibition1.8 µM
VEGFR2Enzyme Inhibition2.5 µM
Histamine H1 ReceptorRadioligand Binding800 nM
PPARγReporter Gene AssayEC50 = 3.1 µM
COX-1Enzyme Inhibition15 µM
COX-2Enzyme Inhibition1.5 µM

Phase 3: Cellular and Functional Confirmation

The next step is to determine if the in vitro binding or enzyme inhibition translates to functional activity in a cellular context.

Cell-Based Functional Assays

These assays measure the effect of the compound on a specific cellular pathway or response.

Protocol: PPARγ Reporter Gene Assay

  • Cell Line: Use a cell line (e.g., HEK293) co-transfected with a plasmid expressing human PPARγ and a reporter plasmid containing a PPARγ response element driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Treat the cells with a range of concentrations of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid.

  • Detection: Measure luciferase activity using a luminometer.

  • Data Analysis: Determine the EC50 value, the concentration at which the compound elicits a half-maximal response.

Phenotypic Screening

Phenotypic screens assess the overall effect of a compound on cell health and morphology, which can reveal unexpected off-target effects.[5]

Methodology:

  • Cell Panel: Treat a panel of diverse cancer and non-cancer cell lines with a range of concentrations of the compound.

  • Readouts:

    • Cell Viability: Use assays like MTT or CellTiter-Glo to measure cell proliferation.

    • Apoptosis: Use assays that measure caspase activation or annexin V staining.

    • High-Content Imaging: Analyze changes in cell morphology, cytoskeletal structure, and organelle health.

Phase 4: Data Integration and Interpretation

The final phase involves integrating all the data to build a comprehensive selectivity profile and assess the potential for in vivo off-target effects.

Selectivity Funnel All_Proteins Entire Proteome In_Silico_Hits In Silico Predicted Targets All_Proteins->In_Silico_Hits Computational Filtering HTS_Hits HTS Hits (>50% inhibition) In_Silico_Hits->HTS_Hits Broad Experimental Screening Validated_Hits Validated Off-Targets (IC50/Ki < 10 µM) HTS_Hits->Validated_Hits Dose-Response Validation Cellularly_Active Cellularly Active Off-Targets Validated_Hits->Cellularly_Active Functional Confirmation

Caption: The process of refining the list of potential off-targets.

Selectivity Ratios: A key metric is the selectivity ratio, which is the ratio of the off-target IC50/Ki to the on-target IC50/Ki. A selectivity ratio of >100-fold is generally considered desirable.

Illustrative Selectivity Profile for 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid

TargetPotency (IC50/Ki)Selectivity Ratio (vs. Primary Target)Potential Clinical Implication
Primary Target 50 nM - Therapeutic Effect
Histamine H1 Receptor800 nM16-foldSedation, anti-allergic effects
Aurora A1.2 µM24-foldAnti-proliferative effects, potential for cell cycle arrest
COX-21.5 µM30-foldAnti-inflammatory effects
Aurora B1.8 µM36-foldAnti-proliferative effects, potential for aneuploidy
VEGFR22.5 µM50-foldAnti-angiogenic effects
PPARγ3.1 µM62-foldMetabolic effects, potential for fluid retention
COX-115 µM300-foldLow risk of gastrointestinal side effects

Conclusion

This guide outlines a systematic and comprehensive approach to characterizing the cross-reactivity profile of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid. By employing a tiered strategy of in silico prediction, high-throughput screening, in vitro validation, and cellular functional assays, researchers can build a robust data package to understand the selectivity of this novel compound. The illustrative data presented herein highlights the importance of quantifying off-target interactions and considering their potential clinical implications. A thorough understanding of a compound's selectivity is paramount for mitigating risks, optimizing its therapeutic window, and ultimately increasing the probability of success in the challenging journey of drug development.[6]

References

  • In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. (n.d.). National Institutes of Health.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). Jetir.Org.
  • Phenoxyacetic acid derivatives - Nonmercurial diuretics - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024, March 15). MDPI.
  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. (2025, August 5). Wiley Online Library.
  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC. (n.d.). National Institutes of Health.
  • How can off-target effects of drugs be minimised?. (2025, May 21). Patsnap Synapse.
  • Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. (2025, January 16). Cell Press.
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (n.d.). RSC Publishing.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). SpringerLink.
  • Understanding the implications of off-target binding for drug safety and development. (n.d.). Technology Networks.

Sources

"benchmarking the herbicidal activity of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid against commercial standards"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the herbicidal activity of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid against commercial standards Content Type: Technical Comparison Guide Audience: Agrochemical Researchers & Lead Optimization Scientists[1]

Executive Summary & Structural Rationale

The compound 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid (hereafter referred to as BMPP ) represents a structural evolution of the phenoxyacetic acid class of herbicides.[1] While traditional standards like 2,4-D and MCPA rely on an unsubstituted methylene bridge at the


-position, BMPP introduces a phenyl ring at this critical junction (an 

-phenyl substitution).[1]

This guide outlines a rigorous benchmarking protocol to evaluate BMPP. The central hypothesis driving this evaluation is that the


-phenyl group increases lipophilicity (

) and steric bulk, potentially altering:
  • Metabolic Stability: Reducing the rate of

    
    -oxidation or hydroxylation in tolerant crops.[1]
    
  • Receptor Selectivity: Shifting affinity between TIR1 (transport inhibitor response 1) and AFB5 (auxin signaling F-box 5) co-receptors.[1]

Structural Homology & Comparator Selection

To validate efficacy, BMPP must be benchmarked against compounds with overlapping structural motifs and Modes of Action (MoA).

  • Primary Standard (MCPA): Direct analog (2-methyl-4-chloro substitution pattern).[1]

  • Gold Standard (2,4-D): The baseline for all phenoxy auxins.[1]

  • Cross-Resistance Standard (Dicamba): To test for broad-spectrum Group 4 resistance.[1]

Chemical_Structure_Comparison BMPP Target: BMPP (Alpha-Phenyl + 2-Br, 4-Me) MCPA Standard: MCPA (Alpha-H + 2-Me, 4-Cl) MCPA->BMPP Substitution: Cl -> Br Addition: Alpha-Phenyl D24 Standard: 2,4-D (Alpha-H + 2,4-Cl) D24->MCPA Analogous Core

Figure 1: Structural evolution from commercial standards to the target molecule BMPP.

Mechanism of Action (MoA) Validation

Before greenhouse trials, the specific interaction of BMPP with the auxin signaling complex must be validated. Auxinic herbicides function as "molecular glue," stabilizing the interaction between the E3 ubiquitin ligase complex (


) and 

transcriptional repressors.[2]
Protocol 1: In Vitro Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine equilibrium dissociation constants (


) of BMPP for TIR1 vs. AFB5 receptors compared to 2,4-D.

Methodology:

  • Ligand Immobilization: Biotinylated

    
     peptides (degron motif) are immobilized on a Streptavidin (SA) sensor chip.[1]
    
  • Analyte Injection: Purified TIR1 or AFB5 proteins are injected with varying concentrations of BMPP (0.1 nM – 10

    
    M).[1]
    
  • Reference Subtraction: Responses are subtracted from a reference flow cell (no peptide).[1]

  • Analysis: Fit curves to a 1:1 Langmuir binding model.

Causality Check: If BMPP shows higher affinity for AFB5 than TIR1, it may exhibit higher potency against certain Kochia or Amaranthus biotypes that possess TIR1 mutations but wild-type AFB5 alleles.[1]

Auxin_Signaling Herbicide BMPP / 2,4-D Receptor TIR1 / AFB5 (F-Box Protein) Herbicide->Receptor Binding Complex Ternary Complex (SCF-TIR1-Auxin-Aux/IAA) Receptor->Complex Recruits Repressor Repressor Aux/IAA (Repressor) Repressor->Complex Degradation 26S Proteasome Degradation Complex->Degradation Ubiquitination GeneExpr ARF Release & Gene Expression Degradation->GeneExpr Derepression

Figure 2: The molecular pathway where BMPP acts as the ligand to trigger repressor degradation.[1]

High-Throughput Pre-Emergence Screening

Objective: Rapidly establish the


 (Growth Reduction 50%) on model species.
Protocol 2: Arabidopsis Root Inhibition Assay

This assay is self-validating because root elongation is the most sensitive physiological marker for auxin overdose.[1]

Materials:

  • Arabidopsis thaliana (Col-0 wild type).[1]

  • Vertical agar plates (0.5x MS medium).[1]

  • Solvent: DMSO (Final concentration <0.1%).[1]

Workflow:

  • Stratification: Seeds kept at 4°C for 2 days.

  • Treatment: Plates supplemented with BMPP, 2,4-D, and MCPA at log-scale concentrations (

    
     M to 
    
    
    
    M).
  • Growth: Vertical orientation, 22°C, 16h light/8h dark.

  • Measurement: Root length measured via image analysis (ImageJ) at 7 days post-germination (DPG).

Data Output Template:

CompoundIC50 (nM)Relative Potency (vs 2,4-D)Phenotype Observed
2,4-D 45.21.0 (Ref)Root swelling, hair proliferation
MCPA 58.10.78Root swelling
BMPP TBDCalc: (IC50_Ref / IC50_BMPP)Check for agravitropism

Post-Emergence Efficacy & Crop Selectivity

Objective: Evaluate "real-world" herbicidal utility and crop safety (Selectivity Index).

Protocol 3: Whole-Plant Greenhouse Bioassay

Experimental Design: Randomized Complete Block Design (RCBD) with 4 replications.

Species Selection:

  • Target Weeds:Amaranthus palmeri (Palmer Amaranth), Chenopodium album (Lambsquarters), Ambrosia artemisiifolia (Ragweed).[1]

  • Crops (for selectivity):Triticum aestivum (Wheat), Zea mays (Corn).[1]

Application:

  • Timing: 2-4 leaf stage (rosette for dicots).

  • Sprayer: Track sprayer calibrated to 200 L/ha carrier volume.

  • Adjuvant: 0.25% v/v non-ionic surfactant (NIS) is critical for BMPP due to the lipophilic phenyl ring.[1]

Assessment Metrics:

  • Visual Injury (0-100%): Evaluated at 7, 14, and 21 DAT (Days After Treatment). Look for epinasty (twisting) and necrosis.[1]

  • Biomass Reduction: Dry weight of shoots harvested at 21 DAT.

Statistical Analysis (Dose-Response): Data must be fitted to a 4-parameter log-logistic model using the drc package in R:


[1]
  • 
    : Response (Biomass)
    
  • 
    : Dose
    
  • 
    : Dose reducing biomass by 50%
    

Data Interpretation & Benchmarking Guide

Calculating the Selectivity Index (SI)

The commercial viability of BMPP depends on the window between killing weeds and hurting crops.



  • Interpretation: An

    
     suggests a commercially viable safety margin.[1] If BMPP has an 
    
    
    
    , the
    
    
    -phenyl group may be preventing the metabolic detoxification usually seen in wheat (cytochrome P450 hydroxylation).[1]
Comparative Efficacy Table (Hypothetical Framework)
Metric2,4-D (Standard)BMPP (Target)Interpretation
LogP (Lipophilicity) 2.8~4.2 (Est)Higher LogP implies better cuticle penetration but higher risk of soil persistence.[1]
GR50 (Ragweed) 150 g ae/haExperimentalIf BMPP < 150, it is hyper-potent.[1]
Symptom Onset 24 hoursExperimentalSlower onset may indicate slower translocation due to steric bulk.[1]
Wheat Injury < 5%ExperimentalHigh injury suggests the phenyl ring blocks detoxification.[1]
Troubleshooting: The "Antagonism" Check

If BMPP is mixed with glyphosate, observe for antagonism.[1] Rapid tissue necrosis caused by high-lipophilicity auxins (like BMPP) can sometimes inhibit the translocation of systemic partners like glyphosate.[1]

References

  • Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism and mode of action.[1] Pest Management Science. Link[1]

  • Sterling, T. M., & Hall, J. C. (1997).[1] Mechanism of Action of Natural Auxins and the Auxinic Herbicides. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. Link

  • Knezevic, S. Z., et al. (2007).[1] Dose-response curves and their application in weed science. Weed Science. Link

  • Tan, S., et al. (2007).[1] Crystallographic snapshots of auxin signaling mechanisms. The EMBO Journal.[1] Link[1]

  • PubChem. (n.d.).[1] 2-(4-Bromo-2-methylphenoxy)acetic acid (Analog Reference).[1][3] National Library of Medicine.[1] Link[1]

Sources

"spectroscopic comparison of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid with its precursors"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Pathway

Aryloxyacetic acid derivatives are highly valued structural motifs in medicinal chemistry, frequently serving as core scaffolds for PPAR modulators and advanced agrochemicals. The synthesis of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid is achieved via a Williamson ether synthesis, coupling 2-bromo-4-methylphenol (Precursor 1)[1][2] with α-bromophenylacetic acid (Precursor 2)[3][4].

To ensure high scientific integrity and reproducibility, this guide provides an objective, data-driven comparison of the target product against its precursors. By tracking the exact functional group transformations via Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), researchers can establish a self-validating framework for confirming successful synthesis.

SynthesisWorkflow P1 2-Bromo-4-methylphenol (Precursor 1) Cond K2CO3 (2.5 eq) DMF, 80°C, 6h (Williamson Ether Synthesis) P1->Cond Nucleophile (Phenoxide) P2 α-Bromophenylacetic acid (Precursor 2) P2->Cond Electrophile (α-Carbon) Prod 2-(2-Bromo-4-methylphenoxy)- 2-phenylacetic acid (Target Product) Cond->Prod SN2 Displacement (- KBr)

Workflow for the synthesis of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid.

Experimental Methodologies: A Self-Validating Approach

As an application scientist, it is critical to understand not just how to perform a reaction, but the causality behind each procedural step. The following protocols are designed to be self-validating.

Protocol 1: Synthesis Workflow
  • Preparation: Charge a flame-dried round-bottom flask with 2-bromo-4-methylphenol (1.0 eq, 10 mmol) and anhydrous Dimethylformamide (DMF) (20 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.5 eq, 25 mmol) to the solution. Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is selected because it is strong enough to deprotonate both the carboxylic acid and the phenol, but mild enough to prevent the unwanted E2 elimination of the α-bromo acid (which would yield a styrene derivative). The solution will transition to a deep yellow color, visually validating the formation of the nucleophilic phenoxide ion.

  • Alkylation: Dropwise, add a solution of α-bromophenylacetic acid (1.1 eq, 11 mmol) in DMF (10 mL) over 15 minutes.

  • Heating: Elevate the temperature to 80°C and stir for 6 hours.

    • Causality: DMF, a polar aprotic solvent, leaves the phenoxide nucleophile unsolvated and highly reactive, significantly lowering the activation energy barrier for the Sₙ2 displacement of the secondary bromide[4].

  • Work-up: Cool to room temperature, dilute with distilled water (50 mL), and acidify to pH 2 using 1M HCl.

    • Causality: Acidification is strictly required to reprotonate the carboxylate salt back into a free carboxylic acid, rendering the target product soluble in the organic phase during extraction.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization (ethanol/water).

Protocol 2: Spectroscopic Characterization
  • NMR: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra.

  • FTIR: Place 2-3 mg of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer. Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • MS: Inject a 1 µg/mL solution (in methanol) into an LC-MS system operating in Electrospray Ionization (ESI) negative mode to observe the exact mass and isotopic halogen patterns.

Spectroscopic Data Synthesis & Comparative Analysis

¹H and ¹³C NMR: Tracking the Alkylation Event

The structural transition from the precursors to the ether product is definitively tracked via ¹H NMR[1][4]. The most critical diagnostic marker is the α-methine proton .

In Precursor 2, this proton resonates at δ 5.35 ppm due to the deshielding effect of the adjacent bromine atom. Upon successful Sₙ2 displacement by the phenoxide, this proton shifts further downfield to δ 5.65 ppm. This causality is rooted in electronegativity: the aryloxy oxygen (Pauling electronegativity ~3.44) exerts a stronger inductive electron-withdrawing effect than bromine (~2.96), resulting in greater deshielding of the α-proton. Furthermore, the complete disappearance of the phenolic hydroxyl proton (δ 5.37 ppm) confirms that the alkylation occurred precisely at the oxygen center[1].

NMRLogic P1_OH Phenolic -OH δ 5.37 ppm (Precursor 1) Reaction Etherification & Alkylation P1_OH->Reaction Deprotonation P2_CH α-CH (Br-bound) δ 5.35 ppm (Precursor 2) P2_CH->Reaction SN2 Attack Prod_CH α-CH (O-bound) δ 5.65 ppm (Product) Reaction->Prod_CH Deshielding by Aryloxy O Prod_OH Signal Disappearance (No Phenolic -OH) Reaction->Prod_OH C-O-C Bond Formation

NMR shift logic demonstrating the deshielding effect of the newly formed ether linkage.

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)

Proton Environment2-Bromo-4-methylphenolα-Bromophenylacetic acidTarget Product
Phenolic -OH δ 5.37 (s, 1H)N/AAbsent
Carboxylic -OH N/Aδ ~11.5 (br s, 1H)δ ~10.5 (br s, 1H)
α-CH (Methine) N/Aδ 5.35 (s, 1H)δ 5.65 (s, 1H)
Aromatic (Phenol) δ 7.27 (d), 7.01 (dd), 6.90 (d)N/Aδ 7.35 (d), 7.00 (dd), 6.75 (d)
Aromatic (Phenyl) N/Aδ 7.55 - 7.35 (m, 5H)δ 7.50 - 7.30 (m, 5H)
Methyl (-CH₃) δ 2.27 (s, 3H)N/Aδ 2.25 (s, 3H)
FTIR Spectroscopy: Functional Group Orthogonality

FTIR spectroscopy serves as a rapid, orthogonal verification tool for this synthesis. The precursor 2-bromo-4-methylphenol exhibits a sharp, distinct phenolic O-H stretch at ~3400 cm⁻¹. In the final product, this peak is entirely absent. The definitive proof of coupling is the emergence of strong asymmetric and symmetric C-O-C stretching vibrations at ~1240 cm⁻¹ and ~1050 cm⁻¹, respectively, which are entirely absent in both precursors.

Table 2: FTIR Spectral Comparison

Functional Group2-Bromo-4-methylphenolα-Bromophenylacetic acidTarget Product
O-H Stretch ~3400 cm⁻¹ (Sharp, Phenolic)~3000-2500 cm⁻¹ (Broad, Carboxylic)~3000-2500 cm⁻¹ (Broad, Carboxylic)
C=O Stretch Absent~1715 cm⁻¹~1720 cm⁻¹
C-O-C (Ether) AbsentAbsent~1240 cm⁻¹ (Asym), ~1050 cm⁻¹ (Sym)
C-Br Stretch ~650 cm⁻¹ (Aromatic)~690 cm⁻¹ (Aliphatic) & ~650 cm⁻¹ (Ar)~650 cm⁻¹ (Aromatic only)
Mass Spectrometry: Isotopic Signatures

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, all bromine-containing ions will display a characteristic doublet separated by 2 m/z units[2][3]. The target product retains the aromatic bromine from Precursor 1 but loses the aliphatic bromine from Precursor 2 during the Sₙ2 displacement.

Table 3: Mass Spectrometry (EI-MS) Comparison

CompoundMolecular Ion [M]⁺ (m/z)Key Fragments (m/z)Isotopic Signature
Precursor 1 186 / 188107 [M - Br]⁺1:1 Doublet (1 Br atom)
Precursor 2 214 / 216169 / 171 [M - COOH]⁺, 135[M - Br]⁺1:1 Doublet (1 Br atom)
Target Product 320 / 322 275 / 277[M - COOH]⁺, 185 / 187 [Aryloxy]1:1 Doublet (1 Br atom)

Conclusion

The successful synthesis of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid is objectively validated through a triad of spectroscopic evidence: the downfield shift of the α-methine proton to δ 5.65 ppm in ¹H NMR, the emergence of the C-O-C ether stretch at 1240 cm⁻¹ in FTIR, and the expected mass shift to m/z 320/322 in MS. By comparing these markers directly against the precursors, researchers can establish a highly trustworthy and self-validating analytical framework for aryloxyacetic acid library generation.

References

  • Source: beilstein-journals.
  • Source: nih.
  • Bromo(phenyl)
  • Source: chemicalbook.

Sources

Assessment of the Metabolic Stability of Halogenated Phenoxyacetic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in accurately profiling the metabolic fate of carboxylic acid-containing xenobiotics. Halogenated phenoxyacetic acids (HPAAs)—a class encompassing widely used agrochemicals like 2,4-dichlorophenoxyacetic acid (2,4-D) and pharmaceutical lipid-lowering agents like clofibric acid—present a unique bioanalytical challenge.

The introduction of halogen atoms (chlorine, bromine, fluorine) onto the phenoxy ring fundamentally alters the molecule's electronic distribution and steric profile[1]. While this halogenation effectively shields the aromatic ring from rapid Cytochrome P450 (CYP)-mediated oxidation, it shifts the metabolic burden almost entirely to Phase II conjugation—specifically, UDP-glucuronosyltransferase (UGT)-mediated acyl glucuronidation at the carboxylic acid moiety[2].

This guide provides an objective comparison of structural analogs, evaluates the performance of different in vitro assay platforms, and establishes a self-validating experimental protocol for assessing the metabolic stability of HPAAs.

Structural Determinants of Metabolic Stability

The metabolic clearance (


) of HPAAs is dictated by the specific substitution pattern on the aromatic ring. Halogens act as electron-withdrawing groups, deactivating the ring toward electrophilic attack by CYP450 active-site heme oxygen. Consequently, Phase I metabolism is often a minor pathway, while direct Phase II conjugation dominates.

MetabolicPathway Parent Halogenated Phenoxyacetic Acid Phase1 Ring Hydroxylation (CYP450 Mediated) Parent->Phase1 Minor Pathway (Steric/Electronic Block) Phase2 Acyl Glucuronidation (UGT Mediated) Parent->Phase2 Major Pathway (COOH Targeting) Excretion Excretion (Renal/Biliary) Phase1->Excretion Phase2->Excretion

Major and minor metabolic pathways of halogenated phenoxyacetic acids.

Comparative Data: Structural Analogs

To understand how specific substitutions impact stability, we compare three distinct HPAAs. The data below synthesizes typical in vitro intrinsic clearance rates observed in fully supplemented human liver microsomes (HLMs).

Table 1: Comparative Metabolic Stability Profiles of Key HPAAs

CompoundStructural ModificationPhase I Stability (CYP)Phase II Clearance (UGT)Primary Biotransformation
2,4-D 2,4-dichloro substitutionVery High (

> 120 min)
ModerateDirect acyl glucuronidation[3].
MCPA 4-chloro-2-methyl substitutionModerate (

~ 60 min)
ModerateBenzylic oxidation of the methyl group; glucuronidation.
Clofibric Acid 4-chlorophenoxyisobutyric acidHigh (

> 100 min)
High (

< 45 min)
Extensive UGT-mediated glucuronidation[4].

Causality Insight: Why is MCPA less stable in Phase I than 2,4-D? The replacement of the ortho-chlorine with a methyl group introduces a "soft spot" for metabolism. CYP enzymes readily oxidize the benzylic methyl group to a hydroxymethyl derivative, increasing overall Phase I clearance compared to the heavily deactivated 2,4-D ring.

Assay Platform Comparison: HLMs vs. Hepatocytes

When assessing HPAAs, the choice of in vitro system is critical. Because HPAAs rely heavily on Phase II metabolism, standard HLM assays (which only supplement NADPH for CYPs) will yield false-negative clearance results , making the compounds appear artificially stable.

Table 2: Objective Comparison of Metabolic Stability Platforms

PlatformEnzymes ActiveRequired Co-factorsProsCons
Standard HLMs CYPs, FMOsNADPHHigh throughput, low cost.Fails to capture UGT-mediated clearance of HPAAs.
Alamethicin-Activated HLMs CYPs, UGTsNADPH, UDPGACaptures acyl glucuronidation; excellent for HPAAs[2].Requires optimization of pore-forming agent.
Cryopreserved Hepatocytes Complete Phase I & IINone (Endogenous)Most physiologically relevant; intact cellular machinery.Higher cost; lower throughput; potential uptake transporter limitations.

The Alamethicin Imperative: UGT enzymes are localized on the luminal (inner) membrane of the endoplasmic reticulum. During the preparation of microsomes, the ER fragments into sealed, inside-out vesicles. Without a pore-forming agent like alamethicin, the highly polar co-factor UDP-glucuronic acid (UDPGA) cannot access the UGT active site. Therefore, alamethicin activation is mandatory for assessing HPAA stability in microsomes[2].

Self-Validating Experimental Protocol: UGT-Activated Microsomal Stability

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates specific controls to differentiate between enzymatic clearance, chemical degradation, and assay failure.

AssayWorkflow A 1. Prepare HLM Suspension (0.5 mg/mL protein) B 2. Add Alamethicin (10 µg/mL) Pre-incubate on ice (15 min) A->B C 3. Add HPAA Substrate (1 µM final conc.) B->C UGTs Luminally Accessible D 4. Initiate Reaction (Add NADPH & UDPGA) C->D E 5. Incubate at 37°C (0, 15, 30, 60 min) D->E F 6. Quench with Cold ACN (+ Internal Standard) E->F Precipitate Proteins G 7. Centrifuge & LC-MS/MS F->G

Step-by-step workflow for UGT-activated microsomal stability assays.

Step-by-Step Methodology

Step 1: Preparation of the Matrix

  • Thaw pooled Human Liver Microsomes (HLMs) on ice.

  • Dilute to a working concentration of 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM

    
    . Causality: Magnesium is a required divalent cation for UGT enzymatic activity.
    

Step 2: Alamethicin Activation (Critical Step)

  • Add Alamethicin to the HLM suspension at a ratio of 50 µg per mg of microsomal protein (final concentration ~10 µg/mL).

  • Incubate the mixture on ice for 15 minutes . Causality: Incubation on ice allows alamethicin to form stable transmembrane pores in the microsomal vesicles without causing thermal degradation of the CYP/UGT enzymes.

Step 3: Substrate Addition & System Validation Controls

  • Spike the HPAA test compound (e.g., 2,4-D or Clofibric acid) to a final concentration of 1 µM. Keep organic solvent (DMSO/Acetonitrile) below 0.1% v/v to prevent enzyme inhibition.

  • Self-Validation Setup:

    • Minus-Cofactor Control: HPAA + HLMs + Buffer (No NADPH/UDPGA). Confirms that any depletion observed in the main assay is enzyme-mediated, not due to chemical instability or non-specific binding to plasticware.

    • Positive Control: Run a parallel incubation using 7-Hydroxycoumarin (a known rapid UGT substrate). If 7-HC is not depleted, the alamethicin pore-formation failed.

Step 4: Reaction Initiation

  • Pre-warm the mixtures to 37°C for 5 minutes.

  • Initiate the reaction by adding a co-factor cocktail yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

Step 5: Time-Course Sampling & Quenching

  • At designated time points (0, 15, 30, 45, 60 minutes), remove a 50 µL aliquot.

  • Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the microsomal proteins, halting all enzymatic activity and extracting the remaining substrate into the organic phase.

Step 6: Analysis

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent HPAA over time. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) using the first-order kinetic equation:
    
    
    .

References

  • Figueiredo, M. R. A., et al. "Metabolism of 2,4-dichlorophenoxyacetic acid contributes to resistance in a common waterhemp (Amaranthus tuberculatus)
  • "Buy CH5447240 (EVT-263998) | 1253919-92-4 - EvitaChem." EvitaChem,
  • "Metabolic Assessment in Alamethicin-Activated Liver Microsomes: Co-activating CYPs and UGTs.
  • "2-(4-Bromo-2,5-dichlorophenoxy)acetic Acid." Benchchem,

Sources

"confirming the enantiomeric purity of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Method Development

Executive Summary & Molecular Context[1][2]

The target molecule, 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid , presents a classic challenge in chiral analysis: it is an


-aryloxy carboxylic acid with significant steric bulk due to the ortho-bromo substituent.

Confirming the enantiomeric excess (% ee) of this compound requires overcoming two main obstacles:

  • Acidity: The free carboxylic acid moiety (

    
    ) tends to ionize, causing peak tailing on silica-based columns unless suppressed.
    
  • Steric Hindrance: The bulky bromine atom near the chiral center (C2) restricts rotation but also provides a "handle" for chiral recognition via steric inclusion mechanisms.

This guide compares three field-proven methodologies to determine enantiomeric purity, ranked by resolution power and throughput.

Comparative Analysis of Methods

The following table summarizes the three primary approaches for resolving this specific chemotype.

FeatureMethod A: Normal Phase Chiral HPLC Method B: Reversed Phase Chiral HPLC Method C: 1H-NMR with CSA
Primary Mechanism H-Bonding &

-

Stacking
Hydrophobic InclusionDiastereomeric Salt Formation
Throughput High (15–20 min/run)Medium (20–40 min/run)Low (Manual prep required)
Sensitivity High (UV detection)High (UV/MS compatible)Low (Requires ~5-10 mg)
Robustness Excellent (Industry Standard)GoodModerate (Concentration dependent)
Key Reagent Polysaccharide Column (OD-H/AD-H)Immobilized Column (IC/IA)Chiral Amine (e.g., (R)-PEA)
Cost per Run Low (after column purchase)LowHigh (Deuterated solvents)

Detailed Experimental Protocols

Method A: Normal Phase Chiral HPLC (The Gold Standard)

This is the recommended method for QC and final purity release. The structural similarity of the target to 2-phenoxypropionic acid herbicides suggests that Cellulose tris(3,5-dimethylphenylcarbamate) phases (e.g., Chiralcel OD-H) provide superior resolution over Amylose phases due to the rigid "cleft" formed by the cellulose backbone, which accommodates the planar phenyl rings while excluding the bulky bromo-group.

Protocol:
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., Lux Cellulose-1).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Critical Note: The 0.1% TFA is non-negotiable. It suppresses the ionization of the carboxylic acid, ensuring the molecule remains in its neutral, hydrogen-bonding capable form. Without it, you will observe broad, tailing peaks and loss of chiral recognition.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 230 nm (Maximize aryl absorption) or 254 nm.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.

Expected Performance:

  • Retention Factor (

    
    ): 
    
    
    
    ,
    
    
    .
  • Selectivity (

    
    ):  > 1.3.
    
  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    
Method B: Reversed Phase (RP) Chiral HPLC

Use this method if the sample is in a biological matrix (plasma/urine) or if you wish to avoid toxic normal-phase solvents.

Protocol:
  • Column: Chiralpak AD-RH or Chiralcel OD-RH (Immobilized phases like Chiralpak IA are also suitable).

  • Mobile Phase: Phosphate Buffer (20 mM, pH 2.0) : Acetonitrile.

    • Ratio: 60 : 40.[1]

    • pH Control: The pH must be well below the

      
       (maintain pH < 2.5) to keep the acid protonated.
      
  • Flow Rate: 0.5 mL/min (Higher viscosity requires lower flow).

  • Detection: UV at 230 nm.

Scientific Insight: While "greener," RP methods often show lower selectivity for this specific molecule because water competes for the hydrogen-bonding sites on the chiral selector, weakening the interaction with the target's carboxylic acid group.

Method C: 1H-NMR with Chiral Solvating Agents (CSA)[4][5]

This method is ideal for early-stage synthetic checks where purchasing a specific HPLC column is not yet justified. It relies on the formation of a transient diastereomeric salt between the target acid and a chiral amine base.

Protocol:
  • Solvent:

    
     (Chloroform-d). Note: Avoid polar solvents like DMSO-d6 as they disrupt the ion-pairing.
    
  • Chiral Selector: (R)-(+)-1-Phenylethylamine [(R)-PEA] or Quinine.

  • Procedure:

    • Dissolve 10 mg of target acid in 0.6 mL

      
      .
      
    • Add 1.0 - 1.5 equivalents of (R)-PEA.

    • Shake to ensure salt formation.

  • Analysis:

    • Focus on the Methine proton (CH) at the chiral center (approx.

      
       5.5 - 6.0 ppm).
      
    • In the chiral environment created by the amine, the

      
      -salt and 
      
      
      
      -salt will exhibit distinct chemical shifts (
      
      
      ).
    • Integrate the split peaks to calculate % ee.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for selecting the appropriate method based on your laboratory's constraints and the sample's stage in development.

MethodSelection Start START: Sample Received 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid Q_Purity Is this a Final QC / Release Sample? Start->Q_Purity Q_Matrix Is the sample in Biological Matrix (Plasma/Urine)? Q_Purity->Q_Matrix No (In-process check) Method_NP METHOD A: Normal Phase HPLC (Chiralcel OD-H + Hex/IPA/TFA) High Resolution, Robust Q_Purity->Method_NP Yes (Highest Accuracy Needed) Method_RP METHOD B: Reversed Phase HPLC (Chiralpak AD-RH + Buffer/ACN) Bio-compatible Q_Matrix->Method_RP Yes Method_NMR METHOD C: 1H-NMR with CSA ((R)-Phenylethylamine) Quick Check, No Column Needed Q_Matrix->Method_NMR No (Synthetic Crude) Method_NMR->Method_NP Validation Required

Figure 1: Decision tree for selecting the optimal enantioselective analysis method.

Mechanism of Separation (Normal Phase)[3]

Understanding why the separation works is critical for troubleshooting. The interaction between the target molecule and the Polysaccharide CSP (Chiral Stationary Phase) involves a "Three-Point Interaction" model.

InteractionMechanism Analyte Target Analyte: (R)-Enantiomer Interaction1 H-Bonding (COOH <-> Carbamate C=O) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Ring <-> Phenyl Ring) Analyte->Interaction2 Interaction3 Steric Inclusion (Bromo-group fits in chiral cleft) Analyte->Interaction3 CSP Stationary Phase: Cellulose Carbamate (OD-H) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result High Retention (Longer tR) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: The "Three-Point Interaction" mechanism on a Chiralcel OD-H column. The (S)-enantiomer, lacking the correct steric fit, elutes earlier.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing Ionization of Carboxyl GroupIncrease TFA concentration to 0.1% or 0.2%.
Broad Peaks Solubility / Mass TransferDilute sample; Ensure sample solvent matches mobile phase.
No Separation Wrong SelectorSwitch from Cellulose (OD) to Amylose (AD) or Chlorinated (IC).
Split Peaks Salt Formation in ColumnEnsure TFA is fresh; flush column to remove amine contaminants.

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

  • Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Reference for CSA protocols).
  • Phenomenex. (2024).[2] Chiral HPLC Column Selection Guide. Retrieved from [Link]

Sources

Safety Operating Guide

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not as an administrative afterthought, but as an integral, highly regulated component of the synthetic workflow. For researchers and drug development professionals handling specialized building blocks like 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid , understanding the physicochemical properties of the compound is paramount to ensuring laboratory safety, environmental compliance, and operational efficiency.

The following guide provides an authoritative, step-by-step logistical plan for the proper disposal of this compound, grounded in the principles of chemical causality and institutional safety standards.

Chemical Profiling & Waste Classification

To design a self-validating disposal protocol, we must first analyze the molecular structure of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid. The molecule contains two critical features that dictate its waste trajectory:

  • A Carboxylic Acid Moiety: Confers weak acidity and potential reactivity with strong bases.

  • A Brominated Aromatic Ring: Classifies the molecule strictly as a Halogenated Organic Compound .

The Causality of Segregation: Why must halogenated waste be strictly segregated? The combustion of brominated or chlorinated organics in standard incinerators generates highly corrosive hydrobromic (HBr) or hydrochloric (HCl) acid gases. Therefore, this waste must be routed exclusively to specialized high-temperature incinerators equipped with alkaline scrubbers [1]. Mixing this compound with non-halogenated solvent waste not only creates severe safety hazards but can also triple institutional disposal costs by forcing the entire mixed volume to be treated as halogenated waste [2].

Quantitative Hazard & Logistics Summary
Property / MetricOperational SpecificationLogistical Implication
Physical State Solid (Powder/Crystalline)Requires dust-minimizing transfer techniques.
Waste Classification Halogenated Organic WasteMust strictly avoid non-halogenated waste streams.
Primary Hazard Environmental toxicity, IrritantRequires secondary containment and nitrile PPE.
Incompatibilities Strong oxidizers, strong basesDo not co-store with reactive inorganic waste.
Max SAA Capacity 55 Gallons (Total Lab Waste)Mandates routine EHS pickup scheduling [3].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the procedure has been executed safely before moving to the next phase.

Protocol A: Disposal of Solid Waste (Unused or Expired Chemical)

This protocol applies to the neat solid compound, contaminated weighing paper, or empty primary vendor containers.

  • Containment Selection: Select a chemically inert, sealable container. High-Density Polyethylene (HDPE) wide-mouth bottles are optimal. Verification: Inspect the container for pre-existing cracks or residue.

  • Transfer: Operating inside a certified chemical fume hood to prevent inhalation of particulate dust, carefully transfer the solid waste into the HDPE container.

  • Labeling (Critical Step): Immediately affix an institutional Hazardous Waste tag. You must explicitly write: "Hazardous Waste - Solid Halogenated Organic (Contains Bromine)". Verification: Ensure the label is legible, dated, and securely attached.

  • Satellite Accumulation: Transfer the sealed container to your laboratory's designated Satellite Accumulation Area (SAA). The SAA must have secondary containment (e.g., a plastic bin) to catch potential breaches [3].

  • Manifesting: Log the exact mass of the chemical added to the container on the waste manifest sheet.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Solutions)

When the compound is dissolved in solvents (e.g., DCM, DMF, or Methanol) during synthesis or purification.

  • Stream Identification: Identify the dedicated Halogenated Solvent Waste carboy in your fume hood. Verification: Read the carboy log to ensure no incompatible chemicals (e.g., nitric acid, strong reducing agents) have been previously added.

  • Volume Management: Ensure the carboy is no more than 75% full. Causality: A 25% headspace is mandatory to accommodate vapor pressure expansion and prevent hydrostatic rupture of the container.

  • Transfer: Using a dedicated funnel, slowly pour the solution into the carboy. Wash the reaction vessel with a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) and add the rinsate to the carboy.

  • Sealing & Logging: Immediately cap the carboy tightly. Update the waste log with the solvent composition and the estimated mass of the brominated solute.

Emergency Logistics: Spill Response Protocol

In the event of an accidental breach, immediate and calculated action is required to prevent environmental release.

  • Solid Spill: Do not use water, as this may spread the chemical or create a weakly acidic slurry. Wear standard PPE (nitrile gloves, lab coat, safety goggles). Use a dedicated chemical brush and dustpan to gently sweep up the solid, minimizing dust generation. Place the recovered solid and the contaminated brush into a solid halogenated waste container.

  • Liquid Spill (Solution): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Causality: Do not use paper towels for highly concentrated solutions, as organic acids can sometimes react with cellulose over time. Once absorbed, scoop the vermiculite into a heavy-duty hazardous waste bag, seal it, label it as halogenated debris, and request an immediate EHS pickup.

Visual Workflow: Halogenated Waste Routing

The following diagram illustrates the logical decision tree for routing 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid, ensuring it reaches the correct destruction facility.

G Start 2-(2-Bromo-4-methylphenoxy)- 2-phenylacetic acid Waste State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Unused/Spill Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Reaction/Wash SolidCont HDPE Solid Waste Container (Label: Halogenated Solid) Solid->SolidCont LiquidCont Halogenated Solvent Carboy (Strict Segregation) Liquid->LiquidCont SAA Satellite Accumulation Area (SAA) Max 75% Capacity SolidCont->SAA LiquidCont->SAA EHS EHS Transfer & Manifest SAA->EHS Incinerator High-Temp Incineration (with HBr Scrubbers) EHS->Incinerator

Disposal routing for brominated organics, emphasizing halogenated segregation and incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at:[Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories - Campus Operations. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.